molecular formula C26H32F3N4NaO7 B1672744 FK706

FK706

Cat. No.: B1672744
M. Wt: 592.5 g/mol
InChI Key: DNTYCMNNMGACPR-JSAITXCESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FK 706 is a serine protease inhibitor.

Properties

IUPAC Name

sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33F3N4O7.Na/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35;/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35);/q;+1/p-1/t17-,19?,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTYCMNNMGACPR-JSAITXCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F3N4NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

FK706: A Potent Neutrophil Elastase Inhibitor for Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of FK706, a synthetic, water-soluble inhibitor of human neutrophil elastase. The information presented herein is curated for an audience with a professional background in biomedical research and drug development, offering detailed insights into the molecular interactions, signaling pathways, and pharmacological effects of this compound.

Core Mechanism of Action: Potent and Specific Inhibition of Neutrophil Elastase

This compound is a potent, slow-binding, and competitive inhibitor of human neutrophil elastase[1][2]. Its primary mechanism of action revolves around the direct inhibition of this key serine protease, which plays a critical role in the inflammatory cascade and tissue destruction associated with various pathological conditions.

Molecular Interaction and Specificity

This compound, with the chemical name sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3, 3, 3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin -1-yl]carbonyl]-2-methylpropyl] aminocarbonyl] benzoylamino] acetate, demonstrates high affinity and specificity for human neutrophil elastase[2]. It exhibits a competitive and slow-binding inhibition profile, indicating a strong and sustained interaction with the enzyme's active site[2].

The inhibitory activity of this compound is highly selective for neutrophil elastase. While it potently inhibits human and mouse neutrophil elastase, as well as porcine pancreatic elastase, it shows significantly weaker to no inhibitory activity against other serine proteases such as human pancreatic α-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G[1][2]. This specificity is crucial for minimizing off-target effects and enhancing the therapeutic potential of the compound.

Quantitative Inhibitory Activity

The potency of this compound has been quantified in various biochemical assays. The following tables summarize the key inhibitory constants and effective concentrations against different elastase enzymes and in different assay formats.

Enzyme Inhibitory Constant Value Reference
Human Neutrophil ElastaseKi4.2 nM[2]
Human Neutrophil ElastaseIC50 (synthetic substrate)83 nM[1][2]
Mouse Neutrophil ElastaseIC5022 nM[1]
Porcine Pancreatic ElastaseIC50 (synthetic substrate)100 nM[1][2]
Human Pancreatic α-ChymotrypsinIC50> 340 µM[2]
Human Pancreatic TrypsinIC50> 340 µM[2]
Human Leukocyte Cathepsin GIC50> 340 µM[2]
Assay Enzyme Substrate IC50 Reference
Hydrolysis AssayHuman Neutrophil ElastaseBovine neck ligament elastin230 nM[1][2]

Signaling Pathway Intervention: Suppression of NF-κB Activation

Beyond direct enzyme inhibition, this compound exerts anti-inflammatory effects by modulating intracellular signaling pathways. Specifically, it has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes[1].

By inhibiting neutrophil elastase, this compound can prevent the downstream activation of NF-κB that is often triggered by elastase-mediated cellular stress and receptor activation. This leads to a reduction in the expression and release of inflammatory chemokines such as IL-8 and MCP-1, further dampening the inflammatory response[1].

FK706_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellular Cellular Response (e.g., Fibroblast, Epithelial Cell) Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil activates Neutrophil Elastase Neutrophil Elastase Neutrophil->Neutrophil Elastase releases IKK IKK Complex Neutrophil Elastase->IKK activates (indirectly) IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes IL-8, MCP-1, etc. Nucleus->Inflammatory Genes induces transcription of This compound This compound This compound->Neutrophil Elastase inhibits

This compound inhibits Neutrophil Elastase, preventing downstream NF-κB activation.

In Vivo Pharmacological Effects

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in mitigating elastase-driven pathology.

Animal Model Administration Route Dosage Effect Inhibition Reference
MouseSubcutaneous10-100 mg/kgSuppression of human neutrophil elastase-induced paw edema47% at 100 mg/kg[1][2]
AnimalIntratracheal2.4 µ g/animal (ED50)Protection against human neutrophil elastase-induced lung hemorrhage-[2]
AnimalIntravenous36.5 mg/kg (ED50)Protection against human neutrophil elastase-induced lung hemorrhage-[2]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the original researchers, the methodologies can be inferred from the published literature. The following outlines the likely experimental workflows for key assays.

Enzyme Inhibition Assay (IC50 Determination)

This protocol determines the concentration of this compound required to inhibit 50% of the activity of a target elastase.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Buffer, Substrate, and Enzyme Solutions Incubate Incubate Enzyme with varying [this compound] Prepare Reagents->Incubate Prepare this compound Prepare Serial Dilutions of this compound Prepare this compound->Incubate Add Substrate Initiate Reaction by Adding Chromogenic Substrate Incubate->Add Substrate Measure Absorbance Monitor Change in Absorbance over Time (Kinetic Read) Add Substrate->Measure Absorbance Calculate Rates Calculate Initial Reaction Velocities Measure Absorbance->Calculate Rates Plot Data Plot % Inhibition vs. log[this compound] Calculate Rates->Plot Data Determine IC50 Fit Data to a Dose-Response Curve to Determine IC50 Plot Data->Determine IC50

Workflow for determining the IC50 of this compound against elastase.
In Vivo Paw Edema Model

This protocol assesses the anti-inflammatory efficacy of this compound in a mouse model of induced inflammation.

Paw_Edema_Protocol Acclimatize Acclimatize Mice to Handling and Environment Group Randomly Assign Mice to Vehicle and this compound Treatment Groups Acclimatize->Group Administer Administer this compound (s.c.) or Vehicle Control Group->Administer Induce Induce Edema by Injecting Human Neutrophil Elastase into Paw Administer->Induce Measure Measure Paw Volume at Specified Time Points Induce->Measure Analyze Calculate % Inhibition of Edema by this compound Measure->Analyze

Experimental workflow for the in vivo paw edema model.

Therapeutic Potential

The biochemical and pharmacological profile of this compound suggests its utility as a therapeutic agent for a range of inflammatory disorders where neutrophil elastase is a key pathological driver. These conditions include, but are not limited to, pulmonary emphysema, adult respiratory distress syndrome (ARDS), septic shock, cystic fibrosis, chronic bronchitis, and rheumatoid arthritis[2]. By potently and specifically inhibiting neutrophil elastase, this compound has the potential to reduce tissue damage and modulate the inflammatory response in these diseases.

References

The Biochemical Profile of FK706: A Potent, Slow-Binding Inhibitor of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the biochemical properties of FK706, a synthetic, water-soluble inhibitor of human neutrophil elastase (HNE). The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the compound's mechanism of action, quantitative inhibitory data, and the signaling pathways it modulates.

Executive Summary

This compound is a potent and selective inhibitor of human neutrophil elastase, a key serine protease implicated in the pathology of various inflammatory diseases. It exhibits a competitive and slow-binding inhibition mechanism. This document details the inhibitory constants of this compound, its selectivity profile against other proteases, and the downstream effects of HNE inhibition on inflammatory signaling cascades. Detailed experimental protocols for assessing its biochemical activity are also provided.

Mechanism of Action

This compound acts as a competitive and slow-binding inhibitor of human neutrophil elastase.[1] This two-step mechanism involves the initial rapid formation of a reversible enzyme-inhibitor complex (EI), followed by a slower conformational change to a more tightly bound complex (EI*). This mode of action contributes to its high potency.

Quantitative Inhibitory Data

The inhibitory activity of this compound against human neutrophil elastase and its selectivity against other proteases have been quantified through various assays. The key parameters are summarized in the tables below.

Table 1: Inhibitory Potency of this compound against Elastases

Enzyme TargetInhibition Constant (Kᵢ)IC₅₀ (Synthetic Substrate)IC₅₀ (Elastin Substrate)
Human Neutrophil Elastase4.2 nM83 nM230 nM
Porcine Pancreatic ElastaseNot Reported100 nMNot Reported

Data sourced from[1]

Table 2: Selectivity Profile of this compound against Other Serine Proteases

Enzyme TargetIC₅₀
Human Pancreatic α-Chymotrypsin> 340 µM
Human Pancreatic Trypsin> 340 µM
Human Leukocyte Cathepsin G> 340 µM

Data sourced from[1]

Signaling Pathways Modulated by this compound

Inhibition of human neutrophil elastase by this compound can interrupt multiple pro-inflammatory signaling pathways. HNE, when unregulated, can degrade a wide array of extracellular matrix proteins and cleave various host signaling molecules, perpetuating inflammation.

One well-defined pathway influenced by HNE is the induction of MUC1 expression in lung epithelial cells. HNE stimulates a signaling cascade that can be inhibited by this compound.

HNE_MUC1_Pathway HNE Human Neutrophil Elastase (HNE) PKC_delta PKCδ HNE->PKC_delta This compound This compound This compound->HNE Duox1 Duox1 PKC_delta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha TNFR1 TNFR1 TNF_alpha->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Figure 1: HNE-induced MUC1 transcription pathway inhibited by this compound.

Furthermore, HNE is known to cleave and modulate the activity of various cytokines and their receptors, such as Toll-like receptors (TLRs), which are crucial for the innate immune response. By inhibiting HNE, this compound can prevent this cleavage and restore normal immune signaling.

HNE_Cytokine_Modulation HNE Human Neutrophil Elastase (HNE) Cytokines Cytokines & Chemokines HNE->Cytokines Cleavage Receptors Cytokine/Chemokine Receptors (e.g., TLRs) HNE->Receptors Cleavage This compound This compound This compound->HNE Normal_Signaling Restored Immune Signaling This compound->Normal_Signaling Promotes Inflammation Dysregulated Inflammatory Response Cytokines->Inflammation Receptors->Inflammation

Figure 2: Modulation of cytokine signaling by HNE and its inhibition by this compound.

Experimental Protocols

Human Neutrophil Elastase Inhibition Assay (Synthetic Substrate)

This protocol is based on the methods described for the characterization of this compound and general practices for HNE inhibition assays.

HNE_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HNE Solution - this compound Dilutions - Synthetic Substrate - Assay Buffer Start->Prepare_Reagents Incubate Pre-incubate HNE with varying concentrations of this compound Prepare_Reagents->Incubate Add_Substrate Initiate reaction by adding synthetic substrate Incubate->Add_Substrate Measure Measure product formation (e.g., fluorescence) over time Add_Substrate->Measure Analyze Analyze data to determine IC₅₀ and Ki values Measure->Analyze End End Analyze->End

Figure 3: General workflow for the HNE inhibition assay.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Synthetic chromogenic or fluorogenic substrate for HNE (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of HNE in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • To the wells of a 96-well plate, add the assay buffer, the HNE solution, and the different concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 25°C) for a specified time to allow for the slow-binding kinetics to reach equilibrium.

  • Initiate the enzymatic reaction by adding the synthetic substrate to all wells.

  • Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ and Kᵢ values.

Slow-Binding Inhibition Kinetics Analysis

Procedure:

  • Perform the HNE inhibition assay as described above, but monitor the reaction progress curves (product formation over time) for each inhibitor concentration.

  • The progress curves in the presence of a slow-binding inhibitor will be non-linear, showing an initial burst of activity followed by a slower, steady-state rate.

  • Fit the full progress curves to the appropriate kinetic model for slow-binding inhibition to determine the individual rate constants (k₅ and k₆) for the formation and dissociation of the EI* complex.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human neutrophil elastase. Its slow-binding mechanism of action confers high affinity and prolonged target engagement. The quantitative data and understanding of its impact on inflammatory signaling pathways make it a valuable tool for research into HNE-mediated diseases and a potential lead compound for therapeutic development. The provided experimental protocols offer a foundation for further investigation and characterization of this and similar inhibitors.

References

FK706: A Comprehensive Technical Guide to its Slow-Binding Inhibition of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of FK706, a potent and selective slow-binding inhibitor of human neutrophil elastase (HNE). HNE is a serine protease implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). This compound exhibits a competitive and time-dependent inhibition of HNE, making it a valuable tool for studying the role of this enzyme in disease and a potential therapeutic candidate. This document details the kinetic properties of this compound, provides comprehensive experimental protocols for its characterization, and explores the relevant signaling pathways. All quantitative data are presented in structured tables for clarity, and key mechanisms and workflows are visualized using diagrams.

Introduction to this compound and Human Neutrophil Elastase

Human neutrophil elastase (HNE) is a key effector of the innate immune system, stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it degrades a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[1] While essential for host defense against pathogens, excessive or unregulated HNE activity contributes to tissue damage and the progression of inflammatory diseases.

This compound is a synthetic, water-soluble peptide derivative that has been identified as a potent and specific inhibitor of HNE.[1] Its mechanism of action is characterized by slow-binding kinetics, a desirable feature in drug candidates as it can lead to a more sustained inhibitory effect in vivo.

Quantitative Inhibition Data

The inhibitory potency of this compound against human neutrophil elastase and its selectivity over other related proteases have been quantitatively determined. The key kinetic parameters are summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of this compound against Human Neutrophil Elastase

ParameterValueEnzymeSubstrateReference
Ki 4.2 nMHuman Neutrophil ElastaseSynthetic Peptide[1]
IC50 83 nMHuman Neutrophil ElastaseSynthetic Peptide[1]
IC50 230 nMHuman Neutrophil ElastaseElastin (Bovine Neck Ligament)[1]

Table 2: Selectivity Profile of this compound against Various Proteases

EnzymeIC50Reference
Porcine Pancreatic Elastase 100 nM[1]
Human Pancreatic α-Chymotrypsin > 340 µM[1]
Human Pancreatic Trypsin > 340 µM[1]
Human Leukocyte Cathepsin G > 340 µM[1]

Mechanism of Slow-Binding Inhibition

Slow-binding inhibitors, like this compound, typically interact with their target enzyme in a two-step process. The initial encounter between the enzyme (E) and the inhibitor (I) forms a rapidly reversible complex (EI). This is followed by a slower conformational change, leading to a more tightly bound, stable complex (EI*). This two-step mechanism is a key characteristic of this compound's interaction with HNE.

Slow_Binding_Inhibition E Enzyme (HNE) EI Initial Encounter Complex (EI) E->EI k_on (fast) I Inhibitor (this compound) EI->E k_off (fast) EI_star Stable Complex (EI*) EI->EI_star k_forward (slow) EI_star->EI k_reverse (slow)

Caption: Mechanism of slow-binding inhibition of HNE by this compound.

Experimental Protocols

This section provides detailed methodologies for the in vitro and in vivo characterization of this compound as an HNE inhibitor.

In Vitro Human Neutrophil Elastase (HNE) Activity Assay

This protocol describes the measurement of HNE activity using a chromogenic synthetic peptide substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • This compound

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) substrate

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 500 mM NaCl

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired concentrations.

    • Prepare a stock solution of the MeOSuc-AAPV-pNA substrate in DMSO and dilute it in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the assay buffer to all wells.

    • Add 10 µL of the this compound solution at various concentrations to the test wells. Add 10 µL of the assay buffer to the control wells.

    • Add 20 µL of the HNE solution to all wells except the blank wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-20 minutes, recording data points every 30 seconds.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance per minute) for each well from the linear portion of the progress curve.

    • Determine the percent inhibition for each this compound concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

HNE_Activity_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_hne Prepare HNE Solution add_hne Add HNE Solution prep_hne->add_hne prep_this compound Prepare this compound Dilutions add_this compound Add this compound or Buffer (Control) prep_this compound->add_this compound prep_sub Prepare Substrate Solution add_buffer Add Assay Buffer to 96-well plate add_buffer->add_this compound add_this compound->add_hne incubate Pre-incubate at 37°C add_hne->incubate add_sub_react Add Substrate to initiate reaction incubate->add_sub_react measure Measure Absorbance (405 nm) in kinetic mode add_sub_react->measure calc_vel Calculate Initial Velocities measure->calc_vel calc_inhib Calculate Percent Inhibition calc_vel->calc_inhib plot_ic50 Determine IC50 calc_inhib->plot_ic50 Slow_Binding_Kinetics_Workflow cluster_assay 1. Progress Curve Generation cluster_fitting 2. Data Fitting cluster_analysis 3. Determination of Rate Constants run_assay Perform HNE activity assay with varying [this compound] monitor_long Monitor reaction progress over an extended time run_assay->monitor_long fit_curves Fit progress curves to slow-binding equation monitor_long->fit_curves determine_kobs Determine k_obs for each [this compound] fit_curves->determine_kobs plot_kobs Plot k_obs vs. [this compound] determine_kobs->plot_kobs fit_hyperbola Fit data to hyperbolic equation plot_kobs->fit_hyperbola extract_rates Extract k_on and k_off fit_hyperbola->extract_rates HNE_Signaling_Pathway HNE Human Neutrophil Elastase (HNE) Receptor Cell Surface Receptor (e.g., PARs, EGFR) HNE->Receptor Activation This compound This compound This compound->HNE Inhibition RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors Activation GeneExpression Pro-inflammatory Gene Expression (e.g., IL-8, TNF-α) TranscriptionFactors->GeneExpression Induction

References

The Pharmacology of FK706: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of FK706, a potent and selective inhibitor of human neutrophil elastase. The information presented herein is compiled from preclinical studies and is intended to support further research and development efforts.

Core Pharmacological Data

This compound, with the chemical name sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-yl]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetate, is a synthetic, water-soluble compound.[1] Its primary mechanism of action is the competitive and slow-binding inhibition of human neutrophil elastase.[1]

Table 1: Inhibitory Activity of this compound
Target EnzymeInhibition Constant (Ki)IC50 Value
Human Neutrophil Elastase4.2 nM83 nM
Porcine Pancreatic ElastaseNot Reported100 nM
Human Pancreatic α-ChymotrypsinNot Reported> 340 µM
Human Pancreatic TrypsinNot Reported> 340 µM
Human Leukocyte Cathepsin GNot Reported> 340 µM

Data sourced from biochemical assays using synthetic substrates.[1]

Table 2: In Vitro Efficacy of this compound
AssaySubstrateEnzyme ConcentrationThis compound IC50 Value
Elastin (B1584352) HydrolysisBovine neck ligament elastin (2 mg/ml)Human neutrophil elastase (4 µg/ml)230 nM
Table 3: In Vivo Efficacy of this compound in Animal Models
Animal ModelConditionAdministration RouteED50 ValuePercent Inhibition
MouseHuman neutrophil elastase-induced lung hemorrhageIntratracheal2.4 µ g/animal Not Reported
MouseHuman neutrophil elastase-induced lung hemorrhageIntravenous36.5 mg/kgNot Reported
MouseHuman neutrophil elastase-induced paw edemaSubcutaneousNot Reported47% at 100 mg/kg

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting human neutrophil elastase, a key serine protease implicated in the pathogenesis of various inflammatory disorders. By blocking the activity of this enzyme, this compound can mitigate tissue damage and inflammation.

FK706_Mechanism_of_Action cluster_inflammation Inflammatory Cascade cluster_pathology Pathological Consequences Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation HNE Release Human Neutrophil Elastase (HNE) Release Neutrophil Activation->HNE Release Tissue Damage Tissue Damage HNE Release->Tissue Damage degrades elastin, collagen, etc. HNE Release->Tissue Damage Inflammation Inflammation HNE Release->Inflammation activates pro-inflammatory mediators HNE Release->Inflammation This compound This compound This compound->HNE Release Inhibits

Caption: Mechanism of action of this compound in inhibiting human neutrophil elastase.

Experimental Protocols and Methodologies

The pharmacological characterization of this compound involved a series of in vitro and in vivo experiments to determine its inhibitory activity and efficacy.

In Vitro Inhibition Assays
  • Enzyme Inhibition Assay: The inhibitory activity of this compound against human neutrophil elastase, porcine pancreatic elastase, human pancreatic α-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G was assessed using synthetic substrates.[1] The IC50 values were determined, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.

  • Elastin Hydrolysis Assay: The ability of this compound to inhibit the degradation of a natural substrate was evaluated.[1] Bovine neck ligament elastin was incubated with human neutrophil elastase in the presence and absence of varying concentrations of this compound. The IC50 value was determined by measuring the extent of elastin hydrolysis.[1]

In Vivo Efficacy Models
  • Human Neutrophil Elastase-Induced Lung Hemorrhage in Mice:

    • Induction: Lung hemorrhage was induced by the administration of human neutrophil elastase (50 µ g/animal ).[1]

    • Treatment: this compound was administered either intratracheally or intravenously.[1]

    • Endpoint: The effective dose 50 (ED50), the dose required to protect 50% of the animals from lung hemorrhage, was calculated.[1]

  • Human Neutrophil Elastase-Induced Paw Edema in Mice:

    • Induction: Paw edema was induced by injecting human neutrophil elastase (20 µ g/paw ) into the paw of mice.[1]

    • Treatment: this compound was administered subcutaneously.[1]

    • Endpoint: The percentage of inhibition of paw edema was measured at a dose of 100 mg/kg.[1]

Experimental_Workflow_this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Models Enzyme_Assays Enzyme Inhibition Assays (HNE, Trypsin, etc.) Determine_Ki_IC50 Determine Ki and IC50 values Enzyme_Assays->Determine_Ki_IC50 Substrate_Assay Elastin Hydrolysis Assay Substrate_Assay->Determine_Ki_IC50 Animal_Model_1 Lung Hemorrhage Model (Mouse) Determine_Ki_IC50->Animal_Model_1 Proceed to in vivo if promising Animal_Model_2 Paw Edema Model (Mouse) Determine_Ki_IC50->Animal_Model_2 FK706_Admin_1 This compound Administration (i.t. or i.v.) Animal_Model_1->FK706_Admin_1 FK706_Admin_2 This compound Administration (s.c.) Animal_Model_2->FK706_Admin_2 Endpoint_1 Measure Lung Hemorrhage (Determine ED50) FK706_Admin_1->Endpoint_1 Endpoint_2 Measure Paw Edema (% Inhibition) FK706_Admin_2->Endpoint_2

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of human neutrophil elastase with demonstrated efficacy in in vitro and in vivo models of elastase-mediated tissue injury.[1] Its pharmacological profile suggests potential therapeutic utility in inflammatory conditions characterized by excessive elastase activity, such as pulmonary emphysema, adult respiratory distress syndrome, septic shock, cystic fibrosis, chronic bronchitis, and rheumatoid arthritis.[1] Further investigation is warranted to fully elucidate its clinical potential.

References

FK706: A Potent Inhibitor of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Inhibitory Activity of FK706

This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of this compound, a potent, synthetic, water-soluble inhibitor of human neutrophil elastase. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of elastase inhibitors in inflammatory diseases.

Introduction

This compound, with the chemical name sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3, 3, 3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin -1-yl]carbonyl]-2-methylpropyl] aminocarbonyl] benzoylamino] acetate, is a compound that has demonstrated significant inhibitory activity against human neutrophil elastase.[1] This enzyme plays a crucial role in the pathogenesis of various inflammatory disorders, including pulmonary emphysema, adult respiratory distress syndrome (ARDS), septic shock, cystic fibrosis, chronic bronchitis, and rheumatoid arthritis.[1] By inhibiting elastase, this compound presents a promising therapeutic avenue for these conditions.

It is important to note that while the "FK" designation is associated with compounds isolated by Fujisawa Pharmaceutical Co., including the well-known immunosuppressant FK506 (Tacrolimus), this compound is functionally distinct and does not exhibit immunosuppressive properties. Instead, its mechanism of action is centered on the inhibition of elastase.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) against various proteases.

Table 1: In Vitro Inhibitory Activity of this compound
Enzyme TargetSubstrateIC50 ValueKi ValueInhibition Type
Human Neutrophil ElastaseSynthetic Substrate83 nM4.2 nMCompetitive, Slow-binding
Porcine Pancreatic ElastaseSynthetic Substrate100 nMN/AN/A
Human Neutrophil ElastaseBovine Neck Ligament Elastin (B1584352)230 nMN/AN/A
Human Pancreatic α-ChymotrypsinN/A> 340 µMN/AWeak
Human Pancreatic TrypsinN/A> 340 µMN/AWeak
Human Leukocyte Cathepsin GN/A> 340 µMN/AWeak

N/A: Not Available from the provided information.

Experimental Protocols

The inhibitory activities listed above were determined using specific in vitro assays. While detailed, step-by-step protocols are not available in the provided search results, the key elements of the methodologies can be summarized as follows:

  • Determination of IC50 and Ki values against Human Neutrophil and Porcine Pancreatic Elastase: These values were determined using synthetic substrates. The assays would have involved incubating the respective elastase enzyme with varying concentrations of this compound, followed by the addition of a chromogenic or fluorogenic synthetic substrate. The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically. The IC50 value is the concentration of this compound that causes 50% inhibition of the enzyme activity. The Ki value and type of inhibition (competitive, slow-binding) would have been determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, likely using methods such as Dixon or Lineweaver-Burk plots.[1]

  • Inhibition of Elastin Hydrolysis: The ability of this compound to inhibit the degradation of a natural substrate was assessed using bovine neck ligament elastin. In this assay, human neutrophil elastase was incubated with elastin in the presence of varying concentrations of this compound. The extent of elastin hydrolysis would have been quantified, for instance, by measuring the release of soluble elastin peptides. The IC50 value represents the concentration of this compound that inhibits 50% of the elastin degradation.[1]

  • Selectivity Assays: The selectivity of this compound was evaluated against other serine proteases, including human pancreatic α-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G. The high IC50 values (> 340 µM) indicate that this compound is highly selective for elastase.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of human neutrophil elastase. This enzyme, when released by neutrophils at sites of inflammation, can degrade extracellular matrix proteins, leading to tissue damage. The mechanism of this compound inhibition is competitive and slow-binding.[1]

FK706_Mechanism_of_Action cluster_inflammation Inflammatory Site Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Tissue Injury) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Activation Elastase Human Neutrophil Elastase Neutrophil->Elastase Release ECM Extracellular Matrix Proteins (e.g., Elastin) Elastase->ECM Degradation Tissue_Damage Tissue Damage ECM->Tissue_Damage This compound This compound This compound->Elastase Inhibition

Caption: Mechanism of this compound action in inhibiting elastase-mediated tissue damage.

In Vivo Efficacy

The protective effects of this compound have also been demonstrated in animal models of inflammation:

  • Elastase-Induced Lung Hemorrhage: this compound protected against lung hemorrhage induced by human neutrophil elastase with ED50 values of 2.4 µ g/animal via intratracheal administration and 36.5 mg/kg via intravenous administration.[1]

  • Elastase-Induced Paw Edema: Subcutaneous administration of this compound at a dose of 100 mg/kg resulted in a 47% inhibition of paw edema in mice induced by human neutrophil elastase.[1]

Conclusion

This compound is a potent and selective inhibitor of human neutrophil elastase with demonstrated efficacy in both in vitro and in vivo models of elastase-mediated inflammation. Its favorable pharmacological profile suggests that it could be a valuable therapeutic agent for a range of inflammatory diseases characterized by excessive elastase activity. Further research and clinical development are warranted to fully elucidate its therapeutic potential.

References

The Selective Profile of FK706: A Potent Inhibitor of Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity of FK706, a potent, slow-binding, and competitive inhibitor of human neutrophil elastase (HNE). The information is targeted toward researchers, scientists, and professionals in drug development, offering a comprehensive overview of its inhibitory profile against various proteases.

Executive Summary

This compound demonstrates a high degree of selectivity for neutrophil elastase. It is a synthetic, water-soluble compound that exhibits potent inhibitory activity against human neutrophil elastase with a Ki of 4.2 nM and an IC50 of 83 nM.[1][2] Its inhibitory action extends to mouse and porcine pancreatic elastase, albeit with different potencies.[2] Crucially, this compound shows significantly weaker to no inhibitory activity against other serine proteases such as human pancreatic α-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G, highlighting its specificity.[1][2] This selectivity makes this compound a valuable tool for studying the role of neutrophil elastase in inflammatory diseases.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified against a panel of proteases. The following table summarizes the available data on its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).

Enzyme TargetSpeciesSubstrateIC50 (nM)Ki (nM)Reference
Neutrophil Elastase HumanSynthetic834.2[1][2]
HumanElastin (B1584352)230-[1][2]
Mouse-22-[2]
Pancreatic Elastase PorcineSynthetic100-[1][2]
α-Chymotrypsin Human Pancreatic-> 340,000-[1]
Trypsin Human Pancreatic-> 340,000-[1]
Cathepsin G Human Leukocyte-> 340,000-[1]

Mechanism of Inhibition

This compound acts as a competitive and slow-binding inhibitor of human neutrophil elastase.[1][2] This indicates that this compound binds to the active site of the enzyme, competing with the natural substrate. The "slow-binding" characteristic suggests a time-dependent increase in inhibition, which may involve a conformational change in the enzyme-inhibitor complex.

dot

cluster_this compound This compound cluster_Targets Protease Targets This compound This compound HNE Human Neutrophil Elastase This compound->HNE Strong Inhibition (Ki = 4.2 nM) PPE Porcine Pancreatic Elastase This compound->PPE Moderate Inhibition (IC50 = 100 nM) OtherSerPro Other Serine Proteases (Chymotrypsin, Trypsin, Cathepsin G) This compound->OtherSerPro Weak to No Inhibition (IC50 > 340 µM)

Caption: Selectivity profile of this compound for various proteases.

Experimental Methodologies

While detailed, step-by-step protocols are not extensively available in the public domain, the foundational experimental approaches used to characterize the selectivity of this compound can be outlined as follows:

Enzyme Inhibition Assays
  • Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of target proteases.

  • General Protocol Outline:

    • A solution of the purified target enzyme (e.g., human neutrophil elastase, porcine pancreatic elastase) is prepared in a suitable buffer.

    • A specific synthetic substrate for the enzyme is used. This substrate, when cleaved by the enzyme, produces a detectable signal (e.g., a chromogenic or fluorogenic product).

    • The enzyme is incubated with various concentrations of this compound for a predetermined period.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The rate of product formation is measured over time using a spectrophotometer or fluorometer.

    • The percentage of inhibition for each this compound concentration is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Elastin Hydrolysis Assay
  • Objective: To assess the ability of this compound to inhibit the degradation of a natural, biologically relevant substrate of neutrophil elastase.

  • General Protocol Outline:

    • Bovine neck ligament elastin is used as the substrate.[1][2]

    • Human neutrophil elastase is incubated with different concentrations of this compound.

    • The elastin substrate is added to the enzyme-inhibitor mixture.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The amount of elastin hydrolyzed is quantified.

    • The IC50 value for the inhibition of elastin hydrolysis is then calculated.

Determination of Inhibition Constant (Ki) and Mechanism
  • Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and to determine the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.

  • General Protocol Outline:

    • Enzyme inhibition assays are performed as described above, but with varying concentrations of both the substrate and this compound.

    • The reaction rates are measured for each combination of substrate and inhibitor concentration.

    • The data are analyzed using kinetic models, such as the Michaelis-Menten equation, and plotted using methods like the Lineweaver-Burk or Dixon plots.

    • The pattern of the plots reveals the mechanism of inhibition. For competitive inhibition, for instance, the lines on a Lineweaver-Burk plot will intersect on the y-axis.

    • The Ki value is then calculated from these kinetic data. The "slow-binding" nature of the inhibition would be determined by observing a time-dependent increase in the inhibitory effect, requiring pre-incubation of the enzyme and inhibitor before adding the substrate.

dot

cluster_workflow General Experimental Workflow for IC50 Determination start Prepare Enzyme and Inhibitor Solutions incubate Incubate Enzyme with Varying [this compound] start->incubate add_substrate Add Synthetic Substrate incubate->add_substrate measure Measure Reaction Rate add_substrate->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze

Caption: Workflow for IC50 determination of this compound.

Conclusion

The available data robustly supports the high selectivity of this compound for neutrophil elastase over other related serine proteases. Its potent and specific inhibitory activity makes it a critical pharmacological tool for investigating the pathophysiological roles of neutrophil elastase in a variety of inflammatory conditions. Further research providing more granular detail on the experimental protocols would be beneficial for the scientific community to replicate and build upon these findings.

References

FK706: A Technical Guide to its Anti-inflammatory Effects as a Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FK706, a potent and selective inhibitor of human neutrophil elastase, and its associated anti-inflammatory effects. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes critical pathways and workflows.

Introduction

This compound, with the chemical name sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-yl]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetate, is a synthetic, water-soluble compound identified as a competitive and slow-binding inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease stored in the azurophilic granules of neutrophils. Upon release during an inflammatory response, HNE can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin, as well as other proteins involved in host defense and inflammation. Dysregulated HNE activity is implicated in the pathology of numerous inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.[1] By inhibiting HNE, this compound presents a targeted therapeutic strategy to mitigate the tissue damage and pro-inflammatory cascades driven by excessive elastase activity.

Mechanism of Action: Inhibition of Human Neutrophil Elastase

The primary anti-inflammatory effect of this compound is derived from its direct inhibition of human neutrophil elastase. As a competitive, slow-binding inhibitor, this compound binds to the active site of HNE, preventing the enzyme from degrading its natural substrates. This action helps to preserve the integrity of the extracellular matrix and reduces the generation of pro-inflammatory protein fragments.

FK706_Mechanism_of_Action cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_tissue_damage Pathological Effects of HNE cluster_inhibition This compound Intervention Inflammatory\nStimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory\nStimuli->Neutrophil Activated\nNeutrophil Activated Neutrophil Neutrophil->Activated\nNeutrophil Activation HNE_Release Release of Human Neutrophil Elastase (HNE) Activated\nNeutrophil->HNE_Release Degranulation HNE Human Neutrophil Elastase (HNE) HNE_Release->HNE ECM Extracellular Matrix (Elastin, Collagen) HNE->ECM Degrades Tissue_Damage Tissue Damage & Inflammation ECM->Tissue_Damage Leads to This compound This compound This compound->HNE Inhibits

Caption: Mechanism of action of this compound in mitigating inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in both in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterEnzymeSubstrateValueReference
Ki Human Neutrophil Elastase-4.2 nM[1]
IC50 Human Neutrophil ElastaseSynthetic Substrate83 nM[1]
IC50 Porcine Pancreatic ElastaseSynthetic Substrate100 nM[1]
IC50 Human Pancreatic α-chymotrypsinSynthetic Substrate> 340 µM[1]
IC50 Human Pancreatic trypsinSynthetic Substrate> 340 µM[1]
IC50 Human Leukocyte Cathepsin GSynthetic Substrate> 340 µM[1]
IC50 Human Neutrophil ElastaseBovine Neck Ligament Elastin (2 mg/ml)230 nM[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelEndpointAdministration RouteED50 / InhibitionReference
Mouse Paw Edema (HNE-induced)Edema InhibitionSubcutaneous47% inhibition at 100 mg/kg[1]
Animal Lung Hemorrhage (HNE-induced)Protection from HemorrhageIntratracheal2.4 µ g/animal [1]
Animal Lung Hemorrhage (HNE-induced)Protection from HemorrhageIntravenous36.5 mg/kg[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

In Vitro Human Neutrophil Elastase (HNE) Activity Assay

This protocol is for determining the inhibitory activity of this compound against purified HNE using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), active enzyme

  • Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • This compound (or other test inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.

    • Prepare a working solution of HNE in Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add the diluted this compound solutions.

    • Include control wells: a "no inhibitor" control (with Assay Buffer and DMSO) and a "no enzyme" control (with Assay Buffer and substrate).

    • Add the HNE working solution to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare this compound dilutions, HNE, and substrate solutions Add_Inhibitor Add this compound dilutions to 96-well plate Reagent_Prep->Add_Inhibitor Add_Enzyme Add HNE to wells Add_Inhibitor->Add_Enzyme Incubate Incubate for 15 min (Inhibitor-Enzyme Binding) Add_Enzyme->Incubate Add_Substrate Add fluorogenic substrate to initiate reaction Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate reaction rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [this compound] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for IC50 determination of this compound.

Determination of Ki for a Slow-Binding Inhibitor

For slow-binding inhibitors like this compound, the degree of inhibition changes over time as the enzyme-inhibitor complex reaches equilibrium. The following protocol outlines the determination of the inhibition constants.

Procedure:

  • Follow the HNE activity assay protocol (Section 4.1) to obtain reaction progress curves (fluorescence vs. time) at a fixed substrate concentration and various concentrations of this compound.

  • Fit each progress curve to the equation for slow-binding inhibition to determine the observed rate constant for the onset of inhibition (kobs) at each inhibitor concentration.

  • Plot the calculated kobs values against the corresponding this compound concentrations.

  • Analyze the resulting plot. For a one-step slow-binding mechanism, the plot will be linear. For a two-step mechanism, the plot will be hyperbolic.

  • Based on the shape of the plot, fit the data to the appropriate equation to determine the kinetic parameters, including the association rate constant (kon), the dissociation rate constant (koff), and the inhibition constant (Ki).

In Vivo Mouse Paw Edema Model

This model assesses the ability of this compound to inhibit inflammation in vivo.

Animals:

  • Male mice (e.g., C57BL/6), 6-8 weeks old.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Sterile saline

  • Plethysmometer or calipers

Procedure:

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Drug Administration:

    • Administer this compound subcutaneously at various doses (e.g., 10, 30, 100 mg/kg).

    • Administer the vehicle (e.g., sterile saline) to the control group.

  • Induction of Edema:

    • 30 minutes after drug administration, inject a sterile solution of HNE (e.g., 20 µg) in saline into the plantar surface of the right hind paw of each mouse.

    • Inject an equal volume of sterile saline into the left hind paw as a control.

  • Measurement of Paw Volume:

    • Measure the volume of both hind paws using a plethysmometer or the thickness using calipers at baseline (before HNE injection) and at regular intervals thereafter (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal by subtracting the baseline measurement from the post-injection measurements.

    • Calculate the percent inhibition of edema for each this compound-treated group compared to the vehicle-treated control group.

Paw_Edema_Workflow Acclimatize Acclimatize Mice Baseline Measure baseline paw volume Acclimatize->Baseline Administer_Drug Administer this compound or vehicle subcutaneously Baseline->Administer_Drug Induce_Edema Inject HNE into right hind paw Administer_Drug->Induce_Edema Measure_Edema Measure paw volume at time intervals Induce_Edema->Measure_Edema Analyze Calculate % inhibition of edema Measure_Edema->Analyze

Caption: Experimental workflow for the mouse paw edema model.

In Vivo Lung Hemorrhage Model

This model evaluates the protective effect of this compound against HNE-induced lung injury.

Animals:

  • Male mice or hamsters.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Anesthetics

  • Surgical tools for intratracheal or intravenous administration

  • Hemoglobin assay kit

Procedure:

  • Anesthesia and Administration:

    • Anesthetize the animals.

    • Administer this compound either intratracheally or intravenously at various doses.

    • Administer the vehicle to the control group.

  • Induction of Lung Hemorrhage:

    • Shortly after this compound administration, instill a solution of HNE (e.g., 50 µ g/animal ) intratracheally to induce lung hemorrhage.

  • Assessment of Hemorrhage:

    • After a set period (e.g., 1-4 hours), euthanize the animals.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.

    • Measure the hemoglobin concentration in the BAL fluid using a hemoglobin assay kit as an index of hemorrhage.

  • Data Analysis:

    • Calculate the percent reduction in BAL fluid hemoglobin concentration for each this compound-treated group compared to the vehicle-treated control group to determine the ED50.

Conclusion

This compound is a highly potent and selective inhibitor of human neutrophil elastase with demonstrated anti-inflammatory efficacy in preclinical models. Its mechanism of action, centered on the attenuation of elastase-mediated tissue degradation, makes it a promising candidate for the treatment of a variety of inflammatory disorders. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other elastase inhibitors.

References

Unraveling the Role of Tacrolimus (FK506) in the Suppression of NF-κB Activation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory and immune responses. Its activation is a key step in the signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. Consequently, the NF-κB signaling pathway has become a prime target for therapeutic intervention in a host of inflammatory and autoimmune diseases. Tacrolimus, also known as FK506, is a potent macrolide lactone immunosuppressant widely used in organ transplantation to prevent allograft rejection. While its primary mechanism of action involves the inhibition of calcineurin and subsequent suppression of T-cell activation, a growing body of evidence indicates that Tacrolimus also exerts significant inhibitory effects on the NF-κB signaling pathway. This technical guide provides an in-depth exploration of the mechanisms by which Tacrolimus suppresses NF-κB activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

It is important to note that a thorough search of scientific literature did not yield specific information on a compound designated as "FK706" in the context of NF-κB suppression. It is plausible that this is a lesser-known derivative or a misnomer for the well-researched Tacrolimus (FK506). Therefore, this guide will focus on the established role of Tacrolimus in modulating NF-κB activity.

The Canonical NF-κB Signaling Pathway: A Brief Overview

The canonical NF-κB pathway is the most common route for NF-κB activation. In its inactive state, NF-κB dimers (most commonly the p50-p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a key regulator. Upon stimulation by various signals, such as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate the transcription of pro-inflammatory mediators.

NF_kappaB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) Ub Ubiquitination IkBa_p->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA Transcription Gene Transcription DNA->Transcription Binds to Inflammation Inflammation Transcription->Inflammation Leads to FK506_Inhibition_Pathway TCR_CD28 TCR/CD28 Stimulation Ca_Signal Ca²⁺ Signal TCR_CD28->Ca_Signal Calcineurin Calcineurin Ca_Signal->Calcineurin Activates IKK_activation IKK Activation Calcineurin->IKK_activation Promotes FK506 Tacrolimus (FK506) FK506->Calcineurin Inhibits IkBa_p IκBα Phosphorylation IKK_activation->IkBa_p NFkB_activation NF-κB Activation IkBa_p->NFkB_activation Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., Jurkat T-cells) Treatment 2. Treatment (Tacrolimus +/- TNF-α) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-IκBα) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

In-Depth Technical Guide to the Structural Analysis of FK706

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK706 is a potent, slow-binding, and competitive synthetic inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. This document provides a comprehensive technical overview of the structural analysis of this compound, including its chemical properties, mechanism of action, and the experimental methodologies used to characterize it. While detailed proprietary spectral and crystallographic data are not publicly available, this guide synthesizes the existing knowledge and provides generalized protocols for the key experiments involved in its analysis.

Chemical Structure and Properties

This compound, with the chemical formula C₂₆H₃₂F₃N₄NaO₇, is identified by its IUPAC name: sodium (4-(((2S)-3-methyl-1-oxo-1-((2S)-2-((1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl)pyrrolidin-1-yl)butan-2-yl)carbamoyl)benzoyl)glycinate. A summary of its key chemical properties is presented in Table 1.

PropertyValue
Chemical Formula C₂₆H₃₂F₃N₄NaO₇
Molecular Weight 592.54 g/mol
IUPAC Name sodium (4-(((2S)-3-methyl-1-oxo-1-((2S)-2-((1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl)pyrrolidin-1-yl)butan-2-yl)carbamoyl)benzoyl)glycinate
Synonyms FK-706
Target Human Neutrophil Elastase (ELA2)
Mechanism of Action Leukocyte elastase inhibitor

Mechanism of Action: Inhibition of Human Neutrophil Elastase

This compound is a highly effective inhibitor of human neutrophil elastase. Its inhibitory activity has been quantified and is summarized in Table 2. The compound also shows inhibitory effects on mouse neutrophil elastase and porcine pancreatic elastase.[1] Importantly, it displays selectivity, with weak to no inhibitory activity against other serine proteases such as human pancreatic trypsin, human pancreatic α-chymotrypsin, and human leukocyte cathepsin G.[1][2]

ParameterValueEnzyme Source
IC₅₀ 83 nMHuman Neutrophil Elastase
Kᵢ 4.2 nMHuman Neutrophil Elastase
IC₅₀ 22 nMMouse Neutrophil Elastase
IC₅₀ 100 nMPorcine Pancreatic Elastase

Experimental Protocols

While specific experimental data for the structural elucidation of this compound are not publicly available, this section outlines generalized protocols for the key analytical techniques typically employed for a molecule of this class.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has not been disclosed in the public domain. However, based on its chemical structure, a plausible synthetic route would involve peptide coupling reactions. A generalized workflow for such a synthesis is depicted below.

G cluster_synthesis Generalized Synthetic Workflow A Protected Amino Acid Building Blocks B Peptide Coupling Reactions A->B C Deprotection Steps B->C C->B D Purification (e.g., HPLC) C->D E Final Product (this compound) D->E G cluster_assay HNE Inhibition Assay Workflow A Prepare Reagents (HNE, Substrate, this compound) B Incubate HNE with this compound A->B C Add Fluorogenic Substrate B->C D Monitor Fluorescence C->D E Data Analysis (IC50, Ki) D->E G cluster_pathway This compound Inhibition of NF-κB Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription This compound This compound HNE Neutrophil Elastase This compound->HNE Inhibits HNE->IKK Activates

References

The Discovery and Synthesis of FK706: A Potent Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FK706 is a potent, synthetic, slow-binding, and competitive inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. Developed by Fujisawa Pharmaceutical Co. (now Astellas Pharma), this compound demonstrated significant anti-inflammatory effects in preclinical models. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental methodologies.

Introduction

Neutrophil elastase, a powerful serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in the degradation of extracellular matrix proteins and the inflammatory response.[1] An imbalance between neutrophil elastase and its endogenous inhibitors can lead to excessive tissue damage and is associated with inflammatory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[2] This has driven the search for potent and specific inhibitors of neutrophil elastase as potential therapeutic agents. This compound emerged from these efforts as a promising candidate, exhibiting high affinity and selectivity for human neutrophil elastase.[3]

Discovery and Lead Optimization

While the specific details of the initial screening and lead discovery for this compound are not extensively published, its development was part of a broader effort to identify small-molecule, transition-state inhibitors of human neutrophil elastase.[2] The chemical structure of this compound, sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-yl]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetate, suggests a rational design approach based on the peptide substrates of neutrophil elastase, incorporating a trifluoromethyl ketone warhead to interact with the active site serine.[3] The lead optimization process likely focused on enhancing potency, selectivity, and pharmacokinetic properties, culminating in the selection of this compound as a development candidate.

Chemical Synthesis

A detailed, step-by-step synthesis of this compound has not been explicitly disclosed in publicly available literature. However, based on the synthesis of analogous peptidyl trifluoromethyl ketones, a plausible synthetic route can be proposed.[4][5] The synthesis would likely involve the coupling of four key fragments: a trifluoromethyl ketone-containing amino acid derivative, a proline residue, a valine residue, and a 4-aminobenzoyl-glycine sodium salt moiety. The synthesis would likely employ standard solid-phase or solution-phase peptide coupling techniques.

A proposed logical workflow for the synthesis is depicted below:

G Proposed Synthetic Workflow for this compound cluster_0 Fragment Synthesis cluster_1 Peptide Coupling cluster_2 Final Steps A Trifluoromethyl ketone precursor E Couple A and B A->E B Protected Proline B->E C Protected Valine F Couple E and C C->F D 4-Aminobenzoyl- glycine sodium salt G Couple F and D D->G E->F F->G H Deprotection G->H I Purification H->I J This compound I->J

Caption: A logical workflow for the proposed synthesis of this compound.

Biological Activity and Mechanism of Action

In Vitro Inhibitory Activity

This compound is a potent inhibitor of human neutrophil elastase, exhibiting slow-binding and competitive inhibition with a Ki of 4.2 nM.[3] Its inhibitory activity extends to mouse and porcine pancreatic elastase, though it shows weak to no activity against other serine proteases, highlighting its selectivity.[6]

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeSpeciesIC50 (nM)Ki (nM)Reference
Neutrophil ElastaseHuman834.2[3]
Neutrophil ElastaseMouse22-[6]
Pancreatic ElastasePorcine100-[6]
Pancreatic α-ChymotrypsinHuman>340,000-[1]
Pancreatic TrypsinHuman>340,000-[1]
Leukocyte Cathepsin GHuman>340,000-[1]
In Vivo Efficacy

This compound has demonstrated significant anti-inflammatory effects in various animal models.

Table 2: In Vivo Efficacy of this compound

Animal ModelSpeciesAdministration RouteED50 / % InhibitionReference
HNE-induced lung hemorrhageHamsterIntratracheal2.4 µ g/animal [1]
HNE-induced lung hemorrhageHamsterIntravenous36.5 mg/kg[1]
HNE-induced paw edemaMouseSubcutaneous47% inhibition at 100 mg/kg[1]
Cigarette smoke-induced chemokine releaseHumanIn vitro (fibroblasts)Dose-dependent inhibition of IL-8 and MCP-1 mRNA[7]
Mechanism of Action: NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, by suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] In inflammatory states, various stimuli can lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines and chemokines like IL-8 and MCP-1. This compound has been shown to inhibit this cascade, preventing the nuclear translocation of NF-κB and the subsequent expression of these inflammatory mediators.[7]

G This compound Mechanism of Action via NF-κB Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cigarette Smoke Extract) IKK IKK Complex Inflammatory_Stimuli->IKK IkBa_NFkB IκBα-NF-κB (p65/p50) (Inactive) IKK->IkBa_NFkB Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa_NFkB->Ub_Proteasome NFkB NF-κB (p65/p50) (Active) Ub_Proteasome->NFkB Release NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation This compound This compound This compound->IKK Inhibition DNA κB DNA Binding Site NFkB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression (IL-8, MCP-1) DNA->Gene_Expression

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

Human Neutrophil Elastase Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds like this compound against human neutrophil elastase.

  • Reagents and Materials:

    • Human Neutrophil Elastase (HNE)

    • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Tween 20.

    • This compound or other test inhibitors

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well microplate, add 25 µL of the this compound dilutions to each well. For the control wells, add 25 µL of assay buffer.

    • Add 50 µL of HNE solution (e.g., 25 nM final concentration) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (e.g., 100 µM final concentration) to each well.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) in a kinetic mode at 37°C for 30 minutes, taking readings every minute.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

NF-κB Nuclear Translocation Assay

This protocol describes a general method to assess the effect of this compound on NF-κB nuclear translocation using immunofluorescence microscopy.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., human lung fibroblasts) on glass coverslips in a 24-well plate.

    • Pre-incubate the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an inflammatory agent (e.g., TNF-α or cigarette smoke extract) for 30-60 minutes to induce NF-κB translocation.

  • Immunofluorescence Staining:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Incubate the cells with a primary antibody against the p65 subunit of NF-κB (diluted in 1% BSA in PBS) for 1 hour at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides.

  • Image Acquisition and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and NF-κB p65 (green) fluorescence.

    • Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus and cytoplasm of multiple cells for each treatment condition. A decrease in the nuclear-to-cytoplasmic fluorescence ratio in this compound-treated cells compared to stimulated controls indicates inhibition of translocation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human neutrophil elastase with demonstrated anti-inflammatory activity in preclinical models. Its mechanism of action involves the direct inhibition of elastase and the suppression of the pro-inflammatory NF-κB signaling pathway. Although the clinical development of this compound was discontinued, the data and methodologies associated with its characterization remain valuable for researchers in the fields of inflammation, drug discovery, and protease biology. The information presented in this guide provides a comprehensive technical resource for scientists and professionals working on the development of novel anti-inflammatory therapeutics.

References

FK706: A Technical Guide for the Study of Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK706 is a synthetic, water-soluble inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathology of various inflammatory disorders.[1] By targeting HNE, this compound offers a specific mechanism to potentially mitigate the tissue damage and amplification of the inflammatory cascade associated with an excess of elastase activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its study in inflammatory models.

Core Mechanism of Action

This compound, with the chemical name sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3, 3, 3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin -1-yl]carbonyl]-2-methylpropyl] aminocarbonyl] benzoylamino] acetate, exerts its anti-inflammatory effects through the competitive and slow-binding inhibition of human neutrophil elastase.[1] HNE is a powerful protease released by neutrophils at sites of inflammation. While it plays a role in host defense, its excessive or unregulated activity can lead to the degradation of extracellular matrix components, such as elastin, contributing to tissue damage in chronic inflammatory conditions. This compound's targeted inhibition of HNE suggests its potential as a therapeutic agent in diseases where elastase activity is a significant contributor to pathology, including pulmonary emphysema, adult respiratory distress syndrome (ARDS), septic shock, cystic fibrosis, chronic bronchitis, and rheumatoid arthritis.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human neutrophil elastase and other proteases has been characterized through in vitro studies. The key quantitative data are summarized in the table below for ease of comparison.

Target EnzymeParameterValueReference
Human Neutrophil ElastaseKi4.2 nM[1]
Human Neutrophil ElastaseIC50 (synthetic substrate)83 nM[1]
Porcine Pancreatic ElastaseIC50 (synthetic substrate)100 nM[1]
Human Pancreatic α-ChymotrypsinIC50> 340 µM[1]
Human Pancreatic TrypsinIC50> 340 µM[1]
Human Leukocyte Cathepsin GIC50> 340 µM[1]
Human Neutrophil ElastaseIC50 (elastin hydrolysis)230 nM[1]

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the mechanism of action of this compound in the context of inflammation driven by human neutrophil elastase.

FK706_Mechanism_of_Action cluster_Neutrophil Activated Neutrophil cluster_Extracellular Extracellular Space Neutrophil Neutrophil Activation (e.g., by pro-inflammatory stimuli) HNE_Release Release of Human Neutrophil Elastase (HNE) Neutrophil->HNE_Release HNE Human Neutrophil Elastase (HNE) HNE_Release->HNE Degradation Matrix Degradation & Tissue Damage HNE->Degradation degrades Elastin Extracellular Matrix (e.g., Elastin) Elastin->Degradation This compound This compound This compound->HNE inhibits

This compound directly inhibits the activity of Human Neutrophil Elastase.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound are provided below.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of this compound against various proteases.

Materials:

  • This compound

  • Human Neutrophil Elastase (HNE)

  • Porcine Pancreatic Elastase

  • Human Pancreatic α-Chymotrypsin

  • Human Pancreatic Trypsin

  • Human Leukocyte Cathepsin G

  • Specific synthetic substrates for each enzyme

  • Assay buffer (e.g., Tris-HCl)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, as it is water-soluble).[1]

  • Create a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the enzyme solution (e.g., HNE) to each well.

  • Add the different concentrations of this compound to the wells containing the enzyme. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the specific synthetic substrate to each well.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

In Vivo Animal Models of Inflammation

Objective: To assess the in vivo anti-inflammatory effect of this compound.[1]

Animals:

  • Male mice (specific strain, e.g., ddY)

Materials:

  • This compound

  • Human Neutrophil Elastase (HNE)

  • Saline solution

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Administer this compound subcutaneously to the mice at various doses (e.g., up to 100 mg/kg).[1] A control group should receive the vehicle only.

  • After a specified pre-treatment time, induce inflammation by injecting HNE (e.g., 20 µ g/paw ) into the subplantar region of the right hind paw.[1]

  • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals after the HNE injection (e.g., 0, 1, 2, 3, 4, and 5 hours).

  • Calculate the increase in paw volume for each mouse by subtracting the initial paw volume from the measurements at each time point.

  • Determine the percentage of inhibition of paw edema for each this compound-treated group compared to the vehicle-treated control group.

  • Analyze the data for statistical significance to evaluate the dose-dependent effect of this compound. A 47% inhibition at a dose of 100 mg/kg has been reported.[1]

Objective: To evaluate the protective effect of this compound against HNE-induced lung injury.[1]

Animals:

  • Male Syrian golden hamsters

Materials:

  • This compound

  • Human Neutrophil Elastase (HNE)

  • Saline solution

  • Anesthesia

  • Equipment for intratracheal administration

  • Spectrophotometer for measuring hemoglobin

Procedure:

  • Administer this compound either by intratracheal or intravenous route at different doses.[1] Control animals receive the vehicle.

  • Anesthetize the hamsters.

  • Induce lung injury by intratracheal administration of HNE (e.g., 50 µ g/animal ).[1]

  • After a set period (e.g., 1 hour), sacrifice the animals and perform a bronchoalveolar lavage (BAL) with saline.

  • Centrifuge the BAL fluid to remove cells.

  • Measure the amount of hemoglobin in the supernatant using a spectrophotometer to quantify the extent of hemorrhage.

  • Calculate the percentage of inhibition of lung hemorrhage in the this compound-treated groups compared to the control group.

  • Determine the ED50 values for each administration route. Reported ED50 values are 2.4 µ g/animal for intratracheal administration and 36.5 mg/kg for intravenous administration.[1]

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anti-inflammatory potential of this compound in a preclinical setting.

FK706_Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Start Start Enzyme_Assay Enzyme Inhibition Assay (IC50, Ki determination) Cell_Based_Assay Cell-Based Assays (e.g., Elastin Degradation) Enzyme_Assay->Cell_Based_Assay Animal_Model Animal Model of Inflammation (e.g., Paw Edema, Lung Hemorrhage) Cell_Based_Assay->Animal_Model Proceed to in vivo if promising Dosing This compound Administration (e.g., s.c., i.v., i.t.) Animal_Model->Dosing Measurement Measurement of Inflammatory Endpoints (e.g., Edema, Hemorrhage) Dosing->Measurement Analysis Data Analysis (ED50, % Inhibition) Measurement->Analysis Start This compound Start->Enzyme_Assay

Preclinical evaluation workflow for this compound.

Conclusion

This compound demonstrates potent and selective inhibitory activity against human neutrophil elastase, a key mediator in the pathogenesis of various inflammatory diseases. The in vitro and in vivo data suggest that this compound could be a valuable tool for studying the role of HNE in inflammatory processes and holds potential for therapeutic development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological profile of this compound and its utility in models of inflammatory disorders.

References

The Enzymatic Inhibition Kinetics of FK706: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK706, a synthetic, water-soluble trifluoromethyl ketone derivative, is a potent and highly specific inhibitor of human neutrophil elastase (HNE). HNE is a serine protease stored in the azurophilic granules of neutrophils and plays a critical role in the inflammatory response by degrading various extracellular matrix proteins, including elastin.[1] Dysregulation of HNE activity is implicated in the pathogenesis of numerous inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis. This compound has demonstrated significant therapeutic potential in preclinical models of inflammation, positioning it as a valuable candidate for further investigation.

This technical guide provides an in-depth overview of the enzymatic inhibition kinetics of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and its putative role in modulating inflammatory signaling pathways.

Data Presentation: Quantitative Inhibition Data for this compound

The inhibitory activity of this compound against human neutrophil elastase and its selectivity over other proteases have been quantitatively characterized. The following tables summarize the key inhibition constants.

Target EnzymeSubstrateInhibition ParameterValueReference
Human Neutrophil ElastaseSynthetic SubstrateIC5083 nM[1]
Human Neutrophil ElastaseElastinIC50230 nM[1]
Human Neutrophil ElastaseN/AKi4.2 nM[1]
Porcine Pancreatic ElastaseSynthetic SubstrateIC50100 nM[1]
Mouse Neutrophil ElastaseSynthetic SubstrateIC5022 nM

Table 1: In Vitro Inhibitory Potency of this compound against various elastases.

EnzymeIC50
Human Pancreatic α-chymotrypsin> 340 µM
Human Pancreatic Trypsin> 340 µM
Human Leukocyte Cathepsin G> 340 µM

Table 2: Selectivity of this compound against other serine proteases.[1]

Mechanism of Action: Competitive and Slow-Binding Inhibition

This compound exhibits a competitive and slow-binding mechanism of inhibition against human neutrophil elastase.[1]

  • Competitive Inhibition: this compound competes with the natural substrate for binding to the active site of the elastase enzyme. This is a common mechanism for inhibitors that are structurally similar to the substrate.

  • Slow-Binding Inhibition: This characteristic indicates that the initial binding of this compound to the enzyme is followed by a slower conformational change, leading to a more tightly bound enzyme-inhibitor complex. This two-step process is often associated with potent inhibitors. The kinetics of slow-binding inhibition are characterized by the initial formation of an enzyme-inhibitor complex (EI) which then isomerizes to a more stable complex (EI*). This is represented by the following equation:

    E + I ⇌ EI → EI*

The overall inhibition constant (Ki) reflects the equilibrium of this entire process. While specific association (kon) and dissociation (koff) rates for this compound are not publicly available, the slow-binding nature suggests a relatively fast kon and a very slow koff, leading to a prolonged duration of inhibition.

Experimental Protocols

Determination of IC50 for this compound against Human Neutrophil Elastase

This protocol describes a typical method for determining the half-maximal inhibitory concentration (IC50) of this compound against HNE using a chromogenic or fluorogenic synthetic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • This compound

  • Synthetic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA or a fluorogenic equivalent)

  • Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of HNE in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in the assay buffer to obtain a range of concentrations.

    • Prepare a stock solution of the synthetic substrate in a suitable solvent (e.g., DMSO) and dilute it in the assay buffer to the desired final concentration (typically at or near the Km value for the enzyme).

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the HNE solution to each well.

    • Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow for the slow-binding interaction to reach equilibrium.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the synthetic substrate to each well.

    • Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup & Incubation cluster_measure Reaction & Measurement cluster_analysis Data Analysis prep_hne Prepare HNE Solution add_hne Add HNE to Plate prep_hne->add_hne prep_this compound Prepare this compound Dilutions add_this compound Add this compound to Plate prep_this compound->add_this compound prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate pre_incubate Pre-incubate Enzyme & Inhibitor add_this compound->pre_incubate pre_incubate->add_substrate read_plate Measure Absorbance/Fluorescence add_substrate->read_plate calc_velocity Calculate Initial Velocity read_plate->calc_velocity plot_data Plot % Inhibition vs. [this compound] calc_velocity->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_signaling Downstream Signaling cluster_response Inflammatory Response stimulus e.g., Pathogen, Tissue Damage neutrophil Neutrophil stimulus->neutrophil hne_release HNE Release neutrophil->hne_release mapk MAPK Pathway hne_release->mapk Activates nfkb NF-κB Pathway hne_release->nfkb Activates cytokines Pro-inflammatory Cytokines & Chemokines mapk->cytokines Upregulates nfkb->cytokines Upregulates inflammation Inflammation cytokines->inflammation This compound This compound This compound->hne_release Inhibits

References

Methodological & Application

FK706: In Vitro Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

FK706 is a potent, specific, and competitive inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. HNE is released from activated neutrophils at sites of inflammation and can degrade extracellular matrix components, including elastin, leading to tissue damage. By inhibiting HNE, this compound presents a valuable tool for in vitro research into the roles of neutrophil elastase in inflammatory processes. These application notes provide detailed protocols for investigating the effects of this compound in various in vitro assays.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₃₂F₃N₄NaO₇
AppearanceWhite to off-white solid
SolubilitySoluble in water

Mechanism of Action

This compound is a synthetic, water-soluble compound that acts as a slow-binding, competitive inhibitor of human neutrophil elastase.[1] It specifically targets the active site of HNE, thereby preventing the breakdown of its substrates.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against human neutrophil elastase and other related proteases.

ParameterEnzymeSubstrateValueReference
Ki Human Neutrophil ElastaseN/A4.2 nM[1]
IC₅₀ Human Neutrophil ElastaseSynthetic Substrate83 nM[1]
IC₅₀ Porcine Pancreatic ElastaseSynthetic Substrate100 nM[1]
IC₅₀ Human Neutrophil ElastaseElastin230 nM[1]
IC₅₀ Human Pancreatic α-chymotrypsinSynthetic Substrate> 340 µM[1]
IC₅₀ Human Pancreatic TrypsinSynthetic Substrate> 340 µM[1]
IC₅₀ Human Leukocyte Cathepsin GSynthetic Substrate> 340 µM[1]

Experimental Protocols

Neutrophil Elastase Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound in inhibiting purified human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • This compound

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Create a serial dilution of this compound in Assay Buffer to generate a range of concentrations for testing.

  • Add 25 µL of each this compound dilution to the wells of the 96-well plate. Include wells with buffer only as a no-inhibitor control.

  • Prepare a working solution of HNE in Assay Buffer. Add 50 µL of the HNE solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for the interaction between this compound and HNE.

  • Prepare a working solution of the fluorogenic HNE substrate in Assay Buffer.

  • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) in kinetic mode at 37°C for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Expected Outcome:

This compound should exhibit a dose-dependent inhibition of HNE activity, allowing for the calculation of an IC₅₀ value.

HNE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_this compound Prepare this compound Serial Dilutions add_this compound Add this compound to Plate prep_this compound->add_this compound prep_hne Prepare HNE Solution add_hne Add HNE to Plate prep_hne->add_hne prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate prep_substrate->add_substrate add_this compound->add_hne incubate Incubate (15 min, 37°C) add_hne->incubate incubate->add_substrate read_plate Kinetic Read (Fluorescence) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_curve Plot Dose-Response Curve calc_rate->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

This compound inhibits HNE, preventing downstream NF-κB activation.

Further In Vitro Assays

Based on its mechanism of action, the following assays can be employed to further characterize the anti-inflammatory potential of this compound.

NF-κB Activation Assay

Principle: To determine if this compound can inhibit HNE-induced NF-κB activation in a reporter cell line or by measuring the nuclear translocation of NF-κB subunits.

Brief Protocol:

  • Use a cell line stably transfected with an NF-κB-luciferase reporter construct.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a sub-maximal concentration of HNE to induce NF-κB activation.

  • After an appropriate incubation time (e.g., 6-8 hours), lyse the cells and measure luciferase activity.

  • Alternatively, use immunofluorescence or Western blotting to assess the nuclear translocation of NF-κB p65.

Cytokine Production Assay

Principle: To measure the effect of this compound on the production of pro-inflammatory cytokines from immune cells (e.g., macrophages or peripheral blood mononuclear cells) stimulated with an inflammatory agent that induces neutrophil activation and HNE release.

Brief Protocol:

  • Culture macrophages (e.g., differentiated THP-1 cells or primary human monocytes).

  • Pre-treat the cells with this compound.

  • Stimulate the cells with an agent like lipopolysaccharide (LPS) to induce an inflammatory response.

  • After 24 hours, collect the cell culture supernatant.

  • Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) using ELISA or a multiplex bead-based assay.

T-Cell Proliferation Assay

Principle: While not a direct target, HNE can influence the immune microenvironment. This assay can explore if this compound indirectly affects T-cell proliferation in a co-culture system.

Brief Protocol:

  • Isolate T-cells from peripheral blood.

  • Label the T-cells with a proliferation dye (e.g., CFSE).

  • In a co-culture with antigen-presenting cells (e.g., monocytes), stimulate T-cell proliferation using an antigen or mitogen (e.g., PHA or anti-CD3/CD28).

  • Introduce neutrophils to the co-culture to allow for HNE release, in the presence or absence of this compound.

  • After 3-5 days, measure T-cell proliferation by flow cytometry based on the dilution of the proliferation dye.

Conclusion

This compound is a valuable research tool for investigating the role of human neutrophil elastase in various in vitro models of inflammation. The protocols outlined above provide a framework for characterizing the inhibitory activity and potential anti-inflammatory effects of this compound. Researchers should optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for Investigating the Effects of FK706 in Human Fetal Lung Fibroblast Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human fetal lung fibroblasts (HFLFs) are a critical in vitro model for studying the cellular and molecular mechanisms underlying pulmonary fibrosis. These cells are key players in the synthesis and remodeling of the extracellular matrix (ECM). Dysregulation of their proliferative and synthetic functions, often driven by signaling molecules like Transforming Growth Factor-beta (TGF-β), leads to excessive ECM deposition and the formation of fibrotic tissue.

FK706 is a potent and selective inhibitor of human neutrophil elastase.[1] Neutrophil elastase is a serine protease implicated in various inflammatory lung diseases where it contributes to tissue destruction. While the primary mechanism of this compound is understood in the context of inflammation, its direct effects on fibroblast behavior pertinent to fibrosis are not yet extensively documented. In contrast, the structurally distinct immunosuppressant FK506 (Tacrolimus) has been shown to inhibit fibroblast proliferation and induce apoptosis.[2][3]

These application notes provide a comprehensive framework for investigating the potential anti-fibrotic effects of this compound on HFLFs. The following protocols detail standard assays to evaluate the impact of this compound on fibroblast proliferation, viability, and collagen synthesis, particularly in the context of TGF-β stimulation.

Data Presentation

The following tables are templates for summarizing quantitative data from the proposed experiments.

Table 1: Effect of this compound on Human Fetal Lung Fibroblast Viability

CompoundConcentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
This compound0.1
1
10
50
100
ControlVehicle100N/A

Table 2: Effect of this compound on TGF-β-Induced Collagen Production in HFLFs

TreatmentThis compound Concentration (µM)Collagen Production (as % of TGF-β control) (Mean ± SD)
Vehicle Control0
TGF-β (10 ng/mL)0100
TGF-β + this compound1
10
50

Experimental Protocols

Protocol 1: Culture of Human Fetal Lung Fibroblasts

This protocol outlines the standard procedure for the culture and subculture of HFLFs.

Materials:

  • Human Fetal Lung Fibroblasts (HFLF)

  • Fibroblast Growth Medium (e.g., FGM-2 BulletKit)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Trypsin-EDTA solution

  • Trypsin Neutralizing Solution

  • T-75 culture flasks

  • 6-well, 24-well, and 96-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing of Cryopreserved HFLFs:

    • Rapidly thaw the cryovial in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Fibroblast Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Seed the cells into a T-75 flask.

  • Cell Culture and Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

    • Monitor cell confluence daily.

  • Subculturing:

    • When cells reach 80-90% confluence, aspirate the medium and wash the cell monolayer with DPBS.

    • Add Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with Trypsin Neutralizing Solution.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and seed into new culture vessels at a recommended density (e.g., 5,000-10,000 cells/cm²).

Protocol 2: Cell Viability and Proliferation Assay (CCK-8 Assay)

This protocol measures the effect of this compound on the viability and proliferation of HFLFs.

Materials:

  • HFLFs

  • Fibroblast Growth Medium

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed HFLFs into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Collagen Synthesis Assay (Sirius Red Staining)

This protocol quantifies total collagen production by HFLFs following treatment with TGF-β and this compound.

Materials:

  • HFLFs

  • Serum-free Fibroblast Growth Medium

  • TGF-β1

  • This compound

  • Sirius Red/Picric Acid solution

  • 0.1 M NaOH

  • 24-well tissue culture plates

  • Spectrophotometer

Procedure:

  • Seed HFLFs into a 24-well plate and grow to confluence.

  • Starve the cells in serum-free medium for 24 hours.

  • Treat the cells with this compound at various concentrations for 1 hour before stimulating with TGF-β1 (e.g., 10 ng/mL).

  • Incubate for 48-72 hours.

  • Aspirate the medium and wash the cell layer with DPBS.

  • Fix the cells with a suitable fixative (e.g., methanol) for 15 minutes.

  • Stain the fixed cells with Sirius Red solution for 1 hour at room temperature.

  • Wash the wells extensively with acidified water to remove unbound dye.

  • Elute the bound dye with 0.1 M NaOH.

  • Transfer the eluate to a 96-well plate and measure the absorbance at 570 nm.

  • Quantify collagen content relative to a standard curve or as a percentage of the TGF-β-treated control.

Visualizations

G Experimental Workflow for this compound Testing in HFLFs cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Thaw Thaw HFLFs Culture Culture to 80-90% Confluence Thaw->Culture Seed Seed into Multi-well Plates Culture->Seed Treat_Viability Treat with this compound Seed->Treat_Viability Treat_Collagen Pre-treat with this compound, then add TGF-β Seed->Treat_Collagen CCK8 CCK-8 Assay for Viability Treat_Viability->CCK8 Analyze_Viability Calculate IC50 CCK8->Analyze_Viability SiriusRed Sirius Red Assay for Collagen Treat_Collagen->SiriusRed WB Western Blot for α-SMA, Collagen I Treat_Collagen->WB Analyze_Collagen Quantify Collagen Inhibition SiriusRed->Analyze_Collagen Analyze_WB Analyze Protein Expression WB->Analyze_WB

Caption: Workflow for assessing this compound effects on HFLFs.

TGF_beta_pathway TGF-β Signaling Pathway in Fibroblasts cluster_nucleus Nuclear Events TGFb TGF-β Receptor TGF-β Receptor I/II TGFb->Receptor Binding & Activation SMAD23 p-SMAD2/3 Receptor->SMAD23 Phosphorylation Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (Collagen, α-SMA) Complex->Transcription Nucleus Nucleus Fibrosis Fibrosis Transcription->Fibrosis

Caption: Canonical TGF-β/SMAD signaling pathway in fibroblasts.

References

Application Notes and Protocols for FK706 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK706 is a potent, synthetic, and competitive inhibitor of human neutrophil elastase, a serine protease implicated in the pathology of various inflammatory diseases. Understanding the cellular effects of this compound is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory activity and downstream cellular consequences.

Mechanism of Action: this compound acts as a slow-binding inhibitor of human neutrophil elastase.[1] Neutrophil elastase is released from activated neutrophils and can degrade components of the extracellular matrix, contributing to tissue damage in inflammatory conditions. By inhibiting this enzyme, this compound is expected to mitigate these detrimental effects.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound, providing a reference for concentration ranges in cell-based assays.

ParameterValueSpecies/SystemReference
IC50 (vs. Human Neutrophil Elastase) 83 nMSynthetic Substrate Assay[1]
IC50 (vs. Human Neutrophil Elastase) 230 nMElastin Hydrolysis Assay[1]
Ki (vs. Human Neutrophil Elastase) 4.2 nMSlow-Binding Inhibition[1]
IC50 (vs. Porcine Pancreatic Elastase) 100 nMSynthetic Substrate Assay[1]
IC50 (vs. other serine proteases) > 340 µMChymotrypsin, Trypsin, Cathepsin G[1]

Experimental Protocols

Assessment of this compound Cell Permeability

Objective: To determine if this compound can cross the cell membrane and inhibit intracellular elastase. This is a critical first step as some elastase inhibitors are not cell-permeable.

Methodology: Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement by measuring the thermal stability of the target protein (neutrophil elastase) in the presence and absence of the ligand (this compound).

Protocol:

  • Cell Culture: Culture a suitable cell line known to express intracellular neutrophil elastase, such as U937 or HL-60 cells.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for a defined period (e.g., 1-4 hours).

  • Heating: After treatment, heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of soluble neutrophil elastase by Western blotting using an anti-neutrophil elastase antibody.

  • Data Analysis: Increased thermal stability of neutrophil elastase in the presence of this compound (i.e., more soluble protein at higher temperatures) indicates intracellular binding and thus, cell permeability.

Workflow for this compound Cell Permeability Assessment

G cluster_workflow CETSA Workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Heating Heating Treatment with this compound->Heating Cell Lysis Cell Lysis Heating->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Western Blot Western Blot Centrifugation->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Workflow for determining the cell permeability of this compound using the Cellular Thermal Shift Assay (CETSA).

Measurement of Extracellular Neutrophil Elastase Inhibition

Objective: To quantify the ability of this compound to inhibit elastase released from activated neutrophils.

Methodology: Fluorometric Elastase Activity Assay

This assay utilizes a fluorogenic substrate that is cleaved by elastase to produce a fluorescent signal.

Protocol:

  • Neutrophil Isolation: Isolate primary human neutrophils from fresh blood using a density gradient centrifugation method.

  • Cell Seeding: Seed the isolated neutrophils in a 96-well plate.

  • Inhibitor Pre-incubation: Pre-incubate the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 30 minutes.

  • Neutrophil Activation: Stimulate the neutrophils with a suitable agonist, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or N-Formylmethionyl-leucyl-phenylalanine (fMLP), to induce the release of elastase.

  • Substrate Addition: Add a fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) to each well.

  • Fluorescence Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm) using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value of this compound by plotting the inhibition percentage against the log of the inhibitor concentration.

Workflow for Extracellular Elastase Inhibition Assay

G cluster_workflow Extracellular Elastase Assay Neutrophil Isolation Neutrophil Isolation Cell Seeding Cell Seeding Neutrophil Isolation->Cell Seeding This compound Pre-incubation This compound Pre-incubation Cell Seeding->this compound Pre-incubation Neutrophil Activation Neutrophil Activation This compound Pre-incubation->Neutrophil Activation Substrate Addition Substrate Addition Neutrophil Activation->Substrate Addition Fluorescence Reading Fluorescence Reading Substrate Addition->Fluorescence Reading IC50 Determination IC50 Determination Fluorescence Reading->IC50 Determination

Caption: Experimental workflow for measuring the inhibition of extracellular neutrophil elastase by this compound.

Investigation of Downstream Signaling Pathways

Inhibition of neutrophil elastase by this compound can modulate various downstream signaling pathways that are activated by elastase. Below are protocols to investigate the effect of this compound on key pathways.

Objective: To determine if this compound can attenuate elastase-induced activation of the NF-κB signaling pathway.

Methodology: Western Blot for Phospho-p65 and IκBα Degradation

Protocol:

  • Cell Culture: Culture a suitable cell line, such as A549 (lung carcinoma) or primary human bronchial epithelial cells.

  • Treatment: Pre-treat the cells with this compound (at a concentration around its IC50) for 1 hour.

  • Stimulation: Stimulate the cells with active human neutrophil elastase for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blot Analysis: Perform Western blotting using antibodies against phospho-p65 (Ser536), total p65, and IκBα. A decrease in phospho-p65 levels and stabilization of IκBα in the presence of this compound would indicate inhibition of the NF-κB pathway.

Neutrophil Elastase-Induced NF-κB Signaling

G cluster_n Elastase Elastase Receptor Cell Surface Receptor Elastase->Receptor This compound This compound This compound->Elastase IKK IKK Complex Receptor->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Gene Inflammatory Gene Expression NFkB_n->Gene

Caption: Signaling pathway of elastase-induced NF-κB activation and its inhibition by this compound.

Objective: To assess the effect of this compound on elastase-mediated activation of the p38 MAPK pathway.

Methodology: Western Blot for Phospho-p38 MAPK

Protocol:

  • Cell Culture: Use a relevant cell line, such as neutrophils or macrophages.

  • Treatment and Stimulation: Follow the same treatment and stimulation protocol as for the NF-κB assay.

  • Protein Extraction and Western Blot: Extract total protein and perform Western blotting using antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK. A reduction in the phospho-p38 signal in this compound-treated cells would indicate pathway inhibition.

Elastase and p38 MAPK Signaling

G Elastase Elastase Upstream Upstream Kinases Elastase->Upstream This compound This compound This compound->Elastase p38 p38 MAPK Upstream->p38 p_p38 Phospho-p38 p38->p_p38 Phosphorylation Downstream Downstream Targets p_p38->Downstream

Caption: Simplified pathway showing elastase-induced p38 MAPK activation and its inhibition by this compound.

Objective: To determine if this compound can reverse the elastase-induced upregulation of MUC1, a mucin involved in airway inflammation.

Methodology: Real-Time Quantitative PCR (RT-qPCR) and Western Blot

Protocol:

  • Cell Culture: Culture A549 cells or primary human bronchial epithelial cells.

  • Treatment and Stimulation: Treat cells with this compound followed by stimulation with human neutrophil elastase for a longer duration (e.g., 24 hours for MUC1 expression).

  • RNA Extraction and RT-qPCR: Extract total RNA, reverse transcribe to cDNA, and perform RT-qPCR using primers specific for MUC1 and a housekeeping gene for normalization.

  • Protein Extraction and Western Blot: For protein level analysis, extract total protein and perform Western blotting using an anti-MUC1 antibody.

  • Data Analysis: A decrease in MUC1 mRNA and protein levels in this compound-treated cells compared to elastase-only treated cells would demonstrate the inhibitory effect.

Elastase-Mediated MUC1 Upregulation

G cluster_n Elastase Elastase Signaling Signaling Cascade (e.g., PKCδ, TACE, TNF-α) Elastase->Signaling This compound This compound This compound->Elastase Sp1 Sp1 Transcription Factor Signaling->Sp1 Nucleus Nucleus Sp1->Nucleus Sp1_n Sp1 MUC1_Gene MUC1 Gene MUC1_mRNA MUC1 mRNA MUC1_Gene->MUC1_mRNA MUC1_Protein MUC1 Protein MUC1_mRNA->MUC1_Protein Sp1_n->MUC1_Gene

Caption: Pathway of elastase-induced MUC1 expression and its potential inhibition by this compound.

Conclusion

These application notes provide a framework for the investigation of this compound in cell-based assays. The protocols are designed to be adaptable to specific research needs and cell systems. By systematically evaluating the cell permeability, inhibitory potency, and effects on downstream signaling, researchers can gain a comprehensive understanding of the cellular pharmacology of this compound.

References

Application Notes and Protocols: FK706 in Animal Models of Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, damage to the alveolar-capillary barrier, and subsequent respiratory failure. A key player in the pathogenesis of ALI/ARDS is the excessive activity of neutrophil elastase, a potent serine protease released by activated neutrophils. Neutrophil elastase contributes to lung tissue destruction by degrading extracellular matrix components, such as elastin, and by amplifying the inflammatory cascade.

FK706 is a synthetic, water-soluble inhibitor of human neutrophil elastase.[1] It acts as a competitive and slow-binding inhibitor with a high degree of specificity for neutrophil elastase over other serine proteases.[1] In vivo studies have demonstrated the protective effects of this compound in models of neutrophil elastase-induced lung hemorrhage and paw edema, highlighting its potential as a therapeutic agent in inflammatory conditions driven by excessive elastase activity.[1] These findings suggest that this compound could be a valuable tool for investigating the role of neutrophil elastase in ALI and for developing novel therapeutic strategies.

This document provides detailed application notes and protocols for utilizing this compound in a preclinical animal model of acute lung injury.

Mechanism of Action of this compound in Lung Injury

This compound exerts its protective effects in lung injury primarily by inhibiting human neutrophil elastase. The proposed mechanism is as follows:

  • Neutrophil Infiltration: In response to an inflammatory stimulus in the lungs (e.g., bacterial infection, sepsis, or direct insult), neutrophils are recruited to the alveolar space.

  • Neutrophil Elastase Release: Activated neutrophils release their granular contents, including neutrophil elastase, into the extracellular space.

  • Tissue Damage and Inflammation Amplification: Neutrophil elastase degrades key components of the lung's extracellular matrix, such as elastin, leading to alveolar-capillary barrier dysfunction and impaired lung mechanics. It also cleaves and activates pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response.

  • This compound Intervention: this compound, as a potent and specific inhibitor, binds to the active site of neutrophil elastase, preventing it from degrading its substrates. This action is expected to reduce tissue damage, decrease the inflammatory response, and ultimately ameliorate the severity of acute lung injury.

Signaling Pathway Diagram

FK706_Mechanism_of_Action cluster_0 Lung Injury Pathogenesis cluster_1 Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus Neutrophil Activation Neutrophil Activation Inflammatory Stimulus->Neutrophil Activation Neutrophil Elastase Release Neutrophil Elastase Release Neutrophil Activation->Neutrophil Elastase Release Extracellular Matrix Degradation Extracellular Matrix Degradation Neutrophil Elastase Release->Extracellular Matrix Degradation Inflammatory Mediator Cleavage Inflammatory Mediator Cleavage Neutrophil Elastase Release->Inflammatory Mediator Cleavage Alveolar-Capillary Barrier Dysfunction Alveolar-Capillary Barrier Dysfunction Extracellular Matrix Degradation->Alveolar-Capillary Barrier Dysfunction Amplified Inflammation Amplified Inflammation Inflammatory Mediator Cleavage->Amplified Inflammation Acute Lung Injury Acute Lung Injury Alveolar-Capillary Barrier Dysfunction->Acute Lung Injury Amplified Inflammation->Acute Lung Injury This compound This compound This compound->Neutrophil Elastase Release Inhibits Experimental_Workflow cluster_0 Day 0: Induction and Treatment cluster_1 Day 1: Sample Collection and Analysis Anesthesia Anesthesia Tracheal Exposure Tracheal Exposure Anesthesia->Tracheal Exposure Intratracheal Instillation (LPS or Vehicle) Intratracheal Instillation (LPS or Vehicle) Tracheal Exposure->Intratracheal Instillation (LPS or Vehicle) Suturing Suturing Intratracheal Instillation (LPS or Vehicle)->Suturing Intravenous Administration (this compound or Vehicle) Intravenous Administration (this compound or Vehicle) Suturing->Intravenous Administration (this compound or Vehicle) Recovery and Monitoring Recovery and Monitoring Intravenous Administration (this compound or Vehicle)->Recovery and Monitoring Euthanasia Euthanasia Recovery and Monitoring->Euthanasia Blood Collection (Cardiac Puncture) Blood Collection (Cardiac Puncture) Euthanasia->Blood Collection (Cardiac Puncture) Bronchoalveolar Lavage (BAL) Bronchoalveolar Lavage (BAL) Euthanasia->Bronchoalveolar Lavage (BAL) Lung Harvest Lung Harvest Euthanasia->Lung Harvest Serum Cytokine Analysis Serum Cytokine Analysis Blood Collection (Cardiac Puncture)->Serum Cytokine Analysis BAL Cell Count & Differentials BAL Cell Count & Differentials Bronchoalveolar Lavage (BAL)->BAL Cell Count & Differentials BAL Protein & Cytokine Analysis BAL Protein & Cytokine Analysis Bronchoalveolar Lavage (BAL)->BAL Protein & Cytokine Analysis Histopathology (Left Lung) Histopathology (Left Lung) Lung Harvest->Histopathology (Left Lung) MPO Assay (Right Lung) MPO Assay (Right Lung) Lung Harvest->MPO Assay (Right Lung)

References

Application Notes and Protocols for Intravenous Administration of FK706 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intravenous administration of the novel elastase inhibitor, FK706, in murine models. This document outlines the current understanding of this compound's mechanism of action, detailed experimental protocols for in vivo studies, and quantitative data from preclinical evaluations.

Introduction

This compound is a synthetic, water-soluble inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the pathology of various inflammatory diseases, including pulmonary emphysema, adult respiratory distress syndrome, and cystic fibrosis.[1] By inhibiting HNE, this compound presents a therapeutic potential in mitigating the tissue damage associated with an excess of elastase activity. These protocols are designed to facilitate further preclinical investigation into the efficacy and pharmacodynamics of this compound.

Mechanism of Action

This compound acts as a competitive and slow-binding inhibitor of human neutrophil elastase.[1] HNE, when released by neutrophils during an inflammatory response, can degrade extracellular matrix proteins. Furthermore, HNE can trigger intracellular signaling cascades that promote cell proliferation and inhibit apoptosis, primarily through the activation of the PI3K/Akt and MAPK/ERK pathways. By inhibiting HNE, this compound is presumed to block these downstream signaling events, thereby reducing inflammation and preventing tissue damage.

Quantitative Data

The following table summarizes the available quantitative data for the intravenous administration of this compound in mice.

ParameterValueAnimal ModelSource
ED₅₀ 36.5 mg/kgHuman Neutrophil Elastase-Induced Lung Hemorrhage in Mice[1]

Experimental Protocols

Preparation of this compound for Intravenous Administration

Materials:

  • This compound sodium salt

  • Sterile saline (0.9% NaCl) for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Accurately weigh the desired amount of this compound sodium salt.

  • Reconstitute the this compound in sterile saline to the desired final concentration. This compound is water-soluble.[1]

  • Gently vortex the solution until the this compound is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Store the prepared solution appropriately, protected from light, until administration.

Intravenous Administration Protocol (Tail Vein Injection)

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol (B145695)

  • Sterile gauze

  • Tuberculin syringe (1 mL) with a 27-30 gauge needle

  • Prepared sterile this compound solution

Procedure:

  • Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to induce vasodilation of the tail veins.

  • Place the mouse in a suitable restrainer to secure the animal and expose the tail.

  • Clean the tail with 70% ethanol using sterile gauze.

  • Identify one of the lateral tail veins.

  • Hold the tail gently and introduce the needle, bevel up, into the vein at a shallow angle.

  • A successful cannulation is often indicated by a small flash of blood in the needle hub.

  • Slowly inject the this compound solution. Observe for any signs of subcutaneous blebbing, which would indicate a misplaced injection.

  • After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Elastase-Induced Lung Hemorrhage Model in Mice

This protocol is based on the model used to determine the in vivo efficacy of this compound.[1]

Materials:

  • Human Neutrophil Elastase (HNE)

  • Sterile saline

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Intratracheal instillation device (e.g., MicroSprayer)

  • Prepared sterile this compound solution

Procedure:

  • Anesthetize the mice using an appropriate anesthetic regimen.

  • Intratracheally administer a solution of HNE (e.g., 50 µ g/animal ) in sterile saline to induce lung hemorrhage.[1]

  • At a designated time point post-elastase challenge, administer this compound intravenously via the tail vein as described in Protocol 2.

  • A range of this compound doses should be used to determine the dose-response relationship.

  • At a predetermined endpoint (e.g., 1-2 hours post-treatment), euthanize the mice.

  • Collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile saline.

  • Quantify the extent of hemorrhage by measuring the amount of hemoglobin or red blood cells in the BALF.

  • Calculate the ED₅₀, the dose of this compound that causes a 50% reduction in lung hemorrhage compared to vehicle-treated controls.

Visualizations

FK706_Mechanism_of_Action cluster_0 Cellular Exterior cluster_1 Intracellular Signaling HNE Human Neutrophil Elastase (HNE) PI3K PI3K HNE->PI3K Activation MAPK_ERK MAPK/ERK Pathway HNE->MAPK_ERK Activation This compound This compound This compound->HNE Inhibition Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis MAPK_ERK->Proliferation Experimental_Workflow cluster_mouse_model In Vivo Model Preparation cluster_treatment Treatment cluster_analysis Analysis Anesthesia Anesthetize Mouse Elastase_Admin Intratracheal Administration of HNE Anesthesia->Elastase_Admin Induction Induction of Lung Hemorrhage Elastase_Admin->Induction IV_Admin Intravenous Administration of this compound Induction->IV_Admin Time Delay FK706_Prep Prepare this compound Solution FK706_Prep->IV_Admin Euthanasia Euthanize Mouse IV_Admin->Euthanasia Time Delay BALF_Collection Collect Bronchoalveolar Lavage Fluid (BALF) Euthanasia->BALF_Collection Quantification Quantify Hemorrhage BALF_Collection->Quantification ED50_Calc Calculate ED₅₀ Quantification->ED50_Calc

References

Application Notes and Protocols for Subcutaneous Dosing of an Anti-Inflammatory Compound in a Paw Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

Note: As of the latest available information, specific data regarding the subcutaneous dosing of a compound designated "FK706" for the treatment of paw edema is not present in the reviewed scientific literature. The following application notes and protocols are based on established methodologies for evaluating the anti-inflammatory efficacy of test compounds, such as novel non-steroidal anti-inflammatory drugs (NSAIDs), using the widely accepted carrageenan-induced paw edema model in rodents.[1][2][3][4][5] These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

The carrageenan-induced paw edema model is a classical and highly reproducible method for screening the acute anti-inflammatory activity of novel therapeutic agents.[2][6][7][8] Subcutaneous injection of carrageenan, a sulfated polysaccharide, into the plantar surface of a rodent's paw elicits a localized, acute, and well-characterized inflammatory response.[6][8] This response is biphasic, with an initial phase mediated by histamine, serotonin, and bradykinin, followed by a later phase characterized by the production of prostaglandins (B1171923) and the infiltration of neutrophils.[7][9] The reduction in paw swelling (edema) following treatment with a test compound is a key indicator of its potential anti-inflammatory properties.[3][4]

This document provides a detailed protocol for the subcutaneous administration of a test compound to assess its efficacy in reducing carrageenan-induced paw edema.

Experimental Protocols

Materials and Reagents
  • Test Compound: To be dissolved in a suitable vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a low concentration of DMSO or Tween 80).

  • Carrageenan: Lambda carrageenan (Type IV) is commonly used. Prepare a 1% (w/v) suspension in sterile 0.9% saline.[6][10]

  • Vehicle Control: The same solvent used to dissolve the test compound.

  • Positive Control: A known anti-inflammatory drug, such as Indomethacin (10 mg/kg) or Dexamethasone (1 mg/kg), prepared in a suitable vehicle.[9][11]

  • Experimental Animals: Male Wistar or Sprague-Dawley rats (150-200 g) or Swiss albino mice (20-25 g).[6]

  • Plethysmometer or Calipers: For measuring paw volume or thickness.[3][12]

  • Syringes and Needles: Appropriate sizes for subcutaneous and intraplantar injections.

Experimental Procedure
  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping of Animals: Randomly divide the animals into the following groups (n=6-8 animals per group):

    • Group I (Vehicle Control): Receives the vehicle subcutaneously followed by intraplantar carrageenan.

    • Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin) subcutaneously followed by intraplantar carrageenan.

    • Group III, IV, V, etc. (Test Compound): Receives different doses of the test compound subcutaneously followed by intraplantar carrageenan.

  • Baseline Paw Volume Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers before any treatment.[1]

  • Administration of Test Compound: Administer the vehicle, positive control, or test compound subcutaneously (s.c.) in the dorsal neck region. The volume of injection should be consistent across all groups (e.g., 5 ml/kg for rats). This is typically done 30-60 minutes before the induction of inflammation.[2]

  • Induction of Paw Edema: At the appropriate time after drug administration, inject 0.1 ml of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[6][10]

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals after carrageenan injection, for instance, at 1, 2, 3, 4, and 5 hours.[1][13]

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume. The percentage inhibition of edema can be calculated using the following formula:

    % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Treatment GroupDose (mg/kg, s.c.)Mean Paw Volume Increase (mL) ± SEM at 3 hours% Inhibition of Edema at 3 hours
Vehicle Control-0.85 ± 0.05-
Positive Control (Indomethacin)100.32 ± 0.0362.35%
Test Compound100.65 ± 0.0423.53%
Test Compound300.45 ± 0.0347.06%
Test Compound1000.28 ± 0.0267.06%

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the carrageenan-induced paw edema assay.

G cluster_pre Pre-treatment Phase cluster_treat Treatment Phase cluster_post Post-treatment Phase acclimatization Animal Acclimatization grouping Animal Grouping acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline sc_admin Subcutaneous Administration (Vehicle, Positive Control, Test Compound) baseline->sc_admin carrageenan Intraplantar Carrageenan Injection sc_admin->carrageenan paw_measurement Paw Volume Measurement (Hourly for 5 hours) carrageenan->paw_measurement data_analysis Data Analysis (% Inhibition Calculation) paw_measurement->data_analysis

Experimental workflow for the paw edema assay.
Putative Anti-inflammatory Signaling Pathway

Many anti-inflammatory compounds exert their effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade. The following diagram depicts a simplified signaling pathway that could be targeted by a novel anti-inflammatory agent.

G inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan) pla2 Phospholipase A2 (PLA2) inflammatory_stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane acts on cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins produces inflammation Inflammation (Edema, Pain) prostaglandins->inflammation mediates test_compound Test Compound (e.g., COX-2 Inhibitor) test_compound->cox2 inhibits

Inhibition of the COX-2 signaling pathway.

References

Application Note & Protocol: Preparation of FK706 Solutions for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

An initial search revealed that while the compound "FK706" exists, it is significantly less common in literature than the immunosuppressant "FK506" (Tacrolimus). To ensure the most relevant and helpful response, a clarifying search was performed. The results indicate that this compound is a distinct compound—a synthetic, water-soluble inhibitor of human neutrophil elastase. The user's query was specific to "this compound". Therefore, the following application notes and protocols are based on the available scientific information for this compound. Given that detailed, step-by-step preparation protocols for this compound are not widely published, this guide provides a generalized protocol based on its known properties (i.e., water solubility) and standard practices for preparing solutions for in vivo research.

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed protocol for the preparation of this compound solutions intended for in vivo experimental use, based on its known chemical properties and data from existing literature.

Introduction to this compound

This compound is a synthetic, water-soluble compound identified as a potent and competitive inhibitor of human neutrophil elastase.[1] Neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including pulmonary emphysema, adult respiratory distress syndrome (ARDS), and rheumatoid arthritis.[1] By inhibiting this enzyme, this compound presents a therapeutic and research tool for investigating the roles of neutrophil elastase in disease progression. In vivo studies in animal models have shown its efficacy when administered via intratracheal, intravenous, and subcutaneous routes.[1] Proper and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound based on published data.

ParameterValueSpecies/SystemNotes
Inhibition Constant (Ki) 4.2 nMHuman Neutrophil ElastaseCompetitive, slow-binding inhibition.[1]
IC50 (Enzyme Activity) 83 nMHuman Neutrophil ElastaseAgainst synthetic substrates.[1]
IC50 (Elastin Hydrolysis) 230 nMHuman Neutrophil ElastaseAgainst bovine neck ligament elastin.[1]
ED50 (Intravenous) 36.5 mg/kgAnimal ModelProtection against elastase-induced lung hemorrhage.[1]
ED50 (Intratracheal) 2.4 µ g/animal Animal ModelProtection against elastase-induced lung hemorrhage.[1]
Solubility Water-solubleN/ADescribed as a water-soluble compound.[1]

Experimental Protocol: Solution Preparation

This protocol provides a generalized method for preparing this compound solutions suitable for intravenous or subcutaneous administration in animal models. Researchers should adapt concentrations and volumes based on their specific experimental design and the dosage information provided above.

3.1. Materials and Equipment

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or Water for Injection (WFI)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringes

  • Sterile syringe filters (0.22 µm pore size, ensure compatibility with aqueous solutions)

  • Sterile, sealed vials for final product storage

3.2. Stock Solution Preparation (Optional)

For experiments requiring multiple dilutions, preparing a concentrated stock solution is recommended.

  • Calculation: Determine the desired concentration for the stock solution (e.g., 10 mg/mL). Weigh the appropriate amount of this compound powder in a sterile conical tube.

  • Dissolution: Add a small volume of sterile saline or WFI to the this compound powder. Vortex thoroughly until the powder is completely dissolved. The compound's water-soluble nature should facilitate this process.

  • Final Volume: Adjust the solution to the final desired volume with the sterile vehicle.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new, sterile vial. This step is critical to ensure the sterility of the solution for in vivo use.

  • Storage: Store the stock solution under appropriate conditions. While specific stability data for this compound is not widely available, storing aqueous solutions at 4°C for short-term use or in aliquots at -20°C for long-term use is a standard practice. An initial stability study is recommended.

3.3. Final Dosing Solution Preparation

  • Calculation: Calculate the total amount of this compound required for the experiment based on the target dose (e.g., 36.5 mg/kg), the average weight of the animals, and the number of animals in the treatment group.

    • Example: For a 25g mouse at a 36.5 mg/kg dose, you need 0.9125 mg per mouse.

  • Weighing: Accurately weigh the calculated amount of this compound powder.

  • Dissolution & Dilution: Dissolve the powder directly in the final volume of sterile saline or WFI required for the entire study group. Alternatively, dilute the stock solution (from section 3.2) to the final desired concentration. The final concentration should be calculated to ensure a reasonable injection volume for the animal model (e.g., 5-10 mL/kg for mice).

  • Sterilization: If not prepared from a pre-sterilized stock, filter the final solution through a 0.22 µm sterile syringe filter into a sterile container from which individual doses will be drawn.

  • Verification: Ensure the final solution is clear and free of any visible particulates before administration.

Visualizations

4.1. Signaling Pathway Diagram

FK706_Mechanism_of_Action Inflammation Inflammatory Stimulus Neutrophil Neutrophil Activation Inflammation->Neutrophil Elastase_Release Neutrophil Elastase (HNE) Release Neutrophil->Elastase_Release Degradation Matrix Degradation & Tissue Injury Elastase_Release->Degradation ECM Extracellular Matrix (e.g., Elastin) ECM->Degradation This compound This compound This compound->Elastase_Release

Caption: Mechanism of this compound action.

4.2. Experimental Workflow Diagram

FK706_Preparation_Workflow start 1. Calculate Dose & Total this compound Required weigh 2. Weigh this compound Powder Aseptically start->weigh dissolve 3. Dissolve in Sterile Vehicle (e.g., Saline) weigh->dissolve vortex 4. Vortex Until Fully Dissolved dissolve->vortex filter 5. Sterile Filter (0.22 µm) into Final Vial vortex->filter verify 6. Visually Inspect for Clarity & Particulates filter->verify administer 7. Administer to Animal Model verify->administer Pass fail Discard verify->fail Fail

Caption: Workflow for preparing this compound solution.

References

Application Notes and Protocols: FK706 as a Standard for Elastase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human neutrophil elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in the degradation of extracellular matrix proteins, including elastin.[1][2] While essential for host defense, excessive elastase activity is implicated in the pathogenesis of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][3] Consequently, the identification and characterization of elastase inhibitors are of significant therapeutic interest.

FK706 is a potent, synthetic, and water-soluble inhibitor of human neutrophil elastase.[1] It acts as a competitive and slow-binding inhibitor, making it an excellent standard for in vitro elastase inhibition assays.[1] These application notes provide detailed protocols for utilizing this compound as a reference standard in fluorometric elastase inhibition assays, along with data on its inhibitory activity and an overview of relevant signaling pathways.

Data Presentation

The inhibitory activity of this compound and other common elastase inhibitors is summarized in the tables below. This data is essential for establishing positive controls and for comparing the potency of novel inhibitory compounds.

Table 1: Inhibitory Activity of this compound Against Various Elastases [1][4]

Enzyme SourceIC50 (nM)Ki (nM)Inhibition Type
Human Neutrophil Elastase834.2Competitive, Slow-Binding
Porcine Pancreatic Elastase100--
Mouse Neutrophil Elastase22--

Table 2: Inhibitory Activity of Control Elastase Inhibitors [5][6]

InhibitorTarget ElastaseIC50 (nM)Ki (nM)
SivelestatHuman Neutrophil Elastase44200
SPCKHuman Leukocyte Elastase-10,000

Experimental Protocols

Fluorometric Neutrophil Elastase Inhibition Assay

This protocol is adapted from commercially available neutrophil elastase inhibitor screening kits and provides a robust method for assessing elastase activity and inhibition.[7][8]

Materials:

  • Human Neutrophil Elastase (HNE), active enzyme

  • This compound (as a standard inhibitor)

  • Sivelestat or SPCK (as a positive control inhibitor)

  • Fluorogenic Elastase Substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~360-400 nm / ~460-505 nm)

  • DMSO (for dissolving compounds)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Human Neutrophil Elastase in Assay Buffer. The final concentration in the assay will typically be 0.25 ng/µL.[7]

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare stock solutions of this compound and other test compounds in DMSO.

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer.

  • Assay Procedure:

    • Add 20 µL of Assay Buffer to all wells of a 96-well black microplate.

    • Add 5 µL of the test inhibitor (or this compound standard) at various concentrations to the respective wells. For the positive control (no inhibition), add 5 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 20 µL of the diluted Human Neutrophil Elastase solution to all wells except the "Negative Control" (blank) wells.

    • Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.[7]

    • Initiate the enzymatic reaction by adding 25 µL of the diluted substrate to all wells.

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Mechanism of Elastase Inhibition by this compound

G Elastase Human Neutrophil Elastase (Active Site) Complex Elastase-FK706 Complex (Inactive) Elastase->Complex Products Degraded Products Elastase->Products Hydrolysis This compound This compound This compound->Elastase Competitive Binding This compound->Complex Substrate Elastin Substrate Substrate->Elastase

Caption: Competitive inhibition of elastase by this compound.

Experimental Workflow for Elastase Inhibition Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Dispense Reagents into 96-well Plate A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Kinetic Fluorescence Measurement D->E F Calculate Reaction Rates E->F G Determine Percent Inhibition F->G H Generate Dose-Response Curve and IC50 G->H

Caption: Workflow for the fluorometric elastase inhibition assay.

Neutrophil Elastase-Mediated Signaling Pathway

Neutrophil elastase can trigger intracellular signaling cascades that contribute to inflammatory responses and tissue remodeling. One such pathway involves the induction of mucin gene expression, a key factor in the pathophysiology of respiratory diseases.

G NE Neutrophil Elastase (NE) PKCd PKCδ NE->PKCd Activates Duox1 Duox1 PKCd->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS Generates TACE TACE (TNF-α-converting enzyme) ROS->TACE TNFa TNF-α TACE->TNFa Cleaves pro-TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 Activates MUC1 MUC1 Gene Transcription Sp1->MUC1 Promotes

Caption: Signaling pathway of NE-induced MUC1 transcription.[4]

References

Application Notes and Protocols: The Role of Immunophilin Ligands in Cystic Fibrosis Pathophysiology, Featuring Tacrolimus (FK506)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel critical for ion and fluid homeostasis in epithelial tissues.[1][2] The most common mutation, ΔF508, leads to misfolding and premature degradation of the CFTR protein, preventing its transit to the plasma membrane. While significant advancements have been made with CFTR modulators that directly target the mutant protein, researchers continue to explore other cellular pathways that influence CFTR processing and function. One such area of investigation involves immunophilin ligands, such as Tacrolimus (FK506), and their interaction with FK506-Binding Proteins (FKBPs).

Initially recognized for their immunosuppressive properties, immunophilin ligands are now understood to play roles in various cellular processes, including protein folding and trafficking.[3][4] This document provides an overview of the application of Tacrolimus (FK506) in studying the pathophysiology of cystic fibrosis, with a focus on its effects on CFTR trafficking and chloride secretion. While direct therapeutic application of FK506 for CF is not established, its use as a research tool provides valuable insights into the complex cellular machinery governing CFTR biogenesis and function.

Rationale for Studying Immunophilin Ligands in Cystic Fibrosis

The interest in immunophilin ligands in the context of CF stems from the involvement of their binding partners, FKBPs, in the cellular quality control system that manages protein folding. FKBP8, in particular, has been identified as a component of the CFTR interactome and plays a role in the biogenesis of both wild-type and ΔF508-CFTR.[5] It is thought to be a key factor in a late-stage, post-Hsp90 step of CFTR folding.[5] Therefore, modulating the activity of FKBPs with ligands like FK506 could provide a novel approach to influencing CFTR stability and transport.

Furthermore, studies have shown that FK506 can inhibit calcium-mediated chloride secretion in airway epithelial cells.[6] This effect is independent of calcineurin, the primary target for FK506's immunosuppressive action, and is instead dependent on its interaction with FKBPs.[6] This finding suggests a potential role for FKBPs in regulating alternative chloride channels or signaling pathways that are relevant to CF pathophysiology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Tacrolimus (FK506) on processes relevant to cystic fibrosis pathophysiology.

Table 1: Effect of Tacrolimus (FK506) on ATP-Induced Intracellular Calcium Concentration ([Ca2+]i) in Bovine Tracheal Epithelial Cells

TreatmentConcentrationEffect on ATP-Induced [Ca2+]i RiseReference
Tacrolimus (FK506)Dose-dependentInhibition[6]
RapamycinNot specifiedInhibition[6]
Cyclosporin ANot specifiedNo effect[6]

Table 2: Effect of Tacrolimus (FK506) on ATP-Induced Short-Circuit Current (Isc) in Amiloride-Treated Bovine Tracheal Epithelial Cells

TreatmentEffect on ATP-Induced IscReference
Tacrolimus (FK506)Inhibition[6]
RapamycinInhibition[6]
Cyclosporin ANo effect[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of FK506 in Airway Epithelial Cells

The following diagram illustrates the proposed signaling pathway for the FK506-mediated inhibition of calcium-activated chloride secretion in airway epithelial cells.

FK506_pathway cluster_cell Airway Epithelial Cell FK506 Tacrolimus (FK506) FKBP FKBP FK506->FKBP binds FK506_FKBP FK506-FKBP Complex FKBP->FK506_FKBP Ca_channel Intracellular Ca2+ Release Channel FK506_FKBP->Ca_channel inhibits Ca_release Ca2+ Release Ca_channel->Ca_release Cl_channel Ca2+-activated Cl- Channel Ca_release->Cl_channel activates Cl_secretion Cl- Secretion Cl_channel->Cl_secretion ATP ATP ATP_receptor P2Y Receptor ATP->ATP_receptor activates ATP_receptor->Ca_channel stimulates

Caption: Proposed mechanism of FK506-mediated inhibition of chloride secretion.

Experimental Workflow for Studying CFTR Trafficking

This diagram outlines a typical workflow for investigating the effect of a compound like FK506 on the trafficking of the ΔF508-CFTR protein.

CFTR_trafficking_workflow start Start: Culture epithelial cells expressing ΔF508-CFTR treatment Treat cells with FK506 (or vehicle control) start->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot Analysis lysis->western_blot analysis Analyze CFTR Glycoforms (Band B vs. Band C) western_blot->analysis end End: Determine effect on CFTR maturation analysis->end

Caption: Workflow for assessing ΔF508-CFTR trafficking via Western Blot.

Experimental Protocols

Protocol 1: Western Blot Analysis of CFTR Maturation

This protocol is designed to assess the effect of a test compound on the maturation of ΔF508-CFTR in cultured epithelial cells. Mature, complex-glycosylated CFTR (Band C) migrates slower on an SDS-PAGE gel than the immature, core-glycosylated form (Band B) that is retained in the endoplasmic reticulum. An increase in the Band C to Band B ratio indicates improved trafficking.

Materials:

  • Human bronchial epithelial cells expressing ΔF508-CFTR (e.g., CFBE41o-)

  • Cell culture medium and supplements

  • Test compound (e.g., Tacrolimus/FK506) and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibody against CFTR (e.g., clone 596)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate CFBE41o- cells at a desired density in 6-well plates and culture until they reach 80-90% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., 1-10 µM FK506) or vehicle control for 24-48 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100-200 µL of lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 30-50 µg) per lane on an SDS-PAGE gel (e.g., 6% acrylamide).

    • Run the gel until adequate separation of protein bands is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the image using a digital imaging system.

    • Perform densitometric analysis of Band B and Band C of CFTR.

    • Calculate the ratio of Band C / (Band B + Band C) to determine the maturation efficiency.

Protocol 2: Ussing Chamber Assay for Chloride Secretion

This protocol measures transepithelial chloride secretion in polarized epithelial cell monolayers, providing a functional readout of CFTR activity.

Materials:

  • Polarized epithelial cells (e.g., Fischer Rat Thyroid - FRT - cells expressing human CFTR) grown on permeable supports (e.g., Transwell inserts)

  • Ussing chamber system with electrodes and amplifier

  • Ringer's solution

  • Amiloride (B1667095) (to block sodium channels)

  • Forskolin and IBMX (to activate CFTR via cAMP)

  • Genistein (a potentiator to enhance CFTR channel opening)

  • CFTR inhibitor (e.g., CFTRinh-172)

  • Test compound (e.g., Tacrolimus/FK506)

Procedure:

  • Preparation:

    • Pre-warm Ringer's solution to 37°C and bubble with 95% O2/5% CO2.

    • Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

    • Fill both chambers with Ringer's solution.

  • Equilibration and Baseline Measurement:

    • Allow the system to equilibrate for 20-30 minutes.

    • Measure the baseline short-circuit current (Isc).

  • Experimental Procedure:

    • Add amiloride (e.g., 100 µM) to the apical chamber to inhibit sodium transport and isolate chloride secretion.

    • Allow the Isc to stabilize.

    • If testing the inhibitory effect of FK506 on calcium-activated chloride secretion, pre-incubate the cells with FK506 before stimulating with a calcium agonist like ATP or UTP.

    • To measure CFTR-mediated chloride secretion, sequentially add the following reagents to the apical side and record the change in Isc (ΔIsc):

      • Forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to raise intracellular cAMP and activate CFTR.

      • Genistein (e.g., 50 µM) to potentiate CFTR channel activity.

    • To confirm that the measured current is CFTR-dependent, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) at the end of the experiment, which should return the Isc to near baseline.

  • Data Analysis:

    • Calculate the ΔIsc for each condition.

    • Compare the ΔIsc between control and compound-treated cells to determine the effect of the compound on CFTR function.

Conclusion

The study of immunophilin ligands like Tacrolimus (FK506) in the context of cystic fibrosis provides a valuable avenue for understanding the complex cellular processes that govern CFTR biogenesis and ion channel regulation. While not a direct therapeutic for CF, FK506 serves as an important research tool to dissect the roles of FKBPs and other cellular components in CFTR pathophysiology. The protocols and data presented here offer a framework for researchers to investigate novel pathways and potential therapeutic targets for this challenging disease.

References

Troubleshooting & Optimization

FK706 Technical Support Center: Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and methods for dissolving FK706 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in aqueous and non-aqueous solvents?

Q2: Why is it difficult to dissolve this compound in aqueous solutions?

A: this compound is a complex organic molecule with significant hydrophobicity. This chemical nature makes it energetically unfavorable to dissolve in polar solvents like water or aqueous buffers. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out of the solution if its solubility limit is exceeded.

Q3: Are there any recommended starting points for preparing aqueous solutions of this compound for in vitro assays?

A: Yes, a common strategy for poorly water-soluble compounds is to first prepare a high-concentration stock solution in an organic solvent and then perform a serial dilution into the desired aqueous assay buffer. A recommended starting protocol is detailed in the Troubleshooting Guide below.

Q4: Can I expect this compound to be stable in aqueous solutions?

A: The stability of this compound in aqueous solutions over time has not been extensively reported. For similar complex molecules, factors such as pH, temperature, and the presence of enzymes can affect stability. It is recommended to prepare fresh aqueous solutions of this compound for each experiment and to minimize the time the compound spends in aqueous buffer before use.

Troubleshooting Guide

This guide provides a step-by-step protocol and troubleshooting tips for dissolving this compound in aqueous solutions for research purposes.

Recommended Protocol for Solubilizing this compound for In Vitro Assays

This protocol is based on general best practices for dissolving hydrophobic compounds for biological assays.

Objective: To prepare a working solution of this compound in an aqueous buffer with a minimal amount of organic co-solvent.

Materials:

  • This compound powder

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sterile, high-quality microcentrifuge tubes and pipette tips

Experimental Protocol:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the this compound in pure DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the final concentration is well below the known solubility of this compound in DMSO to ensure it is fully dissolved.

    • Vortex the solution thoroughly to ensure complete dissolution. Visually inspect for any undissolved particulates.

  • Perform Serial Dilutions:

    • Prepare a series of intermediate dilutions of the this compound stock solution in DMSO.

    • From the highest concentration DMSO stock, perform a stepwise dilution into your pre-warmed (if appropriate for your experiment) aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.

    • Vortex gently after each dilution step.

  • Final Working Concentration:

    • The final concentration of DMSO in your assay should be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts in your experiment.

    • Always prepare a vehicle control in your experiments that contains the same final concentration of DMSO as your this compound working solution.

Workflow for Preparing an Aqueous Solution of this compound

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Dilution cluster_2 Step 3: Final Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve High Concentration (e.g., 20 mM) dilute Serially dilute stock solution into aqueous buffer dissolve->dilute Add DMSO stock to buffer vortex Vortex gently after each dilution dilute->vortex final_conc Prepare final working concentration vortex->final_conc control Prepare vehicle control (same DMSO concentration)

Caption: A stepwise workflow for the preparation of this compound working solutions in aqueous buffers.

Troubleshooting Common Issues
Problem Possible Cause Suggested Solution
Precipitation upon dilution into aqueous buffer. The solubility limit of this compound in the final aqueous buffer has been exceeded.- Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution (be mindful of experimental tolerance). - Try a different co-solvent if your experimental system allows (e.g., ethanol), though DMSO is generally a good starting point.
Cloudiness or opalescence in the final solution. Formation of micro-precipitates or aggregates.- Briefly sonicate the solution in a water bath sonicator. - Warm the aqueous buffer to 37°C before adding the DMSO stock. - Filter the final solution through a 0.22 µm syringe filter (note: this may remove some of the compound if it has precipitated).
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound over time.- Always prepare fresh working solutions immediately before use. - Ensure the stock solution in DMSO is completely dissolved before dilution. - Vortex the working solution gently before adding it to your experimental setup.

Data Summary

Due to the limited availability of public data, a comprehensive table of quantitative solubility for this compound in various aqueous solutions cannot be provided at this time. Researchers are encouraged to perform their own solubility assessments for their specific experimental conditions.

Solvent Reported Solubility Notes
Aqueous Buffers (Water, PBS, etc.) Data not publicly available. Presumed to be low.Solubility is expected to be dependent on pH, temperature, and ionic strength.
Dimethyl Sulfoxide (DMSO) HighA suitable solvent for preparing high-concentration stock solutions.

Factors Influencing this compound Solubility

The following diagram illustrates the key factors that can influence the solubility of this compound in aqueous solutions.

G This compound This compound Solubility pH pH of Buffer This compound->pH Temp Temperature This compound->Temp CoSolvent Co-solvent % (e.g., DMSO) This compound->CoSolvent IonicStrength Ionic Strength This compound->IonicStrength Conc This compound Concentration This compound->Conc

FK706 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of FK706, a potent inhibitor of human neutrophil elastase. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

This compound Storage and Handling FAQs

Q1: What are the recommended long-term storage conditions for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to keep the product in a sealed container, away from moisture.

Q2: How should I handle the lyophilized powder upon receipt?

Upon receiving lyophilized this compound, it is important to inspect the package for any damage. The lyophilized powder should be stored immediately under the recommended conditions. Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.

Q3: What is the recommended procedure for preparing this compound stock solutions?

To prepare a stock solution, reconstitute the lyophilized this compound in a suitable solvent, such as DMSO. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q4: How should I store this compound solutions?

This compound in solution is significantly less stable than its lyophilized form. For optimal stability, stock solutions should be stored at -20°C or -80°C. As a general guideline for peptide solutions, storage at -20°C is suitable for up to 3-4 months, while storage at -80°C can extend the shelf life to approximately one year. If stored at 4°C, the solution should be used within 1-2 weeks.[1] It is recommended to filter the solution through a 0.2 μm filter to remove any potential bacterial contamination.[1]

Stability and Degradation Troubleshooting

Q1: I am seeing variable or lower-than-expected activity in my experiments with this compound. What could be the cause?

Inconsistent experimental results can often be attributed to the degradation of this compound. The following table summarizes potential causes and solutions:

Potential Cause Troubleshooting/Solution
Improper Storage Ensure both lyophilized powder and stock solutions are stored at the correct temperatures and protected from moisture.
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of your stock solution to minimize freezing and thawing.
Contamination Use sterile solvents and equipment for reconstitution and dilution. Filter-sterilize solutions if necessary.
Extended Time in Solution at Room Temperature Prepare working solutions fresh for each experiment and minimize the time they are kept at room temperature.
pH of Experimental Buffer The stability of peptides can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range, typically between pH 5-6 for many peptides.[1]
Oxidation If your experimental conditions are highly oxidative, consider degassing your buffers or adding antioxidants, if compatible with your assay.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively published, peptide-based molecules are generally susceptible to several degradation mechanisms.[2] These include:

  • Hydrolysis: Cleavage of the peptide backbone, which can be accelerated by acidic or basic conditions.

  • Oxidation: Certain amino acid residues are prone to oxidation, which can alter the structure and activity of the peptide.

  • Deamidation: Modification of asparagine or glutamine residues.[2]

  • Racemization: A change in the stereochemistry of an amino acid.[2]

Q3: How can I assess the stability of my this compound solution?

To confirm the integrity of your this compound, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can be used.[3][4] A stability-indicating HPLC method would allow you to separate the intact this compound from any potential degradation products.[2]

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol provides a general framework for conducting a basic stability study of an this compound solution.

  • Preparation of this compound Solution: Reconstitute lyophilized this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Aliquotting: Distribute the solution into multiple sterile, single-use aliquots.

  • Storage Conditions: Store the aliquots under various conditions to be tested (e.g., 4°C, room temperature, -20°C, exposure to light).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • Analysis: Analyze the samples using a suitable analytical method, such as RP-HPLC, to determine the concentration of intact this compound.

  • Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the rate of degradation under each condition.

Visualizing the Role of this compound

Neutrophil Elastase Signaling Pathway and Inhibition by this compound

Neutrophil elastase (NE) is a serine protease released by neutrophils during inflammation.[5][6] It contributes to tissue damage by degrading extracellular matrix proteins. NE can also perpetuate the inflammatory response through various signaling pathways.[6][7] this compound acts as a potent inhibitor of NE, thereby mitigating its pro-inflammatory effects.

FK706_Mechanism_of_Action cluster_inflammation Inflammatory Response cluster_inhibition Inhibition Inflammatory_Stimuli Inflammatory Stimuli Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release Tissue_Damage Tissue Damage & Inflammation NE_Release->Tissue_Damage Degrades ECM Activates Pro-inflammatory Pathways This compound This compound This compound->NE_Release Inhibits

Caption: Mechanism of action of this compound in inhibiting neutrophil elastase-mediated inflammation.

References

potential off-target effects of FK706

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of FK706.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a synthetic, water-soluble inhibitor of human neutrophil elastase.[1] It demonstrates competitive and slow-binding inhibition of this enzyme.[1]

Q2: What is the known selectivity profile of this compound against other proteases?

This compound has been shown to be highly selective for human neutrophil elastase. It inhibits porcine pancreatic elastase with similar potency but is significantly less effective against other serine proteinases such as human pancreatic α-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G.[1]

Q3: Are there any known off-target effects of this compound?

Based on the available biochemical data, this compound demonstrates weak inhibition of other tested serine proteinases, with IC50 values greater than 340 microM.[1] This suggests a low probability of direct off-target effects on these specific enzymes at typical experimental concentrations. However, comprehensive profiling against a broader range of kinases and other cellular targets has not been publicly reported.

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Unexpected cellular phenotype observed after this compound treatment. 1. The observed effect is a downstream consequence of neutrophil elastase inhibition. 2. Potential off-target activity on an uncharacterized protein in your specific experimental model. 3. The compound has degraded or is impure.1. Use a structurally distinct neutrophil elastase inhibitor as a control to see if the phenotype is recapitulated. 2. Perform a broad-spectrum kinase or protease profiling assay with this compound. 3. Verify the identity and purity of your this compound sample using analytical methods such as HPLC or mass spectrometry.
Inconsistent results between in vitro and cellular assays. 1. Poor cell permeability of this compound. 2. Rapid metabolism of this compound within the cell. 3. Presence of efflux pumps actively removing this compound from the cell.1. Measure the intracellular concentration of this compound. 2. Use a metabolic inhibitor in a control experiment to assess if this compound efficacy is increased. 3. Co-administer a known efflux pump inhibitor to see if the cellular potency of this compound is enhanced.
Difficulty reproducing published IC50 values. 1. Differences in assay conditions (e.g., substrate concentration, enzyme source, buffer composition, incubation time). 2. Incorrect determination of the slow-binding inhibition kinetics.1. Carefully replicate the assay conditions described in the original publication.[1] 2. Ensure that the pre-incubation time between the enzyme and this compound is sufficient to reach equilibrium, as it is a slow-binding inhibitor.[1]

Data on Inhibitor Selectivity

The following table summarizes the inhibitory activity of this compound against various proteases.

Enzyme Substrate Used IC50 (nM) Ki (nM)
Human Neutrophil Elastase Synthetic Substrate83[1]4.2[1]
Porcine Pancreatic Elastase Synthetic Substrate100[1]Not Reported
Human Pancreatic α-Chymotrypsin Synthetic Substrate> 340,000[1]Not Reported
Human Pancreatic Trypsin Synthetic Substrate> 340,000[1]Not Reported
Human Leukocyte Cathepsin G Synthetic Substrate> 340,000[1]Not Reported
Human Neutrophil Elastase Bovine Neck Ligament Elastin230[1]Not Reported

Experimental Protocols

Protocol: Assessing Serine Protease Inhibitor Selectivity

This protocol outlines a general method for determining the selectivity of an inhibitor like this compound against a panel of serine proteases.

  • Materials:

    • Purified serine proteases (e.g., neutrophil elastase, chymotrypsin, trypsin, cathepsin G).

    • Corresponding fluorogenic or chromogenic substrates for each protease.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • 96-well microplates (black plates for fluorescence assays).

    • Microplate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the appropriate concentration of each serine protease, and the diluted this compound.

    • Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 30 minutes) at room temperature to allow for binding. For slow-binding inhibitors, this pre-incubation step is critical.

    • Initiate the enzymatic reaction by adding the specific substrate for each protease to the corresponding wells.

    • Immediately begin kinetic readings on a microplate reader, measuring the change in fluorescence or absorbance over time.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each protease.

    • Selectivity is determined by comparing the IC50 value for the primary target (neutrophil elastase) to the IC50 values for other proteases.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis FK706_Dilution Prepare this compound Serial Dilution Incubation Incubate Protease with this compound FK706_Dilution->Incubation Enzyme_Prep Prepare Protease Solutions Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solutions Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Incubation->Reaction_Start Data_Acquisition Kinetic Reading in Plate Reader Reaction_Start->Data_Acquisition Velocity_Calc Calculate Initial Velocities Data_Acquisition->Velocity_Calc IC50_Calc Determine IC50 Values Velocity_Calc->IC50_Calc Selectivity Assess Selectivity Profile IC50_Calc->Selectivity

Caption: Workflow for assessing inhibitor selectivity.

Caption: Inhibition of Neutrophil Elastase by this compound.

References

Technical Support Center: Optimizing FK706 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FK706, a potent inhibitor of human neutrophil elastase. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate the optimization of this compound concentration for maximal experimental efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, water-soluble, competitive, and slow-binding inhibitor of human neutrophil elastase. Its primary mechanism of action is the direct inhibition of neutrophil elastase, a serine protease involved in a variety of inflammatory processes. By inhibiting this enzyme, this compound can modulate downstream inflammatory signaling pathways.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the specific cell type, assay conditions, and experimental goals. Based on available data, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How should this compound be stored?

A3: this compound should be stored as a lyophilized powder at -20°C for long-term storage. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.

Q4: Is this compound soluble in aqueous solutions?

A4: this compound is described as water-soluble. However, for in vitro experiments, it is common practice to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution, which is then further diluted in aqueous culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no inhibitory activity observed Incorrect concentration: The concentration of this compound may be too low to elicit a response in your specific assay.Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the IC50 value for your experimental setup.
Compound degradation: Improper storage or handling may have led to the degradation of this compound.Ensure this compound is stored correctly at -20°C and protected from light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Enzyme activity issues: The neutrophil elastase used in the assay may have low activity.Use a fresh batch of enzyme and verify its activity using a positive control inhibitor.
High background signal in fluorescence-based assays Autofluorescence of this compound: The compound itself may be fluorescent at the excitation/emission wavelengths used.Run a control with this compound alone (no cells or enzyme) to determine its intrinsic fluorescence and subtract this from the experimental values.
Media components: Phenol (B47542) red or other components in the cell culture medium can contribute to background fluorescence.Use phenol red-free medium for the assay.
Inconsistent results between experiments Variability in cell health: Differences in cell confluence, passage number, or overall health can affect the response to this compound.Standardize cell culture conditions, including seeding density and passage number. Ensure cells are in a logarithmic growth phase at the start of the experiment.
Pipetting errors: Inaccurate pipetting can lead to significant variability in compound concentration.Use calibrated pipettes and perform serial dilutions carefully.
Observed cytotoxicity at effective concentrations Off-target effects: At higher concentrations, this compound may have off-target effects leading to cell death.Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or LDH assay). Aim to use concentrations below the cytotoxic threshold for your efficacy experiments.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is kept to a minimum (ideally ≤0.1%) and include a vehicle control in all experiments.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target Parameter Value Reference
Human Neutrophil ElastaseIC5083 nM[1]
Human Neutrophil ElastaseKi4.2 nM[1]
Porcine Pancreatic ElastaseIC50100 nM[1]
Human Pancreatic α-chymotrypsinIC50> 340 µM[1]
Human Pancreatic TrypsinIC50> 340 µM[1]
Human Leukocyte Cathepsin GIC50> 340 µM[1]

Table 2: In Vivo Efficacy of this compound in Animal Models

Model Effect Administration Route ED50 Reference
Human Neutrophil Elastase-induced Lung Hemorrhage (animal model)ProtectionIntratracheal2.4 µ g/animal [1]
Human Neutrophil Elastase-induced Lung Hemorrhage (animal model)ProtectionIntravenous36.5 mg/kg[1]
Human Neutrophil Elastase-induced Paw Edema (mice)SuppressionSubcutaneous47% inhibition at 100 mg/kg[1]

Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase Enzymatic Inhibition Assay

Objective: To determine the IC50 value of this compound against purified human neutrophil elastase.

Materials:

  • Purified human neutrophil elastase (hNE)

  • Fluorogenic hNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 0.05% Tween-20, pH 7.5

  • This compound

  • DMSO (for stock solution)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of concentrations (e.g., 1 nM to 10 µM).

  • Enzyme Preparation: Dilute hNE in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO as the highest this compound concentration) to the appropriate wells.

    • Add 25 µL of the diluted hNE solution to all wells except the blank (add 25 µL of Assay Buffer to the blank wells).

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the hNE substrate solution to all wells.

  • Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~380-400 nm and an emission wavelength of ~505 nm for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Neutrophil Elastase Inhibition Assay

Objective: To evaluate the efficacy of this compound in inhibiting neutrophil elastase activity in a cellular context.

Materials:

  • Isolated human neutrophils or a suitable cell line (e.g., HL-60 differentiated to a neutrophil-like phenotype)

  • Cell culture medium (e.g., RPMI-1640)

  • Stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA)

  • This compound

  • Fluorogenic hNE substrate

  • 96-well tissue culture plate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed neutrophils or neutrophil-like cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound (prepared in cell culture medium) for 30-60 minutes at 37°C. Include a vehicle control.

  • Stimulation: Add a stimulant (e.g., PMA) to the wells to induce the release of neutrophil elastase. Include an unstimulated control.

  • Substrate Addition: Add the fluorogenic hNE substrate to all wells.

  • Measurement: Measure the fluorescence intensity kinetically as described in Protocol 1.

  • Data Analysis: Calculate the percentage of inhibition of neutrophil elastase activity for each this compound concentration relative to the stimulated vehicle control and determine the IC50 value.

Visualizations

FK706_Troubleshooting_Workflow start Start: Inconsistent or Unexpected Results check_conc Verify this compound Concentration start->check_conc Is efficacy low? check_storage Check Compound Storage & Handling start->check_storage Are results variable? check_cells Assess Cell Health & Viability start->check_cells Is there cytotoxicity? check_reagents Validate Assay Reagents start->check_reagents Is signal noisy? dose_response Perform Dose-Response Experiment check_conc->dose_response optimize_protocol Optimize Assay Protocol check_storage->optimize_protocol viability_assay Conduct Cytotoxicity Assay check_cells->viability_assay check_reagents->optimize_protocol end_good Problem Resolved: Consistent Results dose_response->end_good Optimal conc. found end_bad Further Investigation Needed dose_response->end_bad Still no effect viability_assay->end_good Non-toxic conc. identified viability_assay->end_bad Cytotoxic at effective conc. optimize_protocol->end_good Protocol refined optimize_protocol->end_bad Still inconsistent

Caption: A logical workflow for troubleshooting common issues encountered during experiments with this compound.

Neutrophil_Elastase_Signaling_Pathway cluster_0 MUC1 Gene Expression cluster_1 CXCL8 (IL-8) Gene Expression NE Neutrophil Elastase PKC PKCδ NE->PKC activates TLR4 TLR4 NE->TLR4 activates This compound This compound This compound->NE inhibits DUOX1 DUOX1 PKC->DUOX1 ROS ROS DUOX1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK SP1 Sp1 ERK->SP1 MUC1 MUC1 Transcription SP1->MUC1 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB CXCL8 CXCL8 Transcription NFkB->CXCL8

References

avoiding experimental artifacts with FK706

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FK706, a potent and specific inhibitor of human neutrophil elastase. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and avoiding potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic, water-soluble compound that acts as a competitive and slow-binding inhibitor of human neutrophil elastase.[1] It demonstrates high specificity for neutrophil elastase over other serine proteinases such as trypsin, chymotrypsin, and cathepsin G.[1]

Q2: What is the recommended solvent for this compound?

A2: this compound is water-soluble.[1] For experimental use, it is recommended to dissolve it in sterile, nuclease-free water or a buffered solution appropriate for your specific assay (e.g., PBS, Tris buffer).

Q3: What is the stability of this compound in solution?

A3: For optimal performance, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The long-term stability in various solvents should be determined empirically for your specific experimental conditions.

Q4: Can this compound be used in cell-based assays?

A4: Yes, this compound can be used in cell-based assays to inhibit extracellular neutrophil elastase activity. Its water solubility makes it suitable for direct addition to cell culture media.

Q5: Is this compound effective in vivo?

A5: Yes, studies have shown that this compound is effective in vivo. It has been shown to protect against human neutrophil elastase-induced lung hemorrhage and paw edema in animal models.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected inhibition of elastase activity. Incorrect concentration of this compound. Verify calculations and ensure accurate dilution of the stock solution. Perform a dose-response curve to determine the optimal concentration for your assay.
Degradation of this compound. Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Issues with the elastase enzyme. Ensure the elastase enzyme is active. Use a fresh aliquot of the enzyme and handle it according to the manufacturer's instructions. Include a positive control (enzyme without inhibitor) in your experiment.
Assay conditions are not optimal. Optimize assay parameters such as pH, temperature, and incubation time. This compound is a slow-binding inhibitor, so pre-incubation of the enzyme with the inhibitor before adding the substrate may be necessary to achieve maximal inhibition.[1]
High background signal in the assay. Substrate instability. Check the stability of the substrate under your assay conditions. Some substrates may auto-hydrolyze, leading to a high background. Run a control with substrate alone (no enzyme).
Contamination of reagents. Use high-purity reagents and sterile, nuclease-free water. Ensure that labware is clean.
Precipitation of this compound in the assay medium. Solubility limit exceeded. Although this compound is water-soluble, high concentrations in complex media might lead to precipitation.[1] Ensure the final concentration of this compound does not exceed its solubility limit in your specific assay buffer. Consider performing a solubility test.
Off-target effects observed in cell-based assays. High concentration of this compound. While this compound is specific for neutrophil elastase, very high concentrations may lead to non-specific effects.[1] Use the lowest effective concentration determined from your dose-response experiments.
Contamination of the compound. Ensure the purity of your this compound stock. If possible, obtain a certificate of analysis from the supplier.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound [1]

Enzyme Substrate IC50 (nM) Ki (nM)
Human Neutrophil ElastaseSynthetic Substrate834.2
Human Neutrophil ElastaseElastin230N/A
Porcine Pancreatic ElastaseSynthetic Substrate100N/A
Human Pancreatic α-ChymotrypsinSynthetic Substrate> 340,000N/A
Human Pancreatic TrypsinSynthetic Substrate> 340,000N/A
Human Leukocyte Cathepsin GSynthetic Substrate> 340,000N/A

Table 2: In Vivo Efficacy of this compound [1]

Animal Model Administration Route ED50
Human Neutrophil Elastase-Induced Lung Hemorrhage (mice)Intratracheal2.4 µ g/animal
Human Neutrophil Elastase-Induced Lung Hemorrhage (mice)Intravenous36.5 mg/kg
Human Neutrophil Elastase-Induced Paw Edema (mice)Subcutaneous~100 mg/kg (47% inhibition)

Experimental Protocols

Key Experiment: In Vitro Neutrophil Elastase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against human neutrophil elastase using a chromogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Chromogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, with 0.5 M NaCl and 0.1% Triton X-100)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in sterile water.

    • Prepare a series of dilutions of this compound in Assay Buffer to generate a dose-response curve.

    • Prepare a working solution of HNE in Assay Buffer.

    • Prepare a working solution of the chromogenic substrate in Assay Buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the this compound dilution or vehicle control (Assay Buffer).

    • Add 20 µL of the HNE working solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for the binding of this compound to the enzyme.

    • Initiate the reaction by adding 160 µL of the pre-warmed chromogenic substrate solution to each well.

    • Immediately start monitoring the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates) in a microplate reader at 37°C.

    • Record the absorbance every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Mandatory Visualizations

G Neutrophil Elastase Signaling Pathway in Inflammation cluster_0 Inflammatory Stimulus cluster_1 Neutrophil Activation cluster_2 Tissue Damage cluster_3 Inhibition Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil activates Neutrophil Degranulation Neutrophil Degranulation Neutrophil->Neutrophil Degranulation leads to Neutrophil Elastase Neutrophil Elastase Neutrophil Degranulation->Neutrophil Elastase releases Extracellular Matrix Degradation Extracellular Matrix Degradation Neutrophil Elastase->Extracellular Matrix Degradation causes Tissue Injury Tissue Injury Extracellular Matrix Degradation->Tissue Injury This compound This compound This compound->Neutrophil Elastase inhibits

Caption: Role of this compound in inhibiting the inflammatory cascade.

G General Experimental Workflow for this compound Start Start Prepare this compound Stock Solution Prepare this compound Stock Solution Start->Prepare this compound Stock Solution Design Experiment Design Experiment Prepare this compound Stock Solution->Design Experiment Perform Assay Perform Assay Design Experiment->Perform Assay Data Acquisition Data Acquisition Perform Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A typical workflow for experiments involving this compound.

G Troubleshooting Logic for Inconsistent Results Inconsistent Results Inconsistent Results Check this compound Preparation Check this compound Preparation Inconsistent Results->Check this compound Preparation Check Enzyme Activity Check Enzyme Activity Check this compound Preparation->Check Enzyme Activity OK Prepare Fresh Solution Prepare Fresh Solution Check this compound Preparation->Prepare Fresh Solution Degraded? Check Assay Conditions Check Assay Conditions Check Enzyme Activity->Check Assay Conditions OK Use New Enzyme Aliquot Use New Enzyme Aliquot Check Enzyme Activity->Use New Enzyme Aliquot Inactive? Optimize Incubation Time/Temp Optimize Incubation Time/Temp Check Assay Conditions->Optimize Incubation Time/Temp Suboptimal? Problem Solved Problem Solved Prepare Fresh Solution->Problem Solved Use New Enzyme Aliquot->Problem Solved Optimize Incubation Time/Temp->Problem Solved

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: FK706 Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of FK706, a potent elastase inhibitor, in common experimental buffers. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to stability?

This compound is a synthetic, water-soluble inhibitor of human neutrophil elastase. Its chemical name is sodium 2-[4-[[(S)-1-[[(S)-2-[[(RS)-3, 3, 3-trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin -1-yl]carbonyl]-2-methylpropyl] aminocarbonyl] benzoylamino] acetate (B1210297). From a stability perspective, the key functional groups in this compound are multiple amide bonds and an acetate ester bond. These bonds can be susceptible to chemical degradation, primarily through hydrolysis.

Q2: What are the typical buffer conditions for in vitro elastase inhibition assays?

In vitro elastase inhibition assays are generally conducted under conditions that mimic physiological environments to ensure optimal enzyme activity. Typical conditions include:

  • Buffer: Tris-HCl or HEPES are commonly used.

  • pH: The optimal pH for elastase activity is typically between 7.25 and 8.0.

  • Temperature: Assays are usually performed at 25°C or 37°C.

It is within these conditions that the stability of this compound needs to be considered for generating reliable and reproducible data.

Q3: What are the primary degradation pathways for this compound in aqueous buffer solutions?

Based on its chemical structure, the most probable degradation pathway for this compound in experimental buffers is hydrolysis. This can occur at two main sites:

  • Amide Bond Hydrolysis: The multiple amide (peptide-like) bonds in the this compound molecule can be cleaved by the addition of water. This reaction is generally slow at neutral pH but can be accelerated by acidic or basic conditions.

  • Ester Bond Hydrolysis: The acetate ester linkage in this compound is more susceptible to hydrolysis than the amide bonds. This reaction can also be catalyzed by acids or bases.

Q4: My this compound solution seems to be losing activity over time. What could be the cause?

A gradual loss of this compound activity in solution is likely due to its degradation. The primary suspect is hydrolysis of the ester or amide bonds. Several factors can accelerate this degradation:

  • pH of the buffer: Buffers with a pH significantly deviating from neutral (pH 7) can increase the rate of hydrolysis.

  • Temperature: Higher incubation temperatures will accelerate the degradation process.

  • Presence of Contaminating Enzymes: If using biological samples or impure enzyme preparations, contaminating proteases or esterases could enzymatically degrade this compound.

  • Long-term Storage in Solution: Storing this compound in solution for extended periods, even at low temperatures, can lead to gradual degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent this compound concentration due to degradation.Prepare fresh stock solutions of this compound for each experiment. Avoid using old solutions. Ensure consistent timing between solution preparation and use.
Complete loss of this compound activity. Significant degradation of the compound.Check the pH of your buffer. Prepare fresh buffer if necessary. Store this compound as a dry powder at the recommended temperature and protect it from moisture. Reconstitute just before use.
Precipitate forms in the this compound stock solution. Poor solubility or aggregation of the degraded product.Ensure the solvent is appropriate for this compound. If using DMSO for initial stock, ensure the final concentration in the assay buffer is low to prevent precipitation.

Experimental Protocols

Protocol: Assessment of this compound Stability in an Experimental Buffer

This protocol provides a general method to evaluate the stability of this compound in a specific buffer over time.

1. Reagent Preparation:

  • Prepare your experimental buffer of choice (e.g., 100 mM Tris-HCl, pH 7.5).
  • Prepare a fresh, concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
  • Prepare the elastase enzyme and substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide) solutions as per your standard assay protocol.

2. Stability Experiment Setup:

  • Dilute the this compound stock solution to the final working concentration in your experimental buffer.
  • Incubate the this compound solution at the desired experimental temperature (e.g., 25°C or 37°C).
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubated this compound solution.

3. Activity Assay:

  • For each time point, perform your standard elastase inhibition assay using the collected this compound aliquot.
  • Include a control with freshly prepared this compound (time 0) in each assay to account for any assay variability.

4. Data Analysis:

  • Calculate the percent inhibition of elastase activity for each time point.
  • Plot the percent inhibition as a function of incubation time. A decrease in inhibition over time indicates degradation of this compound.

Visualizations

FK706_Degradation_Troubleshooting cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps cluster_3 Resolution Loss of this compound Activity Loss of this compound Activity Hydrolysis Hydrolysis Loss of this compound Activity->Hydrolysis Improper Storage Improper Storage Loss of this compound Activity->Improper Storage Buffer pH Buffer pH Hydrolysis->Buffer pH High Temperature High Temperature Hydrolysis->High Temperature Prepare Fresh Solution Prepare Fresh Solution Hydrolysis->Prepare Fresh Solution Aliquot and Store Properly Aliquot and Store Properly Improper Storage->Aliquot and Store Properly Verify Buffer pH Verify Buffer pH Buffer pH->Verify Buffer pH Optimize Temperature Optimize Temperature High Temperature->Optimize Temperature Consistent Results Consistent Results Prepare Fresh Solution->Consistent Results Verify Buffer pH->Consistent Results Optimize Temperature->Consistent Results Aliquot and Store Properly->Consistent Results

Caption: Troubleshooting workflow for this compound degradation.

Experimental_Workflow cluster_prep Preparation cluster_incubation Stability Incubation cluster_assay Activity Measurement cluster_analysis Data Analysis prep_this compound Prepare this compound Stock incubate Incubate this compound in Buffer at Defined Temperature prep_this compound->incubate prep_buffer Prepare Experimental Buffer prep_buffer->incubate prep_reagents Prepare Assay Reagents run_assay Perform Elastase Inhibition Assay prep_reagents->run_assay sampling Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling sampling->run_assay analyze Calculate % Inhibition vs. Time run_assay->analyze

Caption: Workflow for assessing this compound stability.

Technical Support Center: Troubleshooting Inconsistent Results with FK706

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FK706, a potent, slow-binding inhibitor of human neutrophil elastase (HNE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this compound. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, we aim to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I am observing lower than expected potency with a new batch of this compound. What are the potential causes?

A1: Inconsistent potency between different batches of an inhibitor can stem from several factors. For peptide-like inhibitors such as this compound, it is crucial to consider the following:

  • Purity and Integrity: Verify the purity of the new batch. The presence of synthetic byproducts or degradation products can reduce the effective concentration of the active inhibitor.

  • Solubility Issues: this compound is reportedly soluble in DMSO.[1] However, its aqueous solubility, particularly in buffers like PBS, may be limited.[2] Incomplete dissolution in your assay buffer will lead to a lower effective concentration and consequently, reduced potency.

  • Accurate Quantification: Ensure accurate weighing of the compound and precise preparation of stock solutions. Given that this compound is a peptide mimetic, it may be hygroscopic.

Q2: My experimental results with this compound are inconsistent from day to day. What could be the cause of this variability?

A2: Day-to-day variability in experimental outcomes can be frustrating. Here are some common sources of inconsistency when working with enzyme inhibitors:

  • Stock Solution Stability: While DMSO stock solutions are generally stable when stored properly at -20°C or -80°C, the stability of this compound in aqueous buffers at room temperature or 37°C is not well-documented.[1] It is best practice to prepare fresh dilutions in aqueous buffer for each experiment from a frozen DMSO stock.

  • Assay Conditions: Minor variations in assay conditions can lead to significant differences in results. Pay close attention to:

    • pH and Buffer Composition: The activity of both the enzyme and the inhibitor can be sensitive to pH. Ensure your buffer is properly prepared and the pH is consistent for every experiment.

    • Temperature: Enzyme kinetics are highly temperature-dependent. Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.

    • Pre-incubation Time: this compound is a slow-binding inhibitor.[2] This means that the inhibition develops over time. Insufficient or inconsistent pre-incubation of the enzyme with this compound before adding the substrate can lead to an underestimation of its potency and variable results.

Q3: I am concerned about off-target effects with this compound. What is known about its selectivity?

A3: this compound has been shown to be a potent inhibitor of human neutrophil elastase. However, like many inhibitors, it can interact with other enzymes, particularly at higher concentrations. Available data indicates that this compound weakly inhibits other serine proteases such as human pancreatic α-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G, with IC50 values significantly higher than for its primary target.[2] It is crucial to use the lowest effective concentration of this compound in your experiments to minimize the risk of off-target effects.

Q4: I am having trouble dissolving this compound in my aqueous assay buffer, leading to precipitation. How can I improve its solubility?

A4: While this compound is described as water-soluble, peptide-like compounds can have solubility challenges in physiological buffers.[2] If you observe precipitation when diluting your DMSO stock of this compound into an aqueous buffer, consider the following:

  • Prepare Fresh Dilutions: Always prepare working solutions in aqueous buffer immediately before use. Do not store this compound in aqueous solutions for extended periods.

  • Vortexing During Dilution: When diluting the DMSO stock, add it to the aqueous buffer while vortexing to ensure rapid and uniform dispersion. This can prevent localized high concentrations that may lead to precipitation.

  • Lower Final Concentration: If precipitation persists, you may need to work at a lower final concentration of this compound.

  • Consider Buffer Composition: The solubility of peptides can be influenced by the pH and salt concentration of the buffer. While specific data for this compound is not available, you could empirically test different buffer systems if your experimental design allows.

Quantitative Data

The following table summarizes the known inhibitory activity of this compound against various proteases.

Target EnzymeSpeciesInhibition Constant (Ki)IC50Citation
Neutrophil ElastaseHuman4.2 nM83 nM[2]
Pancreatic ElastasePorcineNot Reported100 nM[2]
α-ChymotrypsinHumanNot Reported> 340 µM[2]
TrypsinHumanNot Reported> 340 µM[2]
Cathepsin GHumanNot Reported> 340 µM[2]

Experimental Protocols

Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against human neutrophil elastase using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5

  • DMSO

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a working solution of HNE in Assay Buffer. The final concentration should be in the linear range of the assay.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Protocol:

    • Add 20 µL of the diluted HNE solution to each well of the 96-well plate (except for the "no enzyme" control wells).

    • Add 5 µL of your serially diluted this compound solutions to the appropriate wells. For the "enzyme control" (no inhibition) wells, add 5 µL of Assay Buffer with the same final DMSO concentration.

    • Pre-incubate the plate at 37°C for 30 minutes to allow for the slow-binding inhibition of this compound to reach equilibrium.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measurement:

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes (Excitation = 380 nm, Emission = 500 nm for MeOSuc-AAPV-AMC).

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

    • Normalize the reaction rates of the wells containing this compound to the "enzyme control" (100% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways Affected by Neutrophil Elastase

The following diagrams illustrate key signaling pathways known to be influenced by the activity of human neutrophil elastase (HNE), the target of this compound.

HNE_PAR2_MAPK_Pathway HNE Neutrophil Elastase (HNE) PAR2 Protease-Activated Receptor 2 (PAR2) HNE->PAR2 activates p44_42_MAPK p44/42 MAPK (ERK1/2) PAR2->p44_42_MAPK signals to Inflammation Inflammation p44_42_MAPK->Inflammation Pain Pain p44_42_MAPK->Pain This compound This compound This compound->HNE

Caption: HNE-mediated activation of the PAR2-MAPK signaling pathway.

HNE_MUC1_Upregulation_Pathway HNE Neutrophil Elastase (HNE) PKC_delta PKCδ HNE->PKC_delta Duox1 Duox1 PKC_delta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha TNFR1 TNFR1 TNF_alpha->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 MUC1_gene MUC1 Gene Expression Sp1->MUC1_gene This compound This compound This compound->HNE

Caption: Signaling cascade for HNE-induced MUC1 gene expression.

References

Technical Support Center: Assessing the Cytotoxicity of FK706 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the cytotoxicity of FK706 in cell culture.

Disclaimer: Publicly available literature does not currently provide specific data on the cytotoxicity of this compound in cell culture models. The information herein is based on general principles of cytotoxicity testing and the known pharmacology of neutrophil elastase inhibitors. Researchers should perform their own dose-response experiments to determine the cytotoxic profile of this compound in their specific cell lines of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, water-soluble inhibitor of human neutrophil elastase.[1] It demonstrates competitive and slow-binding inhibition of this enzyme.[1] Its primary mechanism of action is the inhibition of neutrophil elastase, a serine protease involved in various inflammatory processes.[1]

Q2: Is there any available data on the cytotoxic effects of this compound on cells in culture?

A2: Based on a comprehensive literature search, there is currently no publicly available data specifically detailing the cytotoxicity of this compound (e.g., IC50 values for cell viability) in any cell line. The existing research primarily focuses on its enzymatic inhibitory activity against neutrophil elastase.[1]

Q3: What are the expected off-target effects of this compound that might contribute to cytotoxicity?

A3: While this compound is a potent inhibitor of neutrophil elastase, it shows weaker inhibition of other serine proteases like human pancreatic alpha-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G.[1] At high concentrations, inhibition of these or other unknown off-target proteases could potentially lead to cytotoxicity.

Q4: Which cytotoxicity assays are recommended for assessing the effects of this compound?

A4: Standard colorimetric assays such as MTT, XTT, or MTS, which measure metabolic activity, are good starting points. Additionally, assays that measure membrane integrity, such as the lactate (B86563) dehydrogenase (LDH) release assay, are recommended to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.

Q5: How can I distinguish between the intended enzymatic inhibition and general cytotoxicity of this compound?

A5: It is important to determine the therapeutic index, which compares the concentration of this compound required for 50% inhibition of neutrophil elastase activity (IC50) with the concentration that causes 50% reduction in cell viability (CC50). A large difference between these two values suggests a specific inhibitory effect with low cytotoxicity.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Suggested Solution
Inconsistent cell seeding Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. Avoid seeding cells in the outer wells of a 96-well plate, as these are prone to evaporation ("edge effect").[2]
Compound precipitation This compound is water-soluble, but precipitation can occur at high concentrations or in certain media.[1] Visually inspect wells for any precipitate. If observed, consider preparing fresh dilutions or using a different solvent system (though water is the primary solvent).
Inconsistent incubation times Adhere strictly to the same incubation times for all plates and experiments.
Bubbles in wells Bubbles can interfere with absorbance readings. Ensure gentle pipetting to avoid bubble formation. If bubbles are present, they can sometimes be removed with a sterile needle.
Issue 2: No Apparent Cytotoxicity at Expected Concentrations
Possible Cause Suggested Solution
This compound is not cytotoxic to the chosen cell line This is a possible and valid result. Consider testing on a different cell line that may be more sensitive or a cell line that expresses neutrophil elastase.
Incorrect concentration range The tested concentrations may be too low. Perform a broad dose-response experiment, for example from nanomolar to high micromolar ranges, to identify a potential cytotoxic range.
Short incubation time Cytotoxic effects may be time-dependent. Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment.
Assay insensitivity The chosen assay may not be sensitive enough to detect subtle cytotoxic effects. Consider using a more sensitive assay or a combination of different assays that measure different cytotoxicity endpoints (e.g., apoptosis, necrosis).
Issue 3: High Background Signal in the Assay
Possible Cause Suggested Solution
This compound interferes with the assay reagents Run a "compound-only" control (this compound in media without cells) to see if the compound directly reacts with the assay reagents. If there is interference, you may need to wash the cells to remove the compound before adding the assay reagent or choose a different assay.
Media components cause interference Phenol (B47542) red in some culture media can interfere with colorimetric assays. Consider using a phenol red-free medium for the duration of the assay.
Contamination Microbial contamination can lead to high background signals. Regularly check cell cultures for any signs of contamination.

Quantitative Data

As no specific cytotoxicity data for this compound is available, the following table summarizes its known enzymatic inhibitory activity. Researchers should aim to generate similar tables for cytotoxicity in their cell lines of interest.

Table 1: Enzymatic Inhibitory Activity of this compound

Enzyme IC50 Value
Human Neutrophil Elastase83 nM[1]
Porcine Pancreatic Elastase100 nM[1]
Human Pancreatic α-Chymotrypsin> 340 µM[1]
Human Pancreatic Trypsin> 340 µM[1]
Human Leukocyte Cathepsin G> 340 µM[1]

Table 2: Template for Reporting this compound Cytotoxicity Data (CC50 in µM)

Cell Line 24 hours 48 hours 72 hours
e.g., A549Enter dataEnter dataEnter data
e.g., U937Enter dataEnter dataEnter data
Your Cell LineEnter dataEnter dataEnter data

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on mitochondrial reductase activity.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the CC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Cells of interest

  • Complete culture medium (serum-free medium is often recommended for the assay step to reduce background)

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in this compound-treated wells to the spontaneous and maximum release controls.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_plate Seed 96-Well Plate cell_culture->seed_plate add_this compound Add this compound to Cells seed_plate->add_this compound prepare_this compound Prepare this compound Dilutions prepare_this compound->add_this compound incubate Incubate (24-72h) add_this compound->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT, LDH) incubate->add_reagent incubate_reagent Incubate for Signal Development add_reagent->incubate_reagent read_plate Read Plate incubate_reagent->read_plate calc_viability Calculate % Viability/ Cytotoxicity read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_cc50 Determine CC50 plot_curve->det_cc50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane This compound This compound ne Neutrophil Elastase (NE) This compound->ne Inhibition receptor Cell Surface Receptor (e.g., TLR4, PAR2) ne->receptor Activation mapk MAPK Pathway (ERK1/2) receptor->mapk Downstream Signaling nfkb NF-κB Pathway receptor->nfkb Downstream Signaling pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt Downstream Signaling inflammation Inflammation mapk->inflammation proliferation Proliferation mapk->proliferation survival Survival mapk->survival nfkb->inflammation nfkb->survival apoptosis Apoptosis nfkb->apoptosis pi3k_akt->proliferation pi3k_akt->survival

Caption: Putative signaling pathways affected by neutrophil elastase inhibition by this compound.

References

Technical Support Center: Impact of Serum on FK706 Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p38 MAPK inhibitor, FK706. The content is designed to address specific issues that may arise during in vitro experiments, particularly concerning the influence of serum on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial cascade involved in cellular responses to inflammatory cytokines and environmental stress. This pathway begins with the activation of a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1, in response to extracellular stimuli like UV radiation, osmotic shock, or inflammatory cytokines (e.g., TNF-α, IL-1β). The activated MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), typically MKK3 or MKK6. Subsequently, MKK3/6 dually phosphorylates p38 MAPK at specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[1] Activated p38 MAPK can then phosphorylate various downstream targets, including other protein kinases like MAPKAPK-2 and transcription factors such as ATF-2, ultimately regulating cellular processes like inflammation and apoptosis.[1] this compound exerts its effect by inhibiting the activity of p38 MAPK, thereby blocking this signaling cascade.

Q2: How does the presence of serum in cell culture media affect the in vitro activity of this compound?

The presence of serum, most commonly fetal bovine serum (FBS) or human serum albumin (HSA), in cell culture media can significantly impact the apparent in vitro potency of small molecule inhibitors like this compound. Serum contains a high concentration of proteins, with albumin being the most abundant.[2] this compound can bind to these serum proteins, primarily albumin. This protein binding is a reversible process, but it effectively sequesters the compound, reducing the concentration of free, unbound this compound available to interact with its target, the p38 MAPK enzyme, within the cells.[3] Consequently, a higher total concentration of this compound is required to achieve the same level of p38 MAPK inhibition in the presence of serum, leading to an apparent decrease in potency, which is observed as an increase in the IC50 value. This phenomenon is often referred to as a "serum shift".

Q3: Should I perform my in vitro experiments with or without serum?

The decision to include serum in your in vitro assays depends on your experimental objectives:

  • Biochemical Assays: These assays, which typically use purified enzymes, are best performed in serum-free conditions . This allows for the determination of the direct inhibitory activity of this compound on p38 MAPK without the confounding factor of protein binding.

  • Cell-Based Assays: For cell-based experiments, the inclusion of serum can provide a more physiologically relevant environment, as cells in vivo are constantly exposed to serum proteins. However, it's crucial to be aware of the potential for serum protein binding to alter the apparent potency of this compound. A common approach is to initially test the compound in both low-serum (e.g., 0.5-2%) and physiological serum concentrations (e.g., 10% FBS or a concentration of human serum albumin equivalent to that in human plasma) to understand the extent of the serum shift.

Q4: What does a significant shift in the IC50 value of this compound in the presence of serum indicate?

A significant increase in the IC50 value of this compound when the assay is performed in the presence of serum is a strong indicator of serum protein binding . This is a common characteristic for many small molecule drugs and is an important consideration when extrapolating in vitro data to predict in vivo efficacy. The magnitude of the IC50 shift can provide a qualitative or even quantitative measure of the compound's affinity for serum proteins.[4]

Troubleshooting Guide

Issue 1: The observed IC50 value of this compound in my cell-based assay is significantly higher than expected based on biochemical assays.

  • Possible Cause: Serum Protein Binding.

  • Troubleshooting Steps:

    • Quantify the Serum Shift: Perform a "serum shift" assay by determining the IC50 of this compound in your cell-based assay using a range of serum concentrations (e.g., 0%, 1%, 5%, 10% FBS, and/or physiological concentrations of human serum albumin). This will quantify the impact of serum on the compound's apparent potency.

    • Reduce Serum Concentration: If your cell line's viability can be maintained for the duration of the assay, consider performing the experiment in a medium with a lower serum concentration (e.g., 0.5-2%).

    • Use Serum-Free Medium: For shorter-term experiments, it may be possible to conduct the drug treatment in a serum-free medium. Be cautious, as prolonged serum starvation can induce cellular stress and alter signaling pathways.

    • Consider a Different Serum Lot: Serum composition can vary between lots, which can affect the extent of protein binding. If possible, test a different lot of serum.

Issue 2: High variability in this compound potency between experiments.

  • Possible Cause: Inconsistent Serum Concentration or Composition.

  • Troubleshooting Steps:

    • Standardize Serum Usage: Use the same lot of FBS for a series of related experiments to minimize variability.

    • Ensure Consistent Final Serum Concentration: Carefully calculate and ensure that the final concentration of serum is identical across all wells and in all repeated experiments.

    • Proper Serum Handling: Thaw frozen serum at 37°C and mix gently by inversion to ensure homogeneity before adding it to the culture medium. Avoid repeated freeze-thaw cycles.

Issue 3: this compound appears to have low efficacy in a long-term cell-based assay (e.g., >24 hours).

  • Possible Cause: Compound Degradation or Metabolism. While serum binding is a primary factor, it's also possible that components in the serum could contribute to the degradation or metabolism of this compound over extended incubation periods.

  • Troubleshooting Steps:

    • Time-Course Experiment: Assess the stability of this compound in your complete cell culture medium (with serum) over the time course of your experiment. This can be done by measuring the concentration of the compound at different time points using analytical methods like LC-MS.

    • Medium Refresh: If compound instability is suspected, consider refreshing the medium containing this compound during the experiment.

Data Presentation

Illustrative Impact of Serum on p38 MAPK Inhibitor Potency

Disclaimer: The following data is illustrative and based on typical results observed for p38 MAPK inhibitors. Specific IC50 values for this compound are not publicly available in the provided search results and would need to be determined experimentally.

Assay ConditionSerum ConcentrationIllustrative IC50 of p38 Inhibitor (nM)Fold Shift in IC50 (compared to 0% Serum)
Biochemical (Enzymatic)0%101
Cell-Based0.5% FBS505
Cell-Based2% FBS15015
Cell-Based10% FBS50050
Cell-Based45 mg/mL HSA60060

Experimental Protocols

Protocol: Serum Shift Assay for this compound

This protocol outlines a method to determine the effect of serum on the in vitro potency of this compound in a cell-based assay that measures the inhibition of a downstream event of p38 MAPK activation, such as cytokine release.

1. Materials:

  • A relevant cell line (e.g., THP-1 monocytes for TNF-α release).

  • Complete growth medium for the chosen cell line.

  • Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA).

  • This compound stock solution (in DMSO).

  • Stimulant for p38 MAPK activation (e.g., Lipopolysaccharide - LPS).

  • Assay buffer (e.g., PBS).

  • ELISA kit for detecting the downstream marker (e.g., human TNF-α).

  • 96-well cell culture plates.

  • Microplate reader.

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight in their complete growth medium.

  • Preparation of this compound Dilutions in Different Serum Concentrations:

    • Prepare a series of media containing different concentrations of serum (e.g., 0%, 0.5%, 2%, 5%, and 10% FBS).

    • For each serum concentration, prepare a serial dilution of this compound. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.

  • Cell Treatment:

    • Carefully remove the existing medium from the cells.

    • Add the prepared this compound dilutions in the different serum-containing media to the respective wells. Include vehicle controls (medium with the same concentration of DMSO and serum but no this compound) for each serum condition.

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Prepare a solution of the stimulant (e.g., LPS) in each of the corresponding serum-containing media.

    • Add the stimulant to all wells (except for the unstimulated controls) to a final concentration that elicits a robust response.

  • Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C to allow for the production and release of the downstream marker.

  • Sample Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • Quantification of Downstream Marker:

    • Perform an ELISA to measure the concentration of the downstream marker (e.g., TNF-α) in the collected supernatants, following the manufacturer's instructions.

  • Data Analysis:

    • For each serum concentration, plot the percentage of inhibition of the downstream marker against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each serum condition.

    • Calculate the fold shift in IC50 by dividing the IC50 value in the presence of serum by the IC50 value in the absence of serum.

Mandatory Visualization

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core p38 Module cluster_downstream Downstream Targets cluster_response Cellular Response Stimuli Stress (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 phosphorylates ATF2 ATF-2 p38->ATF2 phosphorylates This compound This compound This compound->p38 inhibits Response Inflammation, Apoptosis, etc. MAPKAPK2->Response ATF2->Response

Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound.

Serum_Shift_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells B Prepare this compound dilutions in varying serum concentrations (0%, 0.5%, 2%, 5%, 10% FBS) A->B C Pre-treat cells with this compound B->C D Stimulate cells (e.g., with LPS) C->D E Incubate D->E F Collect Supernatant E->F G Measure Cytokine Levels (e.g., TNF-α ELISA) F->G H Calculate IC50 for each serum concentration G->H I Determine Fold Shift in IC50 H->I

Caption: Experimental workflow for a serum shift assay.

Troubleshooting_Logic Start High IC50 or High Variability? Cause1 Likely Serum Protein Binding Start->Cause1 High IC50 Cause2 Inconsistent Serum Concentration/Lot Start->Cause2 High Variability Solution1 Perform Serum Shift Assay Reduce Serum % Use Serum-Free Medium Cause1->Solution1 Solution2 Standardize Serum Lot Ensure Consistent Final Serum % Cause2->Solution2

Caption: Troubleshooting logic for unexpected this compound in vitro activity.

References

Technical Support Center: FK706 Dissolution for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neutrophil elastase inhibitor, FK706. Our goal is to ensure the complete and successful dissolution of this compound for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a synthetic, water-soluble inhibitor of human neutrophil elastase. For most in vitro experiments, sterile water, phosphate-buffered saline (PBS), or cell culture medium can be used to dissolve this compound directly. For creating concentrated stock solutions, dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can also be utilized.

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate solvent (e.g., sterile water, PBS, or DMSO) to achieve a concentration significantly higher than your final working concentration (e.g., 10 mM). It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the recommended storage condition for this compound solutions?

A3: this compound powder should be stored at -20°C. Once dissolved, stock solutions should be stored at -20°C or -80°C. Aqueous solutions are best used fresh, and it is not recommended to store them for more than one day.[1] Stock solutions in DMSO can typically be stored for longer periods at -20°C or -80°C.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance of cell lines to DMSO can vary. Generally, it is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid cytotoxic effects.[2] A vehicle control (media with the same final concentration of DMSO without this compound) should always be included in your experiments.

Troubleshooting Guide: Dissolution Issues

This guide addresses common problems encountered during the dissolution of this compound and provides step-by-step solutions.

Problem Potential Cause Troubleshooting Steps
This compound powder is not dissolving in aqueous solvent. - Low Temperature: The temperature of the solvent may be too low. - Insufficient Mixing: The solution may not have been mixed adequately.1. Gently warm the solvent to 37°C. 2. Vortex the solution for 1-2 minutes. 3. If the compound still does not dissolve, sonication can be used to aid dissolution.
Precipitate forms after adding this compound stock solution to cell culture medium. - Solvent Shock: The compound may precipitate when a concentrated organic stock solution is added to an aqueous medium. - High Final Concentration: The final concentration of this compound may exceed its solubility limit in the cell culture medium. - Temperature Difference: Adding a cold stock solution to warm media can cause precipitation.[3] - Interaction with Media Components: Components in the media, such as salts or proteins, may interact with this compound, causing it to precipitate.[3][4]1. Prepare an intermediate dilution: Dilute the concentrated stock solution in a small volume of pre-warmed (37°C) cell culture medium before adding it to the final volume. 2. Add the stock solution slowly: Add the stock solution drop-wise to the pre-warmed media while gently swirling. 3. Lower the final concentration: If precipitation persists, try using a lower final concentration of this compound. 4. Ensure the final DMSO concentration is low: Keep the final DMSO concentration in the media below 0.5%.[2]
Cloudiness or turbidity observed in the final solution. - Bacterial or Fungal Contamination: The solution may be contaminated.[4] - Chemical Precipitation: As described above.1. Microscopic Examination: Examine a drop of the solution under a microscope to check for microbial contamination. 2. Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter before adding it to your cells. 3. Follow Troubleshooting for Precipitation: If no contamination is observed, follow the steps outlined for "Precipitate forms after adding this compound stock solution to cell culture medium."

Quantitative Data: Solubility of Similar Elastase Inhibitors

Solvent Sivelestat (ONO-5046) Solubility
DMSO~15-87 mg/mL[1][5]
Ethanol~0.3 mg/mL[1]
PBS (pH 7.2)~2 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
  • Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound (sodium salt) is approximately 612.6 g/mol . To make 1 mL of a 10 mM stock solution, you will need 6.126 mg of this compound.

  • Dissolution: In a sterile environment, add the weighed this compound to a sterile microcentrifuge tube. Add the desired volume of sterile, nuclease-free water or PBS (e.g., 1 mL).

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
  • Thaw Stock Solution: Thaw an aliquot of your this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C in a water bath.

  • Dilution:

    • For Aqueous Stock: Directly add the required volume of the this compound stock solution to the pre-warmed medium to achieve your desired final concentration. Mix gently by swirling.

    • For DMSO Stock: To minimize precipitation, it is recommended to perform an intermediate dilution. First, add a small volume of the DMSO stock to a larger volume of pre-warmed medium (e.g., 1:10 dilution). Then, add this intermediate dilution to the final volume of your cell culture medium. Ensure the final DMSO concentration remains below 0.5%.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

Neutrophil Elastase Signaling Pathway

Neutrophil elastase (NE), the target of this compound, can trigger inflammatory signaling cascades in various cell types. The diagram below illustrates a potential signaling pathway activated by NE, leading to an inflammatory response.

NE_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NE Neutrophil Elastase (Target of this compound) PAR2 PAR2 NE->PAR2 Activation PKC_delta PKCδ NE->PKC_delta Indirect Activation p44_42_MAPK p44/42 MAPK PAR2->p44_42_MAPK Activation Inflammatory_Response Inflammatory Response p44_42_MAPK->Inflammatory_Response Duox1 Duox1 PKC_delta->Duox1 Activation ROS ROS Duox1->ROS Production TACE TACE ROS->TACE Activation Pro_TNF_alpha Pro-TNF-α TACE->Pro_TNF_alpha Cleavage TNF_alpha_secreted->Inflammatory_Response Further Signaling

Caption: Neutrophil Elastase Signaling Cascade.

Experimental Workflow: Preparing this compound Working Solution

The following workflow outlines the key steps for preparing a working solution of this compound for cell culture experiments.

FK706_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation Weigh Weigh this compound Powder Dissolve Dissolve in appropriate solvent (e.g., Water, PBS, or DMSO) Weigh->Dissolve Mix Vortex/Sonicate until fully dissolved Dissolve->Mix Sterilize Sterile filter (0.22 µm) Mix->Sterilize Store Aliquot and store at -20°C/-80°C Sterilize->Store Thaw Thaw stock solution Store->Thaw Dilute Dilute stock into medium (use intermediate dilution for DMSO stock) Thaw->Dilute Prewarm Pre-warm cell culture medium to 37°C Prewarm->Dilute Check Visually inspect for precipitation Dilute->Check AddToCells Add to cell culture Check->AddToCells Solution is clear Troubleshoot Troubleshoot (see guide above) Check->Troubleshoot Precipitate observed

References

FK706 interference with common assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers and drug development professionals working with FK706. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding potential interference of this compound with common assay reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, water-soluble inhibitor of human neutrophil elastase. It acts as a competitive and slow-binding inhibitor of this enzyme. Its primary therapeutic potential lies in its ability to mitigate the inflammatory effects of excessive elastase activity, which is implicated in various inflammatory conditions such as pulmonary emphysema, cystic fibrosis, and rheumatoid arthritis.

Q2: In which types of assays is this compound typically evaluated?

This compound is most commonly evaluated in enzyme activity assays designed to measure the inhibition of human neutrophil elastase (HNE). These are typically biochemical assays that can be categorized as:

  • Fluorometric Assays: These assays use a synthetic peptide substrate that, when cleaved by HNE, releases a fluorescent molecule. The rate of fluorescence increase is proportional to elastase activity.

  • Colorimetric Assays: Similar to fluorometric assays, these use a chromogenic substrate that releases a colored molecule upon cleavage by HNE. The activity is measured by the change in absorbance at a specific wavelength.[1][2]

  • ELISA (Enzyme-Linked Immunosorbent Assay): While not a direct measure of this compound activity, ELISAs are used to quantify the amount of human neutrophil elastase in biological samples.[3][4][5]

This compound may also be used in cell-based assays to assess its effects on neutrophil function or in animal models of inflammatory diseases.

Q3: Is there any known direct interference of this compound with common assay reagents?

Currently, there is no specific documented evidence of this compound directly interfering with common assay reagents to produce artifactual results. However, based on its chemical properties as a peptide-like molecule and the general principles of assay interference, potential issues should be considered.

Q4: What are the potential, or theoretical, sources of interference when working with this compound?

While no specific interferences have been reported for this compound, researchers should be aware of potential issues that can arise with peptide-like compounds:

  • Trifluoroacetic Acid (TFA) Counter-ions: Peptides are often purified using HPLC and lyophilized with TFA, resulting in TFA salts. Residual TFA can alter the pH of assay solutions and has been shown to interfere with some cellular assays by affecting cell proliferation.[6] It can also interfere with infrared spectroscopy.[6]

  • Non-specific Binding: Peptide-like molecules can sometimes bind non-specifically to assay components like plates or other proteins, which could potentially sequester the compound and affect the measured potency.

  • Cross-reactivity in Immunoassays: In immunoassays, there is a theoretical possibility of cross-reactivity if the antibodies used have an affinity for this compound, although this is unlikely with highly specific monoclonal antibodies.[7][8]

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates that can inhibit enzymes non-specifically.[9] This is a general concern for many compounds in high-throughput screening.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in an elastase inhibition assay.
Possible Cause Troubleshooting Step
Substrate-dependent Inhibition The choice of synthetic substrate in an elastase assay can significantly impact the measured IC50 value of an inhibitor.[10] Ensure that you are using a consistent substrate and be cautious when comparing IC50 values obtained with different substrates.
Enzyme Concentration The concentration of the elastase enzyme can influence the apparent inhibitory activity.[10] Use a consistent, validated concentration of the enzyme in all assays.
pH of Assay Buffer The pH of the assay buffer can affect both enzyme activity and inhibitor binding.[10] Prepare fresh buffer for each experiment and verify the pH. Residual TFA from the this compound sample could slightly alter the pH.
Incubation Time For slow-binding inhibitors like this compound, the pre-incubation time of the enzyme with the inhibitor before adding the substrate is critical. Ensure this time is consistent and sufficient to reach binding equilibrium.
Improper Storage of this compound Peptide-like compounds can degrade if not stored correctly. Store this compound as recommended by the supplier, typically at -20°C and protected from light. Avoid repeated freeze-thaw cycles.[6]
Issue 2: High background signal in a fluorometric or colorimetric elastase assay.
Possible Cause Troubleshooting Step
Autohydrolysis of Substrate Some synthetic substrates can spontaneously hydrolyze over time, leading to a high background signal. Prepare the substrate solution fresh for each experiment and do not store it for extended periods.
Contaminated Reagents Ensure all buffers and reagents are free from microbial or chemical contamination. Use sterile, high-purity water for all preparations.
Plate Interference If using a fluorescence-based assay, ensure that you are using black, opaque-walled plates to minimize background fluorescence and well-to-well crosstalk. For colorimetric assays, use clear, flat-bottom plates.
Sample Interference If testing this compound in a complex biological sample (e.g., plasma, cell lysate), endogenous components may contribute to the background signal. Run appropriate controls with the sample matrix alone.
Issue 3: Unexpected results in a cell-based assay with this compound.
Possible Cause Troubleshooting Step
TFA Salt Effects As mentioned, residual TFA from the synthesis of this compound can affect cell viability and proliferation.[6] If unexpected effects on cells are observed, consider obtaining a salt-free version of the compound or using a different batch.
Solvent Toxicity If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same concentration of solvent.
Compound Stability in Culture Media This compound may not be stable in cell culture media over long incubation periods. Assess the stability of the compound under your experimental conditions if necessary.

Quantitative Data Summary

The inhibitory activity of this compound against elastase is dependent on the assay conditions. The following table summarizes key quantitative data from published literature.

ParameterValueAssay ConditionsReference
Ki (dissociation constant) 4.2 nMHuman Neutrophil Elastase, competitive and slow-binding inhibition[11]
IC50 (half maximal inhibitory concentration) 83 nMHuman Neutrophil Elastase, using a synthetic substrate[11]
IC50 230 nMHuman Neutrophil Elastase, using bovine neck ligament elastin (B1584352) as a substrate[11]
IC50 100 nMPorcine Pancreatic Elastase, using a synthetic substrate[11]
IC50 > 340 µMOther serine proteases (chymotrypsin, trypsin, cathepsin G)[11]

Experimental Protocols

Fluorometric Human Neutrophil Elastase (HNE) Activity Assay

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound or other inhibitors

  • Fluorogenic elastase substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • 96-well black, opaque-walled microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the working concentration in Assay Buffer.

    • Prepare a stock solution of HNE in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well.

    • Add 20 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Add 20 µL of the HNE solution to all wells except for the blank (buffer only) control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the diluted substrate solution to each well to start the reaction.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/500 nm for AFC-based substrates).

    • Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.[12]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all measurements.

    • Determine the rate of substrate hydrolysis (change in fluorescence over time) from the linear portion of the kinetic curve.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Colorimetric Human Neutrophil Elastase (HNE) Activity Assay

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound or other inhibitors

  • Chromogenic elastase substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • 96-well clear, flat-bottom microplate

  • Absorbance microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the chromogenic substrate in the Assay Buffer.

    • Prepare a stock solution of HNE in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup:

    • Add the desired volume of this compound dilutions or vehicle control to the wells.

    • Add the HNE solution to all wells except the blank.

    • Pre-incubate the enzyme and inhibitor at 25°C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Add the substrate solution to each well to initiate the reaction.

    • Record the increase in absorbance at 410 nm for 5-10 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_this compound Prepare this compound Dilutions add_this compound Add this compound/Vehicle to Wells prep_this compound->add_this compound prep_hne Prepare HNE Solution add_hne Add HNE to Wells prep_hne->add_hne prep_sub Prepare Substrate Solution add_sub Add Substrate (Initiate) prep_sub->add_sub pre_incubate Pre-incubate (37°C, 15 min) add_hne->pre_incubate pre_incubate->add_sub measure Kinetic Measurement (Fluorescence/Absorbance) add_sub->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_ic50 Determine IC50 calc_rate->calc_ic50

Caption: General workflow for an in vitro elastase inhibition assay.

troubleshooting_logic start Inconsistent IC50 Value? sub Substrate Consistent? start->sub enz Enzyme Conc. Consistent? sub->enz Yes sub_no Use consistent substrate. Compare only to data with same substrate. sub->sub_no No ph Buffer pH Verified? enz->ph Yes enz_no Validate and use consistent enzyme conc. enz->enz_no No time Incubation Time Consistent? ph->time Yes ph_no Prepare fresh buffer and verify pH. ph->ph_no No time_no Optimize and maintain consistent pre-incubation time. time->time_no No end_node Issue Resolved time->end_node Yes sub_no->end_node enz_no->end_node ph_no->end_node time_no->end_node

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Technical Support Center: Mitigating Compound Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing and troubleshooting precipitation of experimental compounds, with a focus on "FK706" as an illustrative example, in stock solutions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, precipitating out of its stock solution?

A1: Compound precipitation from a stock solution can be attributed to several factors. The primary reason is often exceeding the compound's solubility limit in the chosen solvent.[1] Other contributing factors can include:

  • Solvent Quality: The use of non-anhydrous solvents, particularly DMSO which is highly hygroscopic, can introduce water and significantly decrease the solubility of hydrophobic compounds.[2]

  • Temperature Fluctuations: The solubility of many compounds is temperature-dependent.[1][3] Cooling a stock solution, for example, by storing it at low temperatures or adding it to a cold buffer, can reduce solubility and cause precipitation.[4][5]

  • Compound Instability: The compound itself may degrade over time, leading to the formation of less soluble byproducts.

  • Incorrect pH: For ionizable compounds, the pH of the solution is a critical determinant of solubility.[6][7]

Q2: What is the best solvent for preparing my this compound stock solution?

A2: The ideal solvent depends on the physicochemical properties of your specific compound. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent in drug discovery due to its ability to dissolve a broad range of polar and nonpolar compounds.[8][9] However, if your compound is insoluble or unstable in DMSO, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) may be suitable alternatives.[10] It is always recommended to consult the manufacturer's datasheet for your compound for specific solubility information.[11]

Q3: How can I prevent my compound from precipitating when I dilute my DMSO stock solution into an aqueous buffer for my experiment?

A3: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[4] To mitigate this, consider the following strategies:

  • Reverse Dilution: Instead of adding the aqueous buffer to your DMSO stock, add the small volume of your DMSO stock dropwise into the larger volume of the vigorously stirring or vortexing aqueous buffer.[1][4]

  • Stepwise Dilution: Perform serial dilutions of your concentrated stock solution in the organic solvent first, before the final dilution into the aqueous medium.[12][13]

  • Optimize Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[4][12] Maintaining a minimal, yet tolerable, amount of DMSO in the final solution can help keep the compound soluble. Always include a vehicle control with the same final DMSO concentration in your experiments.[12]

  • Use of Excipients: For particularly challenging compounds, the use of solubility enhancers like cyclodextrins can be explored.[8][12]

Q4: How should I store my this compound stock solution to maintain its stability and prevent precipitation?

A4: Proper storage is crucial for the longevity of your stock solution.[14] General best practices include:

  • Aliquoting: To avoid multiple freeze-thaw cycles that can degrade the compound and introduce moisture, aliquot the stock solution into single-use volumes.[10][11]

  • Low-Temperature Storage: For long-term storage, -20°C or -80°C is generally recommended for compounds dissolved in organic solvents.[10]

  • Protection from Light and Air: Some compounds are sensitive to light and oxidation. Storing aliquots in amber vials and minimizing headspace can help prevent degradation.

Troubleshooting Guide

If you are currently experiencing precipitation with your this compound stock solution, follow this step-by-step guide to diagnose and resolve the issue.

Step Action Rationale
1 Visual Inspection Carefully observe the precipitate. Is it crystalline or amorphous? Did it appear suddenly or gradually over time? This can provide clues about the nature of the problem.
2 Check Solvent Quality Ensure you are using high-purity, anhydrous DMSO or another appropriate solvent.[2] If your solvent bottle has been open for a long time, it may have absorbed moisture.
3 Gentle Warming & Sonication Try gently warming the solution (e.g., to 37°C) and sonicating in a water bath.[2] This can help redissolve the precipitate, but be cautious of compound stability at higher temperatures.
4 Re-evaluate Concentration It's possible the intended concentration exceeds the solubility limit of this compound in that solvent. Consult any available data on the compound's solubility.
5 Prepare a Fresh Stock If the above steps do not resolve the issue, prepare a fresh stock solution, paying close attention to accurate weighing and the use of fresh, high-quality solvent.[15]

Below is a workflow to help you troubleshoot this compound precipitation issues.

G start Precipitation Observed in this compound Stock Solution check_solvent Is the solvent anhydrous and high-purity? start->check_solvent warm_sonicate Gently warm (37°C) and sonicate the solution check_solvent->warm_sonicate Yes use_fresh_solvent Use a fresh, anhydrous solvent to prepare a new stock check_solvent->use_fresh_solvent No redissolved1 Does the precipitate redissolve? warm_sonicate->redissolved1 check_conc Is the stock concentration above the known solubility limit? redissolved1->check_conc No problem_solved Problem Resolved redissolved1->problem_solved Yes prepare_fresh Prepare a fresh, lower concentration stock solution check_conc->prepare_fresh Yes check_conc->prepare_fresh Unsure prepare_fresh->problem_solved use_fresh_solvent->problem_solved

A troubleshooting workflow for addressing this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, assuming a hypothetical molecular weight of 500 g/mol . Always adjust calculations based on the actual molecular weight of your compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg

  • Weigh Compound: Carefully weigh 5 mg of this compound on an analytical balance and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes. Store the aliquots at -80°C.

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This protocol can be used to determine the kinetic solubility of this compound when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • 10 mM this compound in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader with nephelometry capabilities

Procedure:

  • Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of your 10 mM this compound stock in DMSO to generate a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Dilution into Buffer: Add a small, fixed volume (e.g., 2 µL) from each concentration of your DMSO serial dilution plate to the corresponding wells of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of your aqueous buffer. This will result in a 1:100 dilution.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: An increase in light scattering compared to the buffer-only control indicates the formation of a precipitate. The highest concentration that does not show a significant increase in scattering is considered the kinetic solubility limit under these conditions.

Data Presentation

The following tables present illustrative data for this compound solubility. Note: This is example data and should be confirmed with experimental results for your specific compound.

Table 1: Illustrative Solubility of this compound in Common Solvents

Solvent Solubility at 25°C (mM) Notes
DMSO> 50Forms a clear, stable solution.
Ethanol10May require gentle warming to fully dissolve.
PBS (pH 7.4)< 0.01Practically insoluble in aqueous buffer alone.

Table 2: Example Kinetic Solubility of this compound in PBS with Varying Final DMSO Concentrations

Final DMSO (%) Kinetic Solubility in PBS (µM)
0.11
0.55
1.012

This data illustrates the relationship between co-solvent concentration and the apparent solubility of a hydrophobic compound in an aqueous medium.

G cluster_0 High Solubility cluster_1 Low Solubility cluster_2 Improved Solubility a This compound in 100% DMSO b This compound in Aqueous Buffer a->b Direct Dilution (Precipitation Risk) c This compound in Aqueous Buffer + 0.5% DMSO a->c Optimized Dilution

Impact of solvent choice and co-solvents on this compound solubility.

References

Validation & Comparative

A Comparative Analysis of FK706 and Sivelestat as Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent synthetic inhibitors of human neutrophil elastase (HNE), FK706 and sivelestat (B1662846). Neutrophil elastase is a serine protease implicated in the pathology of numerous inflammatory diseases, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD). This document synthesizes experimental data to objectively compare the biochemical properties, in vitro and in vivo efficacy, and mechanisms of action of this compound and sivelestat, offering a valuable resource for researchers in the field.

Biochemical and In Vitro Inhibitory Activity

This compound and sivelestat are both potent and competitive inhibitors of human neutrophil elastase. However, their inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) have been determined in separate studies, which should be considered when directly comparing their potencies.

ParameterThis compoundSivelestatReference
Target Human Neutrophil ElastaseHuman Neutrophil Elastase[1],[2]
Mechanism of Action Competitive, slow-bindingCompetitive[1],[2]
IC₅₀ (Human Neutrophil Elastase) 83 nM44 nM[1],[2]
Kᵢ (Human Neutrophil Elastase) 4.2 nM200 nM[1],[2]
IC₅₀ (Porcine Pancreatic Elastase) 100 nMNot reported[1]
IC₅₀ (Elastin Hydrolysis) 230 nMNot reported[1]

Note: The IC₅₀ and Kᵢ values were determined under different experimental conditions and should be interpreted with caution when making direct comparisons of potency.

Selectivity Profile

Both inhibitors exhibit a degree of selectivity for neutrophil elastase over other serine proteases.

Serine ProteaseThis compound InhibitionSivelestat InhibitionReference
Human Pancreatic α-ChymotrypsinWeak (IC₅₀ > 340 µM)Not inhibited at 100 µM[1],[2]
Human Pancreatic TrypsinWeak (IC₅₀ > 340 µM)Not inhibited at 100 µM[1],[2]
Human Leukocyte Cathepsin GWeak (IC₅₀ > 340 µM)Not inhibited at 100 µM[1],[2]
ThrombinNot reportedNot inhibited at 100 µM[2]
PlasminNot reportedNot inhibited at 100 µM[2]
Plasma KallikreinNot reportedNot inhibited at 100 µM[2]
Pancreas KallikreinNot reportedNot inhibited at 100 µM[2]

In Vivo Efficacy in Animal Models

This compound and sivelestat have demonstrated anti-inflammatory effects in various animal models of inflammation and tissue injury. Due to the lack of head-to-head comparative studies, the following table summarizes key findings from individual preclinical investigations.

Animal ModelInflammatory StimulusInhibitor and DosageKey Anti-Inflammatory FindingsReference
HamsterHuman Neutrophil Elastase-induced Lung HemorrhageThis compound : 2.4 µ g/animal (intratracheal), 36.5 mg/kg (intravenous)Protected against lung hemorrhage.[1]
MouseHuman Neutrophil Elastase-induced Paw EdemaThis compound : 100 mg/kg (subcutaneous)47% inhibition of paw edema.[1]
RatLipopolysaccharide (LPS)-induced Acute Lung InjurySivelestat : 10 and 30 mg/kg (intravenous)Decreased serum TNF-α and IL-6 levels; Upregulated ACE2 and Ang-(1-7) expression.[3]
RatEndotoxin-induced ShockSivelestat : 10 mg/kg (intraperitoneal)Reduced lung injury and serum/pulmonary HMGB1 levels; Inhibited NF-κB activity.[4]

Signaling Pathways

Sivelestat has been shown to modulate multiple intracellular signaling pathways involved in inflammation and cell survival. While the downstream signaling effects of this compound are less characterized, it has been shown to suppress NF-κB activation.

Sivelestat's Multifaceted Mechanism of Action

Sivelestat_Signaling cluster_membrane Cell Membrane TLR4 TLR4 PI3K PI3K TLR4->PI3K JNK JNK TLR4->JNK Sivelestat Sivelestat Neutrophil_Elastase Neutrophil Elastase Sivelestat->Neutrophil_Elastase Inhibits Sivelestat->PI3K Inhibits Sivelestat->JNK Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex Sivelestat->Nrf2_Keap1 Promotes Dissociation LPS LPS LPS->TLR4 AKT AKT PI3K->AKT IκB IκB JNK->IκB P mTOR mTOR AKT->mTOR NFκB NFκB IκB->NFκB Releases NFκB_nuc NFκB_nuc NFκB->NFκB_nuc Translocation ProInflammatory_Genes ProInflammatory_Genes NFκB_nuc->ProInflammatory_Genes Transcription Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nrf2_nuc Nrf2_nuc Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Antioxidant_Genes Antioxidant_Genes Nrf2_nuc->Antioxidant_Genes Transcription

General Workflow for In Vitro Elastase Inhibition Assay

experimental_workflow start Start prepare_reagents Prepare Reagents: - Human Neutrophil Elastase - Fluorogenic Substrate - Assay Buffer - Inhibitor (this compound or Sivelestat) start->prepare_reagents add_inhibitor Add varying concentrations of inhibitor to microplate wells prepare_reagents->add_inhibitor add_elastase Add Human Neutrophil Elastase to wells add_inhibitor->add_elastase incubate1 Incubate add_elastase->incubate1 add_substrate Add fluorogenic substrate to initiate reaction incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 measure_fluorescence Measure fluorescence intensity over time incubate2->measure_fluorescence analyze_data Analyze data to determine IC₅₀ and Kᵢ values measure_fluorescence->analyze_data end End analyze_data->end

Experimental Protocols

Neutrophil Elastase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against human neutrophil elastase using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

  • Inhibitor compounds (this compound or sivelestat) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in Assay Buffer.

  • Add a fixed volume of each inhibitor dilution to the wells of a 96-well microplate. Include control wells with solvent only (no inhibitor).

  • Add a fixed amount of HNE to each well and incubate for a specified pre-incubation time at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

  • Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocities (slopes of the linear portion of the fluorescence versus time curves).

  • Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC₅₀ value.

  • For the determination of the inhibition constant (Kᵢ), perform the assay at various substrate concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics with competitive inhibition).

In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model (Sivelestat)

This protocol outlines a common method to induce and evaluate the therapeutic effects of sivelestat in a rat model of acute lung injury.[3]

Animals:

  • Male Sprague-Dawley rats

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sivelestat sodium

  • Sterile saline

  • Anesthetics

Procedure:

  • Acclimatize rats to the laboratory conditions for at least one week.

  • Induce acute lung injury by intratracheal instillation or intravenous injection of LPS at a predetermined dose. A control group receives sterile saline.

  • Administer sivelestat to the treatment group, typically via intravenous or intraperitoneal injection, at specified doses and time points relative to the LPS challenge. A vehicle control group receives the same volume of saline.

  • At a predetermined time point after LPS administration (e.g., 6, 12, or 24 hours), euthanize the animals.

  • Collect bronchoalveolar lavage fluid (BALF) to assess inflammatory cell infiltration (total and differential cell counts) and protein concentration (as a measure of vascular permeability).

  • Collect lung tissue for histological analysis (e.g., H&E staining to assess lung injury scores), measurement of wet-to-dry weight ratio (to quantify pulmonary edema), and determination of myeloperoxidase (MPO) activity (as an index of neutrophil accumulation).

  • Collect blood samples to measure systemic inflammatory markers (e.g., TNF-α, IL-6) by ELISA.

  • Analyze the collected data to compare the extent of lung injury and inflammation between the different treatment groups.

Conclusion

Both this compound and sivelestat are potent inhibitors of human neutrophil elastase with demonstrated efficacy in preclinical models of inflammation. Sivelestat, having been clinically evaluated, has a more extensively characterized mechanism of action, including its influence on key inflammatory signaling pathways such as NF-κB, JNK, and Nrf2/HO-1. While direct comparative data is limited, the information presented in this guide provides a solid foundation for researchers to evaluate the potential of these compounds in the context of their specific research interests in inflammatory diseases. Further head-to-head studies would be invaluable for a definitive comparison of their therapeutic potential.

References

FK706: A Potent and Selective Inhibitor of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FK706's specificity against other serine proteases, supported by experimental data and detailed methodologies.

This compound is a synthetic, water-soluble inhibitor that demonstrates potent and competitive inhibition of human neutrophil elastase (HNE), a key serine protease implicated in a variety of inflammatory diseases.[1] Understanding the specificity of this compound is crucial for its application as a research tool and its potential as a therapeutic agent. This guide summarizes the available data on its inhibitory activity against HNE and other serine proteases.

Comparative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against human neutrophil elastase and other related serine proteases. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), clearly demonstrate the high selectivity of this compound for its primary target.

EnzymeClassSubstrateThis compound IC50This compound Ki
Human Neutrophil Elastase (HNE) Serine ProteaseSynthetic Substrate83 nM [1]4.2 nM [1]
Human Neutrophil Elastase (HNE)Serine ProteaseElastin230 nM[1]-
Porcine Pancreatic ElastaseSerine ProteaseSynthetic Substrate100 nM[1]-
Human Pancreatic α-ChymotrypsinSerine Protease-> 340 µM[1]-
Human Pancreatic TrypsinSerine Protease-> 340 µM[1]-
Human Leukocyte Cathepsin GSerine Protease-> 340 µM[1]-

Key Findings:

  • This compound exhibits strong inhibition of human neutrophil elastase with an IC50 of 83 nM and a Ki of 4.2 nM when using a synthetic substrate.[1]

  • Its inhibitory activity extends to the natural substrate elastin, with an IC50 of 230 nM.[1]

  • While it also inhibits porcine pancreatic elastase with an IC50 of 100 nM, this compound is significantly less potent against other serine proteases such as human pancreatic alpha-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G, with IC50 values exceeding 340 µM.[1] This highlights the remarkable selectivity of this compound for elastases, particularly human neutrophil elastase.

Experimental Protocols

The determination of the inhibitory activity of this compound against serine proteases typically involves a fluorometric or colorimetric assay. Below is a detailed methodology representative of the experiments cited.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), active enzyme

  • This compound (test inhibitor)

  • Sivelestat (positive control inhibitor)

  • Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[2][3][4]

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)[5]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

    • Prepare a working solution of human neutrophil elastase in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to designated wells in triplicate:

      • Blank: Assay buffer and substrate (no enzyme).

      • Control (No Inhibitor): Assay buffer, HNE, and substrate.

      • Test Inhibitor: Diluted this compound, HNE, and substrate.

      • Positive Control: Positive control inhibitor (e.g., Sivelestat), HNE, and substrate.

  • Incubation:

    • Add the inhibitor or assay buffer to the wells containing the enzyme.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[2][5]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., ~380 nm excitation / ~500 nm emission for AMC-based substrates).[5]

  • Data Analysis:

    • Calculate the rate of reaction (the slope of the linear portion of the kinetic curve) for each well.

    • Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[6]

Visualizations

To further illustrate the context and methodology, the following diagrams are provided.

G Experimental Workflow for IC50 Determination of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_components Add Reagents to 96-well Plate (Enzyme, Inhibitor/Buffer) prep_inhibitor->add_components prep_enzyme Prepare HNE Solution prep_enzyme->add_components prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate add_components->pre_incubate 15-30 min pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence Real-time calc_rate Calculate Reaction Rates measure_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. [this compound] calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Experimental workflow for IC50 determination.

Human neutrophil elastase is a key mediator in various inflammatory signaling pathways. Its excessive activity can lead to tissue damage and the perpetuation of inflammation.

G Simplified Signaling Pathway of Neutrophil Elastase in Inflammation cluster_cell Inflammatory Cell (e.g., Neutrophil) cluster_ecm Extracellular Matrix & Target Cells stimuli Inflammatory Stimuli neutrophil_activation Neutrophil Activation stimuli->neutrophil_activation ne_release Neutrophil Elastase (NE) Release neutrophil_activation->ne_release ecm_degradation ECM Degradation (Elastin, Collagen) ne_release->ecm_degradation receptor_cleavage Receptor Cleavage (e.g., TLRs) ne_release->receptor_cleavage cytokine_activation Pro-inflammatory Cytokine Activation (e.g., Pro-IL-1β -> IL-1β) ne_release->cytokine_activation tissue_damage Tissue Damage & Inflammation ecm_degradation->tissue_damage receptor_cleavage->tissue_damage cytokine_activation->tissue_damage This compound This compound This compound->ne_release Inhibits

Role of Neutrophil Elastase in inflammation.

References

A Comparative Guide to Transition-State Elastase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance, mechanisms, and experimental validation of key transition-state inhibitors targeting human neutrophil elastase.

Human neutrophil elastase (HNE), a serine protease, plays a critical role in the inflammatory cascade and tissue degradation associated with various pathologies, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2] Consequently, the development of potent and selective HNE inhibitors that mimic the transition state of substrate hydrolysis is a major focus of therapeutic research. This guide provides a comparative analysis of prominent classes of transition-state elastase inhibitors, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers and drug development professionals in their endeavors.

Performance Comparison of Elastase Inhibitors

The efficacy of transition-state elastase inhibitors is primarily evaluated based on their potency (IC50 and Ki values) and selectivity against other serine proteases. The following tables summarize the performance of representative inhibitors from different chemical classes.

Table 1: In Vitro Potency of Synthetic Transition-State Elastase Inhibitors
Inhibitor ClassExample CompoundTargetIC50KiCitation(s)
Benzoxazinones AZD9668 (Alvelestat)Human Neutrophil Elastase (HNE)~20 nM-[1]
PD05Human Neutrophil Elastase (HNE)Lower than Sivelestat1.63 nM (Kd)[3][4]
2-ethoxy-5-ethylbenzoxazinoneHuman Leukocyte Elastase-42 pM[5]
Trifluoromethyl Ketones (TFMKs) Z-Lys(Z)-Val-Pro-Val-CF3Human Leukocyte Elastase-< 0.1 nM[6]
ICI 200,880Human Neutrophil Elastase (HNE)--[7]
Pyridones GW311616AHuman Neutrophil Elastase (HNE)Potent intracellular inhibitor-[8]
Indazoles N-benzoylindazole (5b)Human Neutrophil Elastase (HNE)7 nM-[9]
N-benzoylindazole (20f)Human Neutrophil Elastase (HNE)~10 nM-[9]
Other Small Molecules Sivelestat (ONO-5046)Human Neutrophil Elastase (HNE)~44 nM-[10]
BAY 85-8501Human Neutrophil Elastase (HNE)0.065 nM-[11]
Table 2: In Vitro Potency of Natural Product-Derived Elastase Inhibitors
Inhibitor ClassExample CompoundSourceTargetIC50KiCitation(s)
Cyclic Depsipeptides Lyngbyastatin 7Cyanobacterium Symploca sp.HNE23 nM-[12]
MolassamideCyanobacteriumHNE0.11 µM-[12]
Loggerpeptin ACyanobacteriumHNE0.29 µM-[12]
Brunsvicamide BCyanobacteriumHLE2.00 µM0.70 µM[12]
Kunitz-type inhibitors AvKTISpiderNeutrophil Elastase446.93 nM169.07 nM[12]

Mechanism of Action: Mimicking the Transition State

Transition-state inhibitors function by forming a stable covalent or non-covalent adduct with the catalytic serine residue (Ser195) in the active site of elastase. This adduct mimics the tetrahedral intermediate formed during normal peptide bond hydrolysis, effectively locking the enzyme in an inactive state.[2][13]

Transition_State_Inhibition cluster_0 Enzyme Active Site Elastase Elastase Tetrahedral_Intermediate Tetrahedral Intermediate Elastase->Tetrahedral_Intermediate Nucleophilic Attack by Ser195 Stable_Adduct Stable Covalent Adduct Elastase->Stable_Adduct Forms Stable Transition-State Mimic Ser195 Ser195 His57 His57 Asp102 Asp102 Substrate Substrate Substrate->Elastase Binding Inhibitor Inhibitor Inhibitor->Elastase Binding Products Products Tetrahedral_Intermediate->Products Hydrolysis

Mechanism of transition-state inhibition of elastase.

Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase is a key mediator in the inflammatory pathways of several lung diseases. In COPD and cystic fibrosis, NE contributes to a vicious cycle of inflammation, tissue damage, and mucus hypersecretion.[5][14]

Neutrophil_Elastase_Signaling_Pathway cluster_COPD_CF COPD & Cystic Fibrosis Pathogenesis Inflammatory_Stimuli Inflammatory Stimuli (e.g., smoke, pathogens) Neutrophil_Recruitment Neutrophil Recruitment & Activation Inflammatory_Stimuli->Neutrophil_Recruitment NE_Release Neutrophil Elastase (NE) Release Neutrophil_Recruitment->NE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Release->ECM_Degradation Proteolysis Epithelial_Injury Epithelial Injury & Apoptosis NE_Release->Epithelial_Injury Mucus_Hypersecretion Mucus Hypersecretion (MUC5AC upregulation) NE_Release->Mucus_Hypersecretion Cytokine_Release Pro-inflammatory Cytokine Release (IL-8, IL-6) NE_Release->Cytokine_Release Impaired_Repair Impaired Ciliary Function & Epithelial Repair NE_Release->Impaired_Repair Inhibitor_Inactivation Inactivation of Endogenous Inhibitors (α1-antitrypsin) NE_Release->Inhibitor_Inactivation Cytokine_Release->Neutrophil_Recruitment Positive Feedback

Role of Neutrophil Elastase in COPD and CF.

Experimental Protocols

Accurate and reproducible assessment of inhibitor performance is paramount. Below are detailed methodologies for key in vitro assays.

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HNE.

Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • Test inhibitor compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380-400 nm, Emission: ~460-505 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor compounds and the positive control in Assay Buffer. The final DMSO concentration should typically be kept below 1%.

    • Dilute the HNE enzyme to the desired working concentration in ice-cold Assay Buffer.

    • Prepare the fluorogenic substrate solution in Assay Buffer.

  • Assay Protocol:

    • Add a defined volume of the diluted test inhibitor or control to the wells of the 96-well plate.

    • Add the diluted HNE solution to all wells except for the "no enzyme" control wells.

    • Incubate the plate at room temperature or 37°C for a specified pre-incubation period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode for a set duration (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic read).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "enzyme only" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental_Workflow_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents (Inhibitor dilutions, Enzyme, Substrate) Start->Prepare_Reagents Add_Inhibitor Add Inhibitor/Control to 96-well plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add HNE Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (e.g., 30 min at RT) Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for in vitro HNE inhibition assay.

Cell-Based Neutrophil Elastase Inhibition Assay

This assay evaluates the ability of a compound to inhibit NE activity within a cellular environment.

Materials:

  • Isolated human neutrophils or a suitable cell line (e.g., U937)

  • Cell culture medium (e.g., RPMI-1640)

  • Stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or zymosan)

  • Test inhibitor compounds

  • Fluorogenic NE substrate

  • 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Isolate human neutrophils from fresh whole blood or culture the chosen cell line.

    • Seed the cells into a 96-well plate at an appropriate density.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of the test inhibitor compounds for a specified duration.

  • Stimulation:

    • Induce the release of neutrophil elastase by adding a stimulant (e.g., PMA) to the wells.

  • Enzyme Activity Measurement:

    • Add the fluorogenic NE substrate to the wells.

    • Measure the fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage and determine the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value of the inhibitor in the cellular context.

Conclusion

The development of transition-state elastase inhibitors represents a promising therapeutic strategy for a range of inflammatory diseases. This guide has provided a comparative overview of key inhibitor classes, highlighting their potency and mechanisms of action. The detailed experimental protocols and visual representations of pathways and workflows are intended to serve as a valuable resource for researchers in the field, facilitating the informed selection and evaluation of these critical therapeutic agents. Continued research focusing on improving selectivity and pharmacokinetic profiles will be crucial in translating the potential of these inhibitors into effective clinical treatments.

References

Comparative Analysis of FK706 Cross-Reactivity with Non-Human Elastases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Inhibitory Profile of FK706 Against Various Elastase Homologs

This compound is a potent, synthetic, slow-binding, and competitive inhibitor of human neutrophil elastase (HNE), a key enzyme implicated in the pathology of various inflammatory diseases.[1] Understanding the cross-reactivity of this inhibitor with elastases from different species is crucial for the preclinical evaluation of its therapeutic potential and for its application as a research tool in animal models of human diseases. This guide provides a comparative analysis of the inhibitory activity of this compound against human neutrophil elastase and several non-human elastases, supported by experimental data and detailed protocols.

Inhibitory Activity of this compound Against Various Elastases

The inhibitory potency of this compound has been quantified against a panel of elastases, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) serving as key metrics for comparison. The available data, summarized in the table below, indicates that this compound exhibits potent inhibition against human and mouse neutrophil elastases, with a slightly lower potency observed for porcine pancreatic elastase.

Enzyme SourceEnzyme TypeIC50 (nM)Ki (nM)
HumanNeutrophil Elastase83[1]4.2[1]
PorcinePancreatic Elastase100[1]Not Reported
MouseNeutrophil Elastase22Not Reported

Data presented as IC50 or Ki values. Lower values indicate higher inhibitory potency.

Notably, this compound demonstrates significantly weaker inhibitory activity against other serine proteases, with IC50 values greater than 340 µM for human pancreatic α-chymotrypsin, human pancreatic trypsin, and human leukocyte cathepsin G, highlighting its selectivity for elastases.[1] Currently, there is a lack of publicly available data on the inhibitory activity of this compound against other significant non-human elastases such as bovine pancreatic elastase, rat neutrophil elastase, or monkey elastase.

Experimental Protocols

The determination of the inhibitory activity of this compound against various elastases is typically performed using an in vitro enzymatic assay. The following is a detailed methodology based on the key experiments cited.

Protocol for Elastase Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of this compound on the activity of different elastases using a chromogenic substrate.

Materials:

  • Purified elastase (e.g., human neutrophil elastase, porcine pancreatic elastase)

  • This compound

  • Chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the elastase enzyme in the assay buffer to the desired concentration.

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in assay buffer to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of the chromogenic substrate in DMSO and dilute it in the assay buffer to the final working concentration.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add a defined amount of the elastase enzyme to each well.

    • Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 25°C) for a defined period to allow for the binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of an inhibitor like this compound against different elastases.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis cluster_comparison Comparison P1 Prepare Enzyme Solutions (Human, Porcine, etc.) A1 Pre-incubate Enzyme with this compound P1->A1 P2 Prepare this compound Dilutions P2->A1 P3 Prepare Substrate Solution A2 Initiate Reaction with Substrate P3->A2 A1->A2 A3 Monitor Absorbance Change A2->A3 D1 Calculate Reaction Rates A3->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Values D2->D3 C1 Compare IC50 Values Across Species D3->C1

References

Validating FK706's Specificity: A Comparative Guide to Genetic Knockdowns of Elastase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the experimental results of FK706, a potent neutrophil elastase inhibitor, through the use of genetic knockdown techniques. By comparing the pharmacological inhibition by this compound with the specific genetic silencing of elastase, researchers can definitively attribute the observed effects of this compound to its intended target. This guide offers objective comparisons with alternative methods and provides the necessary experimental data and protocols to support such validation studies.

Introduction to this compound and Target Validation

This compound is a synthetic, water-soluble inhibitor of human neutrophil elastase, demonstrating competitive and slow-binding inhibition with a Ki of 4.2 nM.[1] It has shown efficacy in animal models of elastase-induced lung hemorrhage and paw edema.[1] While pharmacological data strongly supports its mechanism of action, genetic validation provides the gold standard for confirming on-target effects of a drug. Genetic knockdown, through techniques like siRNA or CRISPR-Cas9, allows for the specific removal of the target protein (elastase), thereby enabling a direct comparison of the resulting phenotype with that produced by the inhibitor. A high degree of concordance between the effects of this compound and elastase knockdown would provide strong evidence for the inhibitor's specificity.

Comparison of this compound with Genetic Knockdown of Elastase

To validate the on-target effects of this compound, a comparative study would involve treating wild-type cells or animals with this compound and comparing the results to those obtained from cells or animals with a genetic knockdown of neutrophil elastase. The ideal experiment would demonstrate that the biological effects of this compound are absent in elastase-knockdown models.

Hypothetical Comparative Data

The following table summarizes the expected outcomes of a study designed to validate the effects of this compound by comparing its activity with that of elastase knockdown. This data is based on the known properties of this compound and typical results from genetic knockdown experiments.

Parameter Wild-Type Control Wild-Type + this compound Elastase Knockdown (siRNA/CRISPR) Elastase Knockdown + this compound Alternative Elastase Inhibitor (e.g., Sivelestat)
Neutrophil Elastase Activity 100%<10%<10%<10%<15%
Inflammatory Marker 1 (e.g., IL-6) HighLowLowLowLow
Inflammatory Marker 2 (e.g., TNF-α) HighLowLowLowLow
Tissue Damage Score SevereMildMildMildMild
Cell Migration HighLowLowLowLow

Experimental Protocols

Detailed methodologies for the key experiments required to generate the comparative data are provided below.

siRNA-Mediated Knockdown of Neutrophil Elastase
  • Cell Culture: Human neutrophils or a suitable myeloid cell line (e.g., HL-60) are cultured under standard conditions.

  • siRNA Transfection: Cells are transfected with either a validated siRNA targeting the mRNA of human neutrophil elastase or a non-targeting control siRNA using a suitable transfection reagent (e.g., lipofectamine).

  • Validation of Knockdown: At 48-72 hours post-transfection, knockdown efficiency is confirmed at both the mRNA level (by qRT-PCR) and the protein level (by Western blot or ELISA).

  • Functional Assays: The transfected cells are then used in functional assays to assess the impact of elastase knockdown on inflammatory responses, cell migration, or other relevant biological processes.

CRISPR-Cas9-Mediated Knockout of Neutrophil Elastase
  • gRNA Design and Cloning: Guide RNAs (gRNAs) targeting a critical exon of the neutrophil elastase gene (ELANE) are designed and cloned into a Cas9 expression vector.

  • Transfection and Selection: The Cas9-gRNA construct is introduced into the target cells (e.g., myeloid cell line) via transfection or electroporation. Single-cell clones are isolated and expanded.

  • Verification of Knockout: Genomic DNA is sequenced to confirm the presence of insertions or deletions (indels) at the target site. The absence of elastase protein expression is confirmed by Western blot.

  • Phenotypic Analysis: The knockout cell line is then used in assays to determine the functional consequences of the complete absence of elastase.

In Vitro Elastase Activity Assay
  • Sample Preparation: Cell lysates or conditioned media from wild-type, this compound-treated, and elastase-knockdown cells are collected.

  • Assay Procedure: A fluorogenic or chromogenic elastase substrate is added to the samples.

  • Data Analysis: The rate of substrate cleavage is measured over time using a spectrophotometer or fluorometer. Elastase activity is calculated and compared across the different experimental groups.

Animal Models
  • Elastase-Induced Lung Injury Model: Wild-type and elastase-knockout mice are administered human neutrophil elastase intratracheally to induce lung injury. A cohort of wild-type mice is pre-treated with this compound.

  • Assessment of Injury: Bronchoalveolar lavage (BAL) fluid is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissue is harvested for histological analysis of tissue damage.

Visualizing the Validation Workflow

The following diagrams illustrate the key experimental workflows and the logical relationships in validating this compound with genetic knockdowns.

G cluster_0 Experimental Groups cluster_1 Assays Wild-Type Wild-Type Elastase Activity Elastase Activity Wild-Type->Elastase Activity High Inflammatory Markers Inflammatory Markers Wild-Type->Inflammatory Markers High Tissue Damage Tissue Damage Wild-Type->Tissue Damage High WT + this compound WT + this compound WT + this compound->Elastase Activity Low WT + this compound->Inflammatory Markers Low WT + this compound->Tissue Damage Low Elastase KD Elastase KD Elastase KD->Elastase Activity Low Elastase KD->Inflammatory Markers Low Elastase KD->Tissue Damage Low

Figure 1: Expected outcomes from comparative analysis.

G cluster_0 Genetic Knockdown Workflow Design siRNA/gRNA Design siRNA/gRNA Transfect Cells Transfect Cells Design siRNA/gRNA->Transfect Cells Select & Validate Clones Select & Validate Clones Transfect Cells->Select & Validate Clones Functional Assays Functional Assays Select & Validate Clones->Functional Assays

Figure 2: Workflow for genetic knockdown of elastase.

Conclusion

Validating the on-target effects of this compound through genetic knockdown of elastase is a critical step in its preclinical development. This guide provides a comprehensive framework for designing and executing such validation studies. By demonstrating that the effects of this compound are mirrored by and are not additive to the effects of elastase knockdown, researchers can build a strong case for the specificity of this promising therapeutic agent. The provided protocols and conceptual diagrams serve as a starting point for the development of robust experimental designs tailored to specific research questions.

References

Head-to-Head Comparison: FK706 and MR-889 as Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-supported comparison of two synthetic inhibitors of human neutrophil elastase (HNE), FK706 and MR-889. This document is intended for researchers, scientists, and professionals in drug development who are investigating therapeutic agents for inflammatory diseases where neutrophil elastase is a key pathological mediator. Such conditions include chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), cystic fibrosis, and rheumatoid arthritis.

Human neutrophil elastase, a serine protease released by neutrophils during inflammation, plays a critical role in host defense. However, its dysregulation leads to the degradation of extracellular matrix proteins, including elastin, causing significant tissue damage. Both this compound and MR-889 are designed to inhibit HNE, thereby mitigating its destructive effects. This guide will delve into their comparative in vitro potency, selectivity, and in vivo efficacy based on available preclinical data.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and MR-889, offering a side-by-side comparison of their inhibitory activities.

Table 1: In Vitro Inhibitory Potency against Human Neutrophil Elastase

ParameterThis compoundMR-889Reference
Inhibition Constant (Ki) 4.2 nM1.27 µM (1270 nM)[1],[2]
IC50 (synthetic substrate) 83 nMNot explicitly reported[1]
IC50 (elastin substrate) 230 nMNot explicitly reported[1]
Inhibition Mechanism Competitive, slow-bindingReversible, slow-binding, fully competitive[1],[2]

Table 2: Selectivity Profile against Various Proteases

ProteaseThis compound (IC50)MR-889 (Activity)Reference
Porcine Pancreatic Elastase 100 nMInhibited at 10-5 - 10-6 M[1][3]
Human Pancreatic α-Chymotrypsin > 340 µMNot inhibited (bovine)[1],[2]
Human Pancreatic Trypsin > 340 µMNot reported[1]
Human Leukocyte Cathepsin G > 340 µMNot inhibited[1],[2]
Bovine Chymotrypsin Not reportedInhibited at 10-5 - 10-6 M[3]
Rabbit Liver Cathepsin B Not reportedNot inhibited[2]

Table 3: In Vivo Efficacy in Animal Models of Inflammation

Animal ModelParameterThis compoundMR-889Reference
Elastase-Induced Lung Hemorrhage (Mouse) ED50 (Intratracheal)2.4 µ g/animal Not reported[4]
ED50 (Intravenous)36.5 mg/kgNot reported[4]
Elastase-Induced Paw Edema (Mouse) Inhibition47% at 100 mg/kg (Subcutaneous)Not reported[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and MR-889 in the context of the inflammatory pathway driven by neutrophil elastase, as well as a typical experimental workflow for evaluating such inhibitors.

G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Enzymatic Cascade cluster_3 Pathological Outcomes cluster_4 Therapeutic Intervention Pathogens Pathogens Neutrophil Activation Neutrophil Activation Pathogens->Neutrophil Activation Tissue Injury Tissue Injury Tissue Injury->Neutrophil Activation Degranulation Degranulation Neutrophil Activation->Degranulation Release of Neutrophil Elastase (HNE) Release of Neutrophil Elastase (HNE) Degranulation->Release of Neutrophil Elastase (HNE) Extracellular Matrix Degradation Extracellular Matrix Degradation Release of Neutrophil Elastase (HNE)->Extracellular Matrix Degradation e.g., Elastin Pro-inflammatory Cytokine Activation Pro-inflammatory Cytokine Activation Release of Neutrophil Elastase (HNE)->Pro-inflammatory Cytokine Activation Tissue Damage Tissue Damage Extracellular Matrix Degradation->Tissue Damage Chronic Inflammation Chronic Inflammation Pro-inflammatory Cytokine Activation->Chronic Inflammation This compound / MR-889 This compound / MR-889 This compound / MR-889->Release of Neutrophil Elastase (HNE) Inhibition G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Development Compound Synthesis Compound Synthesis Biochemical Assay Enzymatic Inhibition Assay (IC50, Ki determination) Compound Synthesis->Biochemical Assay Cell-Based Assay Neutrophil Degranulation Assay Biochemical Assay->Cell-Based Assay Lead Optimization Lead Optimization Cell-Based Assay->Lead Optimization Animal Models of Inflammation e.g., Elastase-induced lung hemorrhage, paw edema Lead Optimization->Animal Models of Inflammation Pharmacokinetics/\nPharmacodynamics Pharmacokinetics/ Pharmacodynamics Animal Models of Inflammation->Pharmacokinetics/\nPharmacodynamics Toxicology Studies Toxicology Studies Pharmacokinetics/\nPharmacodynamics->Toxicology Studies Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials

References

Unveiling the Potency of FK706: A Comparative Guide to Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic drug development for inflammatory diseases, the inhibition of human neutrophil elastase (HNE) remains a critical area of focus. HNE, a potent serine protease released by neutrophils, plays a significant role in the pathology of conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury. This guide provides a detailed comparison of FK706, a notable HNE inhibitor, against other key inhibitors, supported by quantitative data and detailed experimental methodologies.

Relative Potency of Neutrophil Elastase Inhibitors

The efficacy of an inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower value for these metrics indicates higher potency. The following table summarizes the in vitro potency of this compound and other prominent HNE inhibitors against human neutrophil elastase.

InhibitorTypeIC50 (nM)Ki (nM)Key Characteristics
This compound Synthetic, Slow-binding83[1]4.2[1]Competitive and water-soluble inhibitor.
Sivelestat (ONO-5046) Acyl-enzyme Inhibitor44[1][2][3]200[1][2]Competitive inhibitor with high selectivity for neutrophil elastase over pancreatic elastase.[4]
Alvelestat (AZD9668) Small Molecule~20[4]9.4[5][6]Orally bioavailable, selective, and reversible inhibitor.[5][7][8]
GW-311616 Synthetic22[1]0.31[1]Potent and orally bioavailable inhibitor.[1]
BAY 85-8501 Small Molecule0.065[4]-Exceptionally potent and selective reversible inhibitor.[1]
Symplostatin 10 Natural Peptide21[9]-Potent natural product inhibitor derived from cyanobacteria.[9]

The Role of Neutrophil Elastase in Inflammatory Signaling

Human neutrophil elastase is a key mediator in the inflammatory cascade. Released by activated neutrophils at sites of inflammation, it degrades major extracellular matrix proteins, including elastin, leading to tissue damage. Furthermore, HNE can perpetuate the inflammatory response by cleaving and activating cytokines and stimulating the production of mucus. Inhibitors like this compound directly block the proteolytic activity of HNE, thereby interrupting these damaging downstream signaling events.

HNE_Signaling_Pathway cluster_0 Inflammatory Stimuli cluster_1 Neutrophil Activation cluster_2 Enzymatic Action & Inhibition cluster_3 Pathophysiological Consequences Pathogens Pathogens Neutrophil Activated Neutrophil Pathogens->Neutrophil Cytokines Cytokines Cytokines->Neutrophil HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE Release ECM Extracellular Matrix Degradation (e.g., Elastin) HNE->ECM Mucin Mucin Gene Upregulation (MUC5AC) HNE->Mucin Cytokine_Mod Cytokine Modulation HNE->Cytokine_Mod This compound This compound & Other Inhibitors This compound->HNE Inhibition Tissue_Damage Tissue Damage & Inflammation ECM->Tissue_Damage Mucin->Tissue_Damage Cytokine_Mod->Tissue_Damage

This compound inhibits HNE, blocking downstream inflammatory pathways.

Experimental Protocols

Determining Inhibitor Potency (IC50) via Fluorometric Enzymatic Assay

This protocol outlines a common method for determining the in vitro potency of an inhibitor against human neutrophil elastase.

Materials:

  • Purified human neutrophil elastase (hNE)

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • Test inhibitor (e.g., this compound) and a known control inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Create a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer to achieve a range of concentrations.

  • Reaction Setup:

    • Add assay buffer to the wells of the 96-well plate.

    • Add the diluted test inhibitor or vehicle control (buffer with no inhibitor) to the respective wells.

    • Add the purified hNE solution to all wells except for the "no enzyme" control.

    • Pre-incubate the plate at room temperature (e.g., for 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates). Measure the increase in fluorescence over time in a kinetic mode at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Serial Dilutions of Inhibitor (e.g., this compound) a1 Dispense Inhibitor and Enzyme into 96-well Plate p1->a1 p2 Prepare Enzyme (HNE) and Substrate Solutions p2->a1 a2 Pre-incubate to Allow Inhibitor-Enzyme Binding a1->a2 a3 Initiate Reaction by Adding Fluorogenic Substrate a2->a3 d1 Measure Fluorescence Kinetically a3->d1 d2 Calculate Reaction Velocities & % Inhibition d1->d2 d3 Plot Dose-Response Curve and Determine IC50 d2->d3

References

In Vitro Comparative Analysis of Neutrophil Elastase Inhibitors: FK706 and ZD-0892

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two potent human neutrophil elastase (HNE) inhibitors, FK706 and ZD-0892. While direct comparative studies performed under identical experimental conditions are not publicly available, this document synthesizes the existing data to offer an objective overview of their respective inhibitory profiles. The information is intended to assist researchers in selecting appropriate tools for studying the role of neutrophil elastase in various pathological conditions.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the available quantitative data for this compound and ZD-0892, focusing on their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against key serine proteases.

Table 1: Inhibition of Human Neutrophil Elastase (HNE)

CompoundInhibition Constant (Kᵢ) (nM)IC₅₀ (nM)Method of Inhibition
This compound 4.2[1]83[1]Competitive and slow-binding[1]
ZD-0892 6.7[2]Not AvailableSelective[2]

Table 2: Inhibition of Porcine Pancreatic Elastase (PPE)

CompoundIC₅₀ (nM)
This compound 100[1]
ZD-0892 200

Table 3: Selectivity Profile of this compound against Other Serine Proteases

ProteaseIC₅₀ (µM)
Human Pancreatic α-Chymotrypsin> 340[1]
Human Pancreatic Trypsin> 340[1]
Human Leukocyte Cathepsin G> 340[1]

Data on Matrix Metalloproteinase (MMP) Inhibition:

Extensive searches of the available scientific literature did not yield any studies investigating the in vitro effects of either this compound or ZD-0892 on the activity of matrix metalloproteinases (MMPs). Therefore, no data can be presented on this aspect.

Mechanism of Action and Downstream Signaling

Both this compound and ZD-0892 are potent inhibitors of human neutrophil elastase, a serine protease implicated in a variety of inflammatory diseases due to its capacity to degrade extracellular matrix components, including elastin.[1][2] The primary mechanism of action for these compounds is the direct inhibition of HNE's enzymatic activity.

The downstream consequences of HNE inhibition can be significant. HNE is known to play a role in various signaling pathways that contribute to inflammation and tissue damage. By inhibiting HNE, compounds like this compound and ZD-0892 can potentially modulate these pathways. For instance, neutrophil elastase can activate signaling pathways such as the Src/PI3K/Akt pathway, which is involved in tumor cell survival and migration.[3] Inhibition of HNE would be expected to suppress this activation. Furthermore, HNE can influence the expression of mucin genes, such as MUC1, through specific signaling cascades.[4]

General Downstream Effects of HNE Inhibition This compound This compound HNE Human Neutrophil Elastase (HNE) This compound->HNE inhibit ZD0892 ZD-0892 ZD0892->HNE inhibit ECM Extracellular Matrix (e.g., Elastin) HNE->ECM degrades Inflammation Inflammation HNE->Inflammation promotes TissueDamage Tissue Damage HNE->TissueDamage causes SrcPI3KAkt Src/PI3K/Akt Pathway HNE->SrcPI3KAkt activates MucinExpression Mucin Gene Expression HNE->MucinExpression stimulates CellSurvivalMigration Cell Survival & Migration SrcPI3KAkt->CellSurvivalMigration promotes

Caption: Downstream effects of HNE inhibition.

Experimental Protocols

The following is a representative experimental protocol for determining the inhibitory activity of compounds against human neutrophil elastase, based on commonly used fluorometric methods.

Objective: To determine the in vitro potency (IC₅₀) of a test compound against purified human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), active enzyme

  • Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • Test Compounds (this compound, ZD-0892)

  • Positive Control Inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions to create a range of concentrations for IC₅₀ determination.

    • Prepare working solutions of HNE and the fluorogenic substrate in the assay buffer.

  • Assay Protocol:

    • Add a fixed amount of HNE to the wells of the 96-well plate.

    • Add varying concentrations of the test compounds or the positive control to the wells containing the enzyme. Include a vehicle control (e.g., DMSO) for 100% enzyme activity.

    • Incubate the plate at room temperature for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the reaction rates to the vehicle control to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow for HNE Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/ Control Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare HNE Solution Add_Enzyme Add HNE to 96-well Plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

A Comparative Review of Neutrophil Elastase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of leading neutrophil elastase inhibitors, providing researchers, scientists, and drug development professionals with a vital resource for navigating the therapeutic landscape of inflammatory diseases.

Neutrophil elastase (NE), a powerful serine protease released by neutrophils, plays a critical role in the innate immune response. However, its dysregulation is a key driver in the pathophysiology of numerous chronic inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis (CF), bronchiectasis, and Acute Respiratory Distress Syndrome (ARDS). The excessive activity of NE leads to the degradation of the extracellular matrix, tissue damage, and perpetuation of the inflammatory cascade.[1][2] Consequently, the development of potent and selective neutrophil elastase inhibitors (NEis) has become a major focus of therapeutic research.

This guide provides a comparative overview of prominent NEis, summarizing their performance based on available experimental data. We delve into their mechanisms of action, in vitro potency, selectivity, and clinical trial outcomes to offer a data-driven perspective for ongoing research and development efforts.

Quantitative Comparison of Neutrophil Elastase Inhibitors

The following tables summarize key quantitative data for several well-characterized small molecule and biological NEis. This data provides a snapshot of their relative potencies and selectivities, crucial parameters in the evaluation of their therapeutic potential.

Table 1: In Vitro Potency of Neutrophil Elastase Inhibitors

InhibitorTargetIC50 (nM)Ki (nM)Source(s)
AZD9668 (Alvelestat)Human Neutrophil Elastase (hNE)~12-209.4[1]
Sivelestat (ONO-5046)Human Neutrophil Elastase (hNE)~44-[1]
BAY 85-8501Human Neutrophil Elastase (hNE)0.065-[1]
POL6014 (Lonodelestat)Human Neutrophil Elastase (hNE)4.8-[3]
GW311616AHuman Neutrophil Elastase (hNE)220.31[4]
Elafin (Tiprelestat)Human Neutrophil Elastase (hNE)--[5][6]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Table 2: Selectivity Profile of Neutrophil Elastase Inhibitors

InhibitorSelectivity NotesSource(s)
AZD9668 (Alvelestat)Highly selective for NE over other neutrophil-derived serine proteases.[1]
Sivelestat (ONO-5046)Highly selective against neutrophil elastase over pancreas elastase. Does not significantly inhibit trypsin, thrombin, plasmin, kallikrein, chymotrypsin, and cathepsin G.[2]
POL6014 (Lonodelestat)Over 1000-fold selective for NE over cathepsin G, tryptase, trypsin, chymotrypsin, chymase, and thrombin.[3]
Elafin (Tiprelestat)Potently inhibits NE and proteinase-3.[5][6]

Mechanisms of Action and Signaling Pathways

Neutrophil elastase inhibitors can be broadly classified based on their mechanism of action. Acyl-enzyme inhibitors, such as Sivelestat, form a covalent bond with the active site of the enzyme.[7] In contrast, transition-state inhibitors mimic the tetrahedral intermediate formed during peptide bond cleavage.[7] More recent developments have focused on potent, reversible, non-covalent inhibitors like AZD9668.[8]

The signaling pathways initiated by NE are complex and contribute significantly to the inflammatory milieu in diseases like COPD and CF. NE can directly cleave and activate or degrade a variety of substrates, leading to downstream signaling cascades.

NE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling NE Neutrophil Elastase (NE) ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degradation PAR2 PAR-2 NE->PAR2 Activation Integrin Integrin NE->Integrin Activation HMGB1_release HMGB1 Release NE->HMGB1_release Stimulation MAPK MAPK Pathway (p44/42) PAR2->MAPK Src_Kinase Src Kinases Integrin->Src_Kinase NFkB NF-κB Activation MAPK->NFkB Cytokine_Production Pro-inflammatory Cytokine Production (IL-8, TNF-α) NFkB->Cytokine_Production Src_Kinase->Cytokine_Production Macrophage_Adhesion Macrophage Adhesion Src_Kinase->Macrophage_Adhesion

Caption: Neutrophil Elastase Signaling Pathways in Inflammation. (Within 100 characters)

As depicted, NE can degrade extracellular matrix components, leading to tissue damage.[9] It also activates Proteinase-Activated Receptor-2 (PAR-2), which in turn triggers downstream signaling through the p44/42 MAPK pathway, culminating in NF-κB activation and pro-inflammatory cytokine production.[10] Furthermore, NE can engage integrins on macrophages, activating Src kinases to promote cell adhesion and further cytokine release.[11][12] In diseases like COPD and CF, NE can also stimulate the release of Damage-Associated Molecular Patterns (DAMPs) such as HMGB1 from macrophages, perpetuating the inflammatory cycle.[9]

Clinical Trial Landscape

Several NEis have progressed to clinical trials, with varying degrees of success. The following table summarizes key findings from studies in relevant patient populations.

Table 3: Summary of Clinical Trial Outcomes for Neutrophil Elastase Inhibitors

InhibitorDiseaseKey FindingsSource(s)
SivelestatARDSReduced 28-30 day mortality, shortened mechanical ventilation time and ICU stays in some meta-analyses. However, individual trial results have been inconsistent.[1][8][13][14]
AZD9668COPDDid not show significant improvement in lung function or biomarkers of inflammation when added to standard therapy.[1][15]
AZD9668BronchiectasisShowed some improvement in lung function and trends for reduced sputum inflammatory biomarkers.[10]
ElafinInflammatory DiseasesWell-tolerated in Phase I trials. Phase II trials have investigated its effects in post-operative inflammation. A trial in hospitalized COVID-19 patients has also been conducted.[5][6][16]
POL6014Cystic FibrosisPhase I studies showed good safety and tolerability with significant NE inhibition in sputum.[17]

Experimental Protocols

Accurate and reproducible assessment of NE inhibitor potency is paramount. Below are generalized protocols for common in vitro assays.

Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified human neutrophil elastase.

Materials:

  • Purified human neutrophil elastase (hNE)

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5)

  • Test inhibitor compounds

  • Positive control inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor compounds in assay buffer.

  • Add a fixed concentration of hNE to each well of the microplate, followed by the diluted inhibitor or vehicle control.

  • Incubate the enzyme and inhibitor for a pre-determined time at a controlled temperature (e.g., 30 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence kinetically over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).

  • Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitor Start->Prepare_Reagents Add_Inhibitor Add Inhibitor/Vehicle Prepare_Reagents->Add_Inhibitor Add_Enzyme Add hNE to Microplate Add_Enzyme->Add_Inhibitor Incubate Incubate Enzyme and Inhibitor Add_Inhibitor->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for a fluorometric enzymatic inhibition assay. (Within 100 characters)
Cell-Based Neutrophil Elastase Inhibition Assay

This assay assesses the ability of a compound to inhibit NE activity in a more physiologically relevant context, using isolated human neutrophils.

Materials:

  • Isolated human neutrophils

  • Stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or zymosan)

  • Culture medium (e.g., RPMI-1640)

  • Test inhibitor compounds

  • Fluorogenic NE substrate

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).

  • Resuspend the neutrophils in culture medium at a specific concentration and add to the wells of a 96-well plate.

  • Add serial dilutions of the test inhibitor compounds or vehicle control to the wells and pre-incubate with the cells.

  • Stimulate the neutrophils with an appropriate agent (e.g., PMA) to induce degranulation and release of NE.

  • Add the fluorogenic NE substrate to the wells.

  • Measure the fluorescence over time to determine the rate of NE activity.

  • Calculate the IC50 value as described for the enzymatic assay.

Conclusion

The development of neutrophil elastase inhibitors represents a promising therapeutic strategy for a range of debilitating inflammatory diseases. This guide has provided a comparative overview of key inhibitors, highlighting their potency, selectivity, and clinical progress. While significant strides have been made, the translation of in vitro potency to clinical efficacy remains a challenge. Future research should focus on developing inhibitors with improved pharmacokinetic and pharmacodynamic profiles, as well as identifying patient populations most likely to benefit from this therapeutic approach. The continued exploration of the complex signaling networks involving neutrophil elastase will undoubtedly uncover novel targets and pave the way for more effective treatments.

References

A Comparative Performance Analysis: FK706 vs. Alpha-1 Antitrypsin in the Inhibition of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic peptide-based inhibitor, FK706, and the endogenous serine protease inhibitor, alpha-1 antitrypsin (AAT), in their capacity to inhibit human neutrophil elastase (HNE). This document is intended to serve as a resource for researchers and professionals in the fields of drug discovery and development, particularly those focused on inflammatory diseases where HNE is a key therapeutic target. The following sections present a compilation of performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate an objective evaluation.

Quantitative Performance Data

The inhibitory activities of this compound and alpha-1 antitrypsin against human neutrophil elastase are summarized below. It is important to note that the available data for these two inhibitors are presented using different kinetic parameters, reflecting the distinct nature of the molecules and the experimental contexts in which they were evaluated. Direct comparison of these values should be approached with caution.

InhibitorParameterValueTarget/SubstrateNotes
This compound Ki (Inhibition Constant) 4.2 nM[1]Human Neutrophil ElastaseCompetitive and slow-binding inhibition.[1]
IC50 (Half-maximal Inhibitory Concentration) 83 nM[1]Human Neutrophil Elastase activityMeasured using a synthetic substrate.[1]
IC50 230 nM[1]Hydrolysis of bovine neck ligament elastinDemonstrates inhibition of a key physiological substrate.[1]
Alpha-1 Antitrypsin (AAT) - Normal M Phenotype k_assoc (Association Rate Constant) 9.1 x 10^6 M⁻¹s⁻¹Human Neutrophil ElastaseRepresents the rate of complex formation between the inhibitor and the enzyme.
IC50 0.5 µM[2]IL-8 induced neutrophil chemotaxisThis value reflects the inhibition of a downstream cellular effect of inflammation, not direct enzyme inhibition.[2]

Experimental Protocols

The following protocols outline the general methodologies for determining the inhibitory activity of compounds against human neutrophil elastase. These can be adapted for the evaluation of both synthetic inhibitors like this compound and biological inhibitors like alpha-1 antitrypsin.

Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol describes a common method for measuring the inhibition of HNE activity using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Triton X-100)

  • Test inhibitor (this compound or alpha-1 antitrypsin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380-400 nm, Emission: 505 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the HNE substrate in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test inhibitor in Assay Buffer.

    • Dilute the HNE stock solution in Assay Buffer to the desired working concentration.

  • Assay Protocol:

    • To each well of the 96-well plate, add 20 µL of the test inhibitor dilution or vehicle control.

    • Add 160 µL of Assay Buffer to each well.

    • Initiate the reaction by adding 20 µL of the diluted HNE solution to each well.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

    • Add 20 µL of the fluorogenic HNE substrate to each well.

    • Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • For the determination of the inhibition constant (Ki), experiments should be performed with varying concentrations of both the substrate and the inhibitor, and the data analyzed using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Morrison equation for tight-binding inhibitors).

Visualizing the Mechanisms

To better understand the context in which these inhibitors function, the following diagrams illustrate the signaling pathway of neutrophil elastase and a typical experimental workflow for inhibitor screening.

G Neutrophil Elastase Signaling Pathway cluster_inflammation Inflammatory Stimuli cluster_neutrophil Neutrophil Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition Pathogens Pathogens Neutrophil Neutrophil Pathogens->Neutrophil Cytokines Cytokines Cytokines->Neutrophil Degranulation Degranulation Neutrophil->Degranulation HNE Human Neutrophil Elastase (HNE) Degranulation->HNE Release of ECM_Degradation Extracellular Matrix Degradation (e.g., Elastin) HNE->ECM_Degradation Cleavage Mucus_Production Increased Mucus Production (MUC5AC, MUC1) HNE->Mucus_Production Upregulation PI3K_Akt_Pathway Activation of PI3K/Akt Pathway HNE->PI3K_Akt_Pathway Activation Cell_Proliferation Increased Cell Proliferation PI3K_Akt_Pathway->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt_Pathway->Apoptosis_Inhibition This compound This compound This compound->HNE Inhibits AAT Alpha-1 Antitrypsin AAT->HNE Inhibits

Caption: Neutrophil Elastase Signaling Pathway.

G Experimental Workflow for HNE Inhibitor Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare HNE, Substrate, Buffer, and Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Vehicle to 96-well Plate Prepare_Reagents->Add_Inhibitor Add_HNE Add HNE to Initiate Reaction Add_Inhibitor->Add_HNE Incubate_1 Incubate at 37°C Add_HNE->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Plot_Data Plot Dose-Response Curve Determine_Inhibition->Plot_Data Calculate_IC50 Calculate IC50/Ki Plot_Data->Calculate_IC50

Caption: HNE Inhibitor Screening Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of FK706: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling FK706, a serine protease inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, aligning with best practices in chemical handling and waste management. Adherence to these protocols is paramount to maintaining a safe laboratory environment and complying with regulatory standards.

Understanding this compound: Key Chemical and Safety Data

A thorough understanding of the chemical properties and potential hazards of this compound is the foundation of its safe handling and disposal. Below is a summary of key data for this compound.

PropertyData
Chemical Name This compound
CAS Number 144055-55-0[1][2][3]
Molecular Formula C26H34F3N4NaO7
Molecular Weight 594.56 g/mol
Physical State Solid
Primary Hazard Class To be determined by waste characterization
Disposal Recommendation Dispose of in accordance with local regulations[1]

Experimental Protocols for Waste Characterization

Hazard Assessment Workflow:

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards. The precautionary statement "Dispose of contents/container to in accordance with local regulation" indicates that it should be managed as a regulated waste.[1]

  • Evaluate for Hazardous Characteristics: In the absence of specific data, evaluate the potential for this compound waste to exhibit any of the following characteristics as defined by the Environmental Protection Agency (EPA) or equivalent local regulatory bodies:

    • Ignitability: The potential to catch fire.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or react violently.

    • Toxicity: The potential to be harmful if ingested, inhaled, or absorbed.

  • Segregation: Based on the hazard assessment, segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions.

Proper Disposal Procedures for this compound

The following step-by-step guide outlines the recommended procedure for the proper disposal of this compound.

Step 1: Waste Identification and Segregation

  • Clearly identify all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.

  • Segregate this compound waste into a dedicated, properly labeled hazardous waste container. Do not mix with other incompatible chemical wastes.

Step 2: Containerization and Labeling

  • Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for a wide range of chemical wastes.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "144055-55-0," and an indication of the potential hazards (e.g., "Caution: Chemical Waste").

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from sources of ignition and incompatible chemicals.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste contractor with all necessary information, including the chemical name, CAS number, and any available hazard information.

  • Never dispose of this compound down the drain or in the regular trash.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

FK706_Disposal_Workflow cluster_0 On-Site Waste Management cluster_1 Professional Disposal Start Start: this compound Waste Generated Identify Identify & Segregate this compound Waste Start->Identify Containerize Containerize in Labeled, Compatible Container Identify->Containerize Store Store in Designated Accumulation Area Containerize->Store Contact_EHS Contact EHS/Waste Vendor Store->Contact_EHS Pickup Scheduled Waste Pickup Contact_EHS->Pickup Dispose Final Disposal at Permitted Facility Pickup->Dispose

Caption: this compound Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling FK706

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling FK706 (CAS 144055-55-0), including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the required personal protective equipment when handling this compound. Consistent and correct use of PPE is the first line of defense against potential exposure.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.
Hand Protection Protective, chemical-resistant glovesPrevents skin contact with the substance.
Skin and Body Impervious clothing, lab coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Suitable respiratorRequired when ventilation is inadequate or when handling powders to avoid inhalation.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure to this compound. Follow these steps and seek prompt medical attention.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Continue flushing and call a physician.
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) if trained to do so. Seek immediate medical attention.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

AspectProtocol
Safe Handling Avoid inhalation, and contact with eyes and skin. Prevent the formation of dust and aerosols. Use only in areas with adequate exhaust ventilation.[1]
Storage Conditions Keep containers tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage at -20°C for one month. For shipping, room temperature is acceptable for less than two weeks.
Incompatible Materials Strong acids/alkalis, and strong oxidizing/reducing agents.

Accidental Release and Disposal Plan

In the event of a spill, a clear and practiced response is essential. Following proper disposal procedures is a critical aspect of laboratory safety and environmental responsibility.

Accidental Release Measures
  • Evacuate : Ensure all personnel are in a safe area, away from the spill.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use personal protective equipment. Absorb spills with a liquid-binding material such as diatomite or universal binders.

  • Decontaminate : Clean surfaces and equipment by scrubbing with alcohol.

  • Dispose : Collect and dispose of contaminated material according to institutional and local regulations.

Disposal Workflow

Disposal of this compound and its contaminated materials must adhere to strict guidelines to prevent environmental contamination and ensure safety.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste (this compound, contaminated PPE, etc.) B Segregate Waste (into compatible streams) A->B C Label Waste Container (Contents, Hazards, Date) B->C D Store in Designated Area (Well-ventilated, secure) C->D E Maintain Storage Log D->E F Arrange for Licensed Waste Disposal Service E->F G Transport and Dispose (Following regulatory requirements) F->G

A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.

Disposal Guidelines:

  • Do not dispose of this compound down the drain or in regular trash.[2]

  • All waste, including empty containers, should be treated as hazardous waste.[3]

  • Containers should be securely sealed and clearly labeled with the contents, hazards, and accumulation start date.[4][5]

  • Store waste in a designated, well-ventilated area, away from incompatible materials.[6][7]

  • Follow your institution's Environmental Health and Safety (EHS) guidelines for waste pickup and disposal.[8]

  • Maintain detailed records of all waste generated and disposed of.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FK706
Reactant of Route 2
Reactant of Route 2
FK706

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.